Iophendylate
Description
An inert iodine-containing agent which is opaque to X-RAYS. It is used mainly for BRAIN and SPINAL CORD visualization.
See also: Iopanoic Acid (related); Ioglunide (narrower).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 10-(4-iodophenyl)undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29IO2/c1-3-22-19(21)11-9-7-5-4-6-8-10-16(2)17-12-14-18(20)15-13-17/h12-16H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLQVBQIBQVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(C)C1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052869 | |
| Record name | p-Iophendylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER; VERY SLIGHTLY SOL IN WATER | |
| Record name | IOPHENDYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.240-1.263 @ 20 DEG/20 °C | |
| Record name | IOPHENDYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS TO PALE YELLOW, VISCOUS LIQUID | |
CAS No. |
99-79-6 | |
| Record name | Iophendylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iofendylate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Iophendylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iofendylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 10-(4-IODOPHENYL)UNDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V3I57K9UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IOPHENDYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to Iophendylate and its Historical Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophendylate, marketed under trade names such as Pantopaque® and Myodil®, was an oil-based iodinated contrast agent widely used for myelography for several decades in the mid-20th century.[1][2] Its introduction in 1944 was a significant advancement over previously used agents, offering better visualization of the spinal canal and its contents.[3] However, its persistence in the body and association with a debilitating inflammatory condition known as arachnoiditis ultimately led to its discontinuation and replacement by water-soluble contrast media.[2][4] This technical guide provides a comprehensive overview of this compound, its chemical properties, historical application, and the toxicological concerns that led to its obsolescence, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.
Chemical and Physical Properties
This compound is a mixture of isomers of ethyl 10-(p-iodophenyl)undecanoate. It is a viscous, colorless to pale yellow oily liquid. Its key properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₉IO₂ |
| Molecular Weight | 416.34 g/mol |
| IUPAC Name | ethyl 10-(4-iodophenyl)undecanoate |
| CAS Number | 99-79-6 |
| Appearance | Colorless to pale yellow, viscous liquid |
| Solubility | Insoluble in water; soluble in organic solvents |
| Iodine Content | Approximately 30.5% |
Historical Use in Myelography
This compound was the contrast agent of choice for myelography, a diagnostic imaging procedure used to detect pathologies of the spinal canal, including herniated discs, tumors, and spinal stenosis. The procedure involved the intrathecal injection of this compound into the subarachnoid space, followed by X-ray imaging.
Myelography Protocol with this compound (General Overview)
-
Patient Positioning: The patient was typically placed in a prone or lateral decubitus position on a tilting fluoroscopy table.
-
Lumbar Puncture: A lumbar puncture was performed, usually at the L2-L3 or L3-L4 vertebral interspace, to access the subarachnoid space.
-
Cerebrospinal Fluid (CSF) Removal: A small amount of CSF was often removed for laboratory analysis.
-
Contrast Injection: this compound was slowly injected into the subarachnoid space. The volume injected varied depending on the clinical indication, typically ranging from 3 to 12 mL.
-
Manipulation and Imaging: The table was tilted to allow the hyperbaric this compound to flow under gravity to the specific region of the spinal canal being investigated. A series of X-ray images were then taken.
-
Contrast Removal: Due to its non-absorbable nature, an attempt was made to remove the this compound at the end of the procedure by aspiration through the lumbar puncture needle. This was often a difficult and incomplete process.
Adverse Effects and Toxicological Profile
The primary reason for the discontinuation of this compound was its association with significant adverse effects, the most severe being chronic adhesive arachnoiditis.
Arachnoiditis
Arachnoiditis is a painful, chronic inflammatory condition of the arachnoid mater, one of the membranes that surround the spinal cord. The presence of the oily, non-absorbable this compound in the subarachnoid space could incite a foreign body inflammatory response, leading to nerve root clumping, scarring, and adhesion of the arachnoid membrane. This could result in chronic pain, neurological deficits, and disability.
The exact biochemical mechanism of this compound-induced arachnoiditis is not fully understood, but it is believed to be a multi-factorial inflammatory process.
References
- 1. Iopamidol in lumbar myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iopamidol for myelography. A clinical trial with a new non-ionic contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myelography in the Age of MRI: Why We Do It, and How We Do It - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachnoid response to contrast media: a comparison of this compound and metrizamide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Iophendylate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophendylate, known commercially as Pantopaque or Myodil, is an iodinated fatty acid ester, specifically ethyl 10-(4-iodophenyl)undecanoate. Historically, it was a widely utilized oil-based radiocontrast agent for myelography, a diagnostic imaging procedure that visualizes the spinal canal. Its high iodine content provides excellent X-ray attenuation. However, due to its slow absorption by the body and the risk of long-term complications such as arachnoiditis, its clinical use has been largely superseded by water-soluble contrast agents and advanced imaging techniques like MRI.
Despite its obsolescence in clinical practice, the synthesis of this compound remains a subject of interest for research applications. Its unique lipophilic nature and its historical significance make it a valuable compound for studies in toxicology, pharmacology, and the development of novel drug delivery systems. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, including detailed experimental protocols and data presentation, to support researchers in its preparation for laboratory use.
This compound Synthesis Pathway
The synthesis of this compound can be conceptualized as a two-step process. The first major step involves the synthesis of the key intermediate, 10-(4-iodophenyl)undecanoic acid, via a Friedel-Crafts acylation reaction. The subsequent step is the esterification of this carboxylic acid intermediate to yield the final product, this compound.
The foundational method for the synthesis of this compound and related compounds is detailed in U.S. Patent 2,348,231, granted to M. Guerbet. This patent outlines the reaction of a phenyl derivative with an unsaturated fatty acid or its derivative, followed by the introduction of iodine. A plausible and efficient modern adaptation of this synthesis is presented below.
Step 1: Synthesis of 10-(4-iodophenyl)undecanoic Acid
This step involves the reaction of iodobenzene with undecylenic acid (10-undecenoic acid) under Friedel-Crafts conditions. The reaction proceeds via an electrophilic substitution mechanism where the undecylenic acid, activated by a Lewis acid catalyst, acylates the iodobenzene ring.
Step 2: Esterification of 10-(4-iodophenyl)undecanoic Acid
The carboxylic acid intermediate is then converted to its ethyl ester, this compound, through a standard esterification reaction, typically using ethanol in the presence of an acid catalyst.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Materials | |
| Iodobenzene | Molar Mass: 204.01 g/mol |
| Undecylenic Acid | Molar Mass: 184.28 g/mol |
| Aluminum Chloride (Anhydrous) | Molar Mass: 133.34 g/mol |
| Ethanol | Molar Mass: 46.07 g/mol |
| Sulfuric Acid | Molar Mass: 98.08 g/mol |
| Intermediate | |
| 10-(4-iodophenyl)undecanoic acid | Molar Mass: 388.28 g/mol |
| Final Product | |
| This compound | Molar Mass: 416.34 g/mol |
| Theoretical Yield | Dependent on starting material quantities |
| Appearance | A clear, colorless to pale yellow, viscous oily liquid |
Experimental Protocols
Note: These protocols are adapted from established chemical principles and the general descriptions found in the historical literature. Researchers should perform their own risk assessments and optimizations. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 10-(4-iodophenyl)undecanoic Acid
-
Reaction Setup:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.2 equivalents) and dry carbon disulfide as the solvent.
-
Cool the flask in an ice bath to 0-5 °C.
-
-
Addition of Reactants:
-
In the dropping funnel, prepare a mixture of undecylenic acid (1.0 equivalent) and iodobenzene (1.1 equivalents).
-
Add this mixture dropwise to the stirred suspension of aluminum chloride over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 46 °C for carbon disulfide) for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel. The organic layer will contain the product.
-
Separate the layers and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) two to three times.
-
Combine the organic extracts and wash them sequentially with water, a saturated solution of sodium bicarbonate (to remove unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound (Ethyl 10-(4-iodophenyl)undecanoate)
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 10-(4-iodophenyl)undecanoic acid (1.0 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
-
Catalyst Addition:
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain it for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with water, a dilute solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.
-
For research applications requiring high purity, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualization
The following diagrams illustrate the this compound synthesis pathway and a general experimental workflow.
Caption: Chemical synthesis pathway of this compound.
Caption: General experimental workflow for this compound synthesis.
Pantopaque Contrast Medium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantopaque, a radiocontrast agent used extensively for myelography from the 1940s to the 1980s, played a significant role in the diagnosis of spinal cord conditions. This oil-based medium, containing organically bound iodine, provided excellent radiographic contrast, allowing for the visualization of the spinal canal and its contents. However, its lipophilic nature and persistence in the body led to significant long-term adverse effects, primarily chronic arachnoiditis, which ultimately resulted in its withdrawal from the market. This technical guide provides an in-depth analysis of the composition of Pantopaque, its synthesis, physicochemical properties, and the experimental basis for its use and subsequent discontinuation.
Core Composition of Pantopaque
The active pharmaceutical ingredient (API) in Pantopaque is iofendylate . Chemically, iofendylate is a mixture of isomers of ethyl iodophenylundecanoate. It is a sterile, clear, colorless to pale yellow, viscous liquid.
Active Pharmaceutical Ingredient: Iofendylate
| Chemical Identifier | Value |
| IUPAC Name | ethyl 10-(4-iodophenyl)undecanoate |
| Synonyms | Pantopaque, Myodil, Ethiodan, Iophendylate |
| Molecular Formula | C₁₉H₂₉IO₂ |
| Molar Mass | 416.34 g/mol [1] |
| Iodine Content | Approximately 30.5% |
Excipients
Physicochemical Properties of Iofendylate
The clinical performance and toxicological profile of Pantopaque are directly linked to the physicochemical properties of iofendylate.
| Property | Description |
| Appearance | Clear, colorless to pale yellow, oily liquid |
| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform |
| Lipophilicity | Highly lipophilic (oil-based) |
| Viscosity | Viscous liquid |
Synthesis of Iofendylate
The synthesis of iofendylate is a multi-step process involving the formation of an iodinated aromatic fatty acid ester. While specific, detailed industrial protocols are proprietary, the general synthetic pathway can be outlined as follows:
-
Friedel-Crafts Acylation: Benzene is reacted with undecylenic acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form a mixture of isomeric phenylundecylic acids.
-
Iodination: The resulting phenylundecylic acid isomers are iodinated, typically using an iodinating agent in the presence of an oxidizing agent, to introduce an iodine atom onto the phenyl ring, primarily at the para position.
-
Esterification: The iodinated phenylundecylic acid is then esterified with ethanol to produce the final product, ethyl iodophenylundecanoate (iofendylate).
Caption: General synthetic pathway of Iofendylate.
Experimental Protocols
Detailed experimental protocols from the original development and registration of Pantopaque are not publicly accessible. However, based on historical scientific literature, the evaluation of myelographic contrast agents like Pantopaque involved a series of preclinical and clinical studies.
Preclinical Animal Studies (General Methodology)
Preclinical evaluation of contrast media like Pantopaque typically involved intrathecal administration to animal models (e.g., dogs, monkeys) to assess both efficacy and toxicity.
Objective: To evaluate the radiographic quality and local tolerance of the contrast agent in the subarachnoid space.
Generalized Protocol:
-
Animal Model: Healthy adult dogs of a specified weight range.
-
Anesthesia: General anesthesia is induced and maintained throughout the procedure.
-
Contrast Administration: A specific volume of the contrast agent (e.g., Pantopaque) is injected into the subarachnoid space via cisternal or lumbar puncture.
-
Radiographic Imaging: Radiographs (and later, fluoroscopy) are taken immediately after injection and at various time points to assess the flow and distribution of the contrast agent within the spinal canal.
-
Clinical Observation: Animals are monitored for a defined period post-procedure for any neurological deficits, signs of pain, or other adverse reactions.
-
Histopathology: At the end of the observation period, animals are euthanized, and the spinal cord and meninges are harvested for histopathological examination to assess for inflammation (arachnoiditis), nerve root damage, and other tissue reactions.
Caption: Generalized workflow for preclinical evaluation of myelographic contrast agents.
Mechanism of Action and Adverse Effects
The diagnostic utility of Pantopaque stemmed from the high atomic number of iodine, which attenuates X-rays, creating a clear image of the space occupied by the contrast medium. However, its oil-based, non-absorbable nature was the primary driver of its adverse effect profile.
Signaling Pathway to Adverse Effects
The retention of iofendylate in the subarachnoid space initiated a chronic inflammatory response, leading to arachnoiditis. This process can be conceptualized as follows:
-
Presence of Foreign Body: Droplets of iofendylate persist in the subarachnoid space.
-
Inflammatory Cell Infiltration: The foreign material triggers an influx of inflammatory cells, such as macrophages and lymphocytes.
-
Fibroblast Proliferation: Chronic inflammation stimulates the proliferation of fibroblasts.
-
Collagen Deposition: Fibroblasts deposit collagen, leading to the formation of fibrous adhesions.
-
Arachnoiditis: These adhesions obliterate the subarachnoid space, tethering nerve roots and potentially leading to pain, neurological deficits, and the formation of cysts.
Caption: Pathophysiological pathway from Iofendylate retention to arachnoiditis.
Conclusion
Pantopaque (iofendylate) was a pivotal development in neuroradiology, offering a means to visualize spinal pathologies with unprecedented clarity for its time. Its core composition was centered on the iodinated organic molecule, iofendylate, which provided its radiopaque properties. However, the very physicochemical characteristics that made it a long-lasting contrast agent—its oil-based nature and insolubility in cerebrospinal fluid—were also the source of its significant long-term toxicity, primarily chronic adhesive arachnoiditis. The eventual development of water-soluble, absorbable contrast agents marked a significant advancement in patient safety and led to the obsolescence of Pantopaque. This guide has provided a technical overview of Pantopaque's composition and the scientific rationale behind its use and eventual discontinuation, based on the available historical data.
References
An In-depth Technical Guide to the Discovery and Development of the Myodil Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and eventual decline of the oil-based contrast agent, Myodil (iophendylate). Intended for an audience of researchers, scientists, and drug development professionals, this document delves into the chemical synthesis, preclinical and clinical evaluation, mechanism of action, and the significant adverse event profile of this once widely used myelographic agent. The guide emphasizes quantitative data, detailed experimental protocols, and the molecular pathways associated with its primary long-term complication, arachnoiditis.
Introduction: The Dawn of Myelography and the Need for Contrast
Myelography, the radiographic visualization of the spinal canal, emerged as a critical diagnostic tool in the early 20th century.[1] The initial procedures utilized air as a contrast medium, followed by the introduction of oil-based substances like Lipiodol in 1922.[1] However, these early agents were fraught with issues of toxicity.[1] This set the stage for the development of a new contrast agent that promised improved tolerability.
Myodil, known as Pantopaque in the United States, was the trade name for this compound, a mixture of isomers of ethyl iodophenylundecanoate.[2][3] Developed and marketed by Glaxo Laboratories, Myodil was introduced in 1944 and became the preferred contrast agent for myelography for several decades. Its oil-based nature provided excellent and persistent radiographic contrast, allowing for detailed visualization of the spinal subarachnoid space. However, this same property would ultimately lead to its downfall.
Chemical Discovery and Synthesis
The active component of Myodil is this compound, chemically known as ethyl 10-(4-iodophenyl)undecanoate. It is a sterile, colorless to pale yellow, viscous fluid.
Chemical Properties
| Property | Value |
| Chemical Formula | C19H29IO2 |
| Molar Mass | 416.34 g/mol |
| Iodine Content | 30.5% |
| Physical State | Viscous liquid |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis of this compound
While the precise, proprietary industrial synthesis protocol for Myodil is not publicly detailed, the synthesis of this compound can be conceptually understood through established organic chemistry principles. The synthesis would likely involve a multi-step process culminating in the esterification of 10-(4-iodophenyl)undecanoic acid with ethanol. The key challenge in the synthesis is the introduction of the iodine atom onto the phenyl ring and the subsequent formation of the long-chain carboxylic acid.
A plausible synthetic route is outlined below. This is a generalized scheme and does not represent the specific, optimized industrial process.
Preclinical Development and Toxicity Profile
The preclinical evaluation of Myodil involved animal studies to assess its efficacy as a contrast agent and its safety profile. These studies, primarily conducted in rats, dogs, and monkeys, were crucial in identifying the potential for adverse effects.
Animal Models and Efficacy
Early animal experiments demonstrated that this compound provided good visualization of the subarachnoid space. Its high viscosity and immiscibility with cerebrospinal fluid (CSF) allowed for controlled movement of the contrast agent within the spinal canal by tilting the animal, a technique that would be mirrored in clinical practice.
Preclinical Toxicity Studies
Preclinical toxicity studies revealed a significant drawback of this compound: its propensity to induce arachnoiditis, a chronic inflammation of the arachnoid mater, one of the membranes that surround the brain and spinal cord.
Key Findings from Preclinical Toxicity Studies:
-
Induction of Arachnoiditis: Studies in dogs and monkeys consistently showed that retained this compound in the subarachnoid space led to a chronic inflammatory reaction characterized by arachnoid inflammation, fibrosis, and adhesions.
-
Comparison with Water-Soluble Agents: Comparative studies in monkeys demonstrated that the arachnoiditis produced by this compound was more severe than that caused by the water-soluble contrast agent metrizamide. The cellular reaction to this compound was also qualitatively different.
-
Role of Blood: Experimental studies in dogs suggested that the presence of blood in the CSF could potentiate the inflammatory response to this compound, increasing the severity of arachnoiditis.
Table of Preclinical Toxicity Data (Qualitative)
| Animal Model | Contrast Agent | Key Findings | Reference |
| Monkeys | This compound vs. Metrizamide | This compound produced more severe inflammation and fibrosis. | |
| Dogs | This compound with/without autologous blood | Severe, extensive arachnoiditis with inflammation, fibrosis, and adhesions. | |
| Rats | This compound | Caused meningitis and adhesive arachnoiditis, even after removal. |
Experimental Protocol: Animal Myelography and Histopathology
A generalized protocol for preclinical evaluation of contrast agents in a monkey model is described below.
Protocol: Experimental Myelography in Monkeys
-
Animal Preparation: Sixteen healthy adult macaque monkeys are used. The animals are anesthetized and placed in a prone position.
-
Lumbar Puncture: Aseptic technique is used to perform a lumbar puncture, and a small amount of CSF is withdrawn for baseline analysis.
-
Contrast Administration: The animals are divided into groups. One group receives an intrathecal injection of this compound, another receives a water-soluble contrast agent like metrizamide, and a control group receives an equivalent volume of sterile saline. The injection is performed slowly under fluoroscopic guidance.
-
Imaging: Radiographs are taken immediately after injection and at subsequent time points to assess the distribution and clearance of the contrast agent.
-
Post-Procedure Monitoring: Animals are monitored for any neurological deficits or signs of distress.
-
Follow-up and Histopathology: After a predetermined period (e.g., 12 weeks), the animals undergo a final myelogram and are then euthanized. The spinal cord and meninges are carefully dissected, fixed in formalin, and embedded in paraffin.
-
Histological Analysis: Sections of the spinal cord and meninges are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for inflammation, fibrosis, and cellular infiltration. The severity of arachnoiditis is graded based on a standardized scoring system.
References
The Lipophilic Character of Iophendylate: A Double-Edged Sword in Neuroradiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Iophendylate, a mixture of isomers of ethyl iodophenylundecanoate, was once a cornerstone of myelography, serving as an oil-based contrast agent for visualizing the spinal canal.[1][2][3] Its utility was intrinsically linked to its pronounced lipophilic nature, a property that also proved to be its greatest liability, leading to its eventual replacement by safer, water-soluble agents. This guide provides a comprehensive examination of the lipophilic properties of this compound, detailing its physicochemical characteristics, the experimental methods used to determine them, and the profound implications of its lipophilicity on its biological interactions and long-term toxicity.
Physicochemical Properties of this compound
This compound's high lipophilicity is quantitatively described by its partition coefficient (logP), water solubility, and other related physicochemical parameters. These properties dictated its behavior as a contrast agent, allowing it to form a cohesive, radiopaque column within the cerebrospinal fluid (CSF). However, this same oil-based nature prevented its ready absorption and elimination, leading to its prolonged retention within the subarachnoid space.[3]
Below is a summary of the key physicochemical properties of this compound, compiled from various chemical databases and literature sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₉IO₂ | [4] |
| Molecular Weight | 416.34 g/mol | |
| LogP (Partition Coefficient) | 6.08 - 7.7 | |
| Water Solubility | 2.52e-05 mg/mL (Predicted) | |
| Vapor Pressure | 2.25 x 10⁻⁷ mmHg at 25°C | |
| Polar Surface Area | 26.30 Ų | |
| Physical Form | Colorless to pale yellow, viscous liquid |
Experimental Protocols for Determining Lipophilicity
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). A high LogP value, as seen with this compound, indicates a strong preference for the lipid phase and thus high lipophilicity.
1. Shake-Flask Method (OECD Guideline 107)
This traditional method involves dissolving the test substance in a mixture of n-octanol and water, followed by vigorous shaking to allow for partitioning between the two phases.
-
Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).
-
Procedure:
-
Prepare a stock solution of this compound in n-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing a known volume of water.
-
The funnel is shaken at a constant temperature until equilibrium is reached (typically 24 hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical technique.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
2. High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)
This method estimates the LogP based on the retention time of a compound on a reversed-phase HPLC column.
-
Apparatus: HPLC system with a C18 column, UV detector.
-
Procedure:
-
A series of reference compounds with known LogP values are injected onto the HPLC column.
-
A calibration curve is generated by plotting the logarithm of the retention factor (k) versus the known LogP values.
-
This compound is then injected under the same conditions, and its retention factor is determined.
-
The LogP of this compound is then interpolated from the calibration curve.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and distribution. The extremely low water solubility of this compound is a direct consequence of its high lipophilicity.
1. Shake-Flask Method (OECD Guideline 105)
-
Apparatus: Flasks, constant temperature shaker, analytical instrument for quantification.
-
Procedure:
-
An excess amount of this compound is added to a flask containing water.
-
The flask is shaken at a constant temperature until equilibrium is reached.
-
The solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtered aqueous solution is determined analytically.
-
The Biological Consequences of this compound's Lipophilicity
The high lipophilicity of this compound is the primary driver of its persistent and toxic effects within the central nervous system. Unlike water-soluble contrast agents that are readily cleared, this compound remains in the subarachnoid space for years, leading to a chronic inflammatory condition known as arachnoiditis.
The interaction of this compound with the delicate arachnoid membrane is a complex process. Its oily nature allows it to readily adhere to and potentially intercalate with the lipid bilayers of the arachnoid cells. This persistent physical interaction is believed to trigger a cascade of inflammatory responses.
Proposed Signaling Pathway for this compound-Induced Arachnoiditis
The following diagram illustrates a proposed signaling pathway for the development of arachnoiditis following the introduction of this compound into the subarachnoid space. This pathway is a synthesis of the pathological descriptions of the condition, which include inflammation, fibrosis, and cellular infiltration.
Caption: Proposed pathway of this compound-induced arachnoiditis.
The highly lipophilic this compound adheres to and disrupts the arachnoid cell membranes, causing cellular stress and the release of damage-associated molecular patterns (DAMPs). These molecules recruit immune cells, leading to a state of chronic inflammation. Inflammatory mediators, in turn, activate fibroblasts, resulting in excessive extracellular matrix (ECM) deposition and ultimately leading to the debilitating fibrosis and adhesions characteristic of arachnoiditis.
Experimental Workflow for Investigating this compound's Biological Effects
A logical workflow to investigate the biological consequences of this compound's lipophilicity would involve a multi-step process, from initial physicochemical characterization to in vivo studies.
Caption: Workflow for assessing this compound's biological impact.
This workflow begins with a thorough characterization of this compound's lipophilic properties. Subsequent in vitro studies using arachnoid cell cultures would assess its direct cytotoxicity and inflammatory potential. Finally, in vivo animal models would allow for the histopathological and radiological examination of the long-term consequences of intrathecal this compound administration, confirming the link between its lipophilicity and the induction of arachnoiditis.
Conclusion
The case of this compound serves as a critical lesson in drug development, highlighting the paramount importance of understanding the holistic impact of a compound's physicochemical properties. Its high lipophilicity, while beneficial for its function as a contrast agent, was the very characteristic that led to its devastating long-term side effects. For researchers and scientists today, the story of this compound underscores the necessity of a comprehensive assessment of a drug candidate's lipophilic character, not just for its intended mechanism of action, but also for its potential off-target and long-term toxicological profile. The methodologies and conceptual frameworks presented in this guide provide a foundation for such critical evaluations in modern drug discovery and development.
References
- 1. Arachnoid response to contrast media: a comparison of this compound and metrizamide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced basal arachnoiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The risk of arachnoiditis from experimental nonionic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound myelography induced thoracic arachnoiditis, arachnoid cyst and syrinx, four decades later - PubMed [pubmed.ncbi.nlm.nih.gov]
Iophendylate Persistence in the Body: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iophendylate, an oil-based contrast agent marketed as Pantopaque® and Myodil®, was extensively used for myelography from the 1940s until the late 1980s.[1][2] Its high lipophilicity and chemical stability, while beneficial for imaging, result in extremely slow absorption from the subarachnoid space, leading to its long-term persistence in the body for decades.[3][4] This extended residence time can incite a chronic inflammatory response, culminating in adhesive arachnoiditis, a condition characterized by inflammation and scarring of the arachnoid mater.[3] This guide provides a comprehensive technical overview of the physicochemical properties, pharmacokinetics, long-term pathological effects, and the underlying cellular and molecular mechanisms associated with this compound persistence. It also details experimental methodologies for its detection and the study of its pathological consequences.
Physicochemical Properties and Pharmacokinetics
This compound is a mixture of isomers of ethyl iodophenylundecanoate. Its oily nature and high viscosity contributed to its clear visualization on radiographs but also hindered its removal post-procedure.
Data Presentation: Pharmacokinetic Parameters
The extremely slow clearance of this compound is a defining characteristic. While precise pharmacokinetic parameters from modern studies are scarce due to its discontinuation, the available data indicates a clearance rate of approximately 0.5 to 3 ml per year. This slow removal is the primary factor behind its long-term persistence. A comprehensive table of its known pharmacokinetic properties is presented below.
| Parameter | Value | Reference |
| Chemical Name | Ethyl 10-(4-iodophenyl)undecanoate | |
| Molecular Formula | C19H29IO2 | |
| Molar Mass | 416.34 g/mol | |
| Physical State | Oily liquid | |
| Primary Route of Administration | Intrathecal | |
| Absorption/Clearance Rate | 0.5 - 3 ml/year from the subarachnoid space | |
| Biological Half-life | Measured in years | |
| Distribution | Primarily retained within the subarachnoid space; can migrate within the CSF | |
| Metabolism | Believed to be minimal due to its chemical inertness | Inferred from persistence |
| Excretion | Extremely slow and incomplete | |
| Plasma Protein Binding | Data not available; expected to be high due to lipophilicity | Inferred from chemical properties |
Long-Term Pathological Effects: Adhesive Arachnoiditis
Chronic retention of this compound in the subarachnoid space acts as a foreign body, triggering a persistent inflammatory response that leads to adhesive arachnoiditis.
Histopathological Findings
The pathological hallmark of this compound-induced arachnoiditis is a fibrovascular proliferation of the leptomeninges. This process involves:
-
Granuloma Formation: Encysted droplets of this compound are surrounded by foreign-body giant cells, lymphocytes, and plasma cells.
-
Fibrosis: Progressive scarring and collagen deposition can lead to the obliteration of the subarachnoid space.
-
Nerve Root Entrapment: The adhesive process can entrap spinal nerve roots, leading to neurological symptoms.
Cellular and Molecular Mechanisms of this compound-Induced Inflammation
The chronic inflammation triggered by this compound is a complex process initiated by the innate immune system's recognition of the persistent foreign material.
Signaling Pathways
The following signaling pathways are implicated in the macrophage-driven inflammatory response to non-degradable foreign bodies like this compound.
Caption: this compound-induced inflammatory signaling pathways in macrophages.
Description of Signaling Pathways:
-
Pattern Recognition and NF-κB Activation: Macrophages recognize this compound droplets as foreign bodies, likely through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). This recognition triggers downstream signaling cascades, prominently involving the adaptor protein MyD88, leading to the activation of the IκB kinase (IKK) complex. IKK activation results in the phosphorylation and degradation of IκB, releasing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-1β.
-
NLRP3 Inflammasome Activation: The phagocytosis of particulate matter like this compound can induce lysosomal stress and potassium efflux, leading to the assembly and activation of the NLRP3 inflammasome. This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form, potently amplifying the inflammatory response.
-
MAPK Pathway Activation: PRR engagement also activates the mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK. These kinases activate other transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of inflammatory mediators.
-
JAK-STAT Pathway: Cytokines released by macrophages can act in an autocrine or paracrine manner, binding to their receptors and activating the JAK-STAT signaling pathway. This pathway further amplifies and sustains the inflammatory response, contributing to the chronic nature of the inflammation seen with retained this compound.
Experimental Protocols
The following sections detail methodologies for the detection of this compound and the study of its induced pathology.
Protocol for Quantification of this compound in Biological Tissues (Generalized)
5.1.1 Tissue Homogenization and Extraction
-
Accurately weigh approximately 1 gram of the tissue sample (e.g., spinal cord, meninges).
-
Homogenize the tissue in 5 mL of a 2:1 (v/v) chloroform:methanol solution using a mechanical homogenizer.
-
Transfer the homogenate to a glass tube and vortex for 2 minutes.
-
Add 1.25 mL of deionized water, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase containing the lipophilic this compound.
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis or a suitable mobile phase for LC-MS analysis.
5.1.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Injection: 1 µL splitless injection at 280°C.
-
MS Detection: Electron ionization (EI) mode, scanning from m/z 50 to 500.
-
Quantification: Based on a standard curve of this compound in the same solvent, monitoring characteristic ions.
5.1.3 Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for this compound.
-
Quantification: Based on a standard curve prepared in the appropriate matrix.
Caption: Workflow for the extraction and quantification of this compound.
Protocol for Induction of Arachnoiditis in an Animal Model (Rat)
This protocol is based on descriptions of experimental arachnoiditis induction in the literature.
5.2.1 Animal Model and this compound Administration
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Perform a lumbar puncture at the L4-L5 intervertebral space using a 25-gauge needle.
-
Withdraw 0.05 mL of cerebrospinal fluid (CSF) to confirm correct needle placement.
-
Slowly inject 0.1 mL of this compound into the subarachnoid space.
-
Maintain the animal in a head-up position for 1 hour post-injection to confine the this compound to the lumbar region.
-
House the animals under standard conditions for a predetermined period (e.g., 4, 8, or 12 weeks) to allow for the development of chronic arachnoiditis.
5.2.2 Histopathological Assessment
-
At the end of the experimental period, euthanize the animals and perfuse with saline followed by 10% neutral buffered formalin.
-
Carefully dissect the spinal cord and meninges from the lumbar region.
-
Process the tissues for paraffin embedding.
-
Cut 5 µm thick sections and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis.
-
Score the degree of arachnoiditis based on a semi-quantitative scale (0-4) for inflammation, fibrosis, and nerve root clumping.
Caption: Experimental workflow for this compound-induced arachnoiditis in a rat model.
Conclusion
The long-term persistence of this compound in the body is a significant concern due to its propensity to cause chronic adhesive arachnoiditis. Its extremely slow clearance from the subarachnoid space results in a prolonged foreign body reaction, driven by complex inflammatory signaling pathways within macrophages and other immune cells. While the use of this compound has been discontinued, the legacy of its persistence continues to be observed in patients who underwent myelography decades ago. The technical information and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to understand and investigate the long-term consequences of retained medical devices and agents, and to develop safer alternatives. Further research into targeted anti-inflammatory therapies may offer potential treatment strategies for patients suffering from the chronic effects of this compound.
References
- 1. This compound-induced basal arachnoiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thoracic spinal this compound-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cranial Polyneuropathy Secondary to Remote this compound Myelography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Mechanism of Action of Iophendylate as a Contrast Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophendylate, an iodinated fatty acid ester, was historically a widely used oil-based contrast agent for myelography, marketed under trade names such as Pantopaque and Myodil.[1] Its primary function was to opacify the subarachnoid space for radiographic visualization of the spinal cord and nerve roots.[2] The core of its mechanism of action as a contrast agent lies in the high atomic number of its constituent iodine atoms, which provides excellent X-ray attenuation.[3] However, its lipophilic nature and slow clearance from the cerebrospinal fluid (CSF) led to significant long-term complications, primarily chronic adhesive arachnoiditis, which ultimately resulted in its discontinuation from clinical use.[1][4] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and the pathophysiological consequences of this compound administration, with a focus on the underlying cellular and molecular events.
Physicochemical Properties of this compound
The utility and the drawbacks of this compound as a contrast agent are intrinsically linked to its chemical and physical characteristics. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₉IO₂ | |
| Molar Mass | 416.343 g/mol | |
| Iodine Content | 30.5% | |
| Density | 1.240-1.263 g/cm³ at 20°C | |
| logP (Octanol-Water Partition Coefficient) | ~6.7–7.5 | |
| Water Solubility | 2.52 × 10⁻⁵ g/L | |
| Viscosity at 25°C | Significantly lower than iodized poppy-seed oil (1/22nd) | |
| Viscosity at 37.5°C | Significantly lower than iodized poppy-seed oil (1/17th) |
Mechanism of Action as a Radiocontrast Agent
The fundamental principle behind this compound's function as a contrast agent is the photoelectric effect. The iodine atoms within the this compound molecule have a high atomic number (Z=53), which significantly increases the probability of photoelectric absorption of X-ray photons compared to the surrounding soft tissues, which are primarily composed of elements with low atomic numbers (e.g., hydrogen, carbon, oxygen). This differential absorption of X-rays creates a high contrast on radiographic images, allowing for clear delineation of the spinal subarachnoid space.
The workflow for myelography using this compound is depicted in the following diagram:
Pathophysiological Mechanism of this compound-Induced Arachnoiditis
The long-term retention of the highly lipophilic this compound within the subarachnoid space is the primary driver of its neurotoxicity. The presence of this foreign, oily substance incites a chronic inflammatory response in the arachnoid mater, a delicate membrane surrounding the brain and spinal cord. This chronic inflammation ultimately leads to the development of adhesive arachnoiditis, a debilitating condition characterized by pain, neurological deficits, and the formation of scar tissue that can obliterate the subarachnoid space.
The proposed signaling pathway for this compound-induced arachnoiditis is illustrated below. This pathway is a logical construct based on the known principles of chronic inflammation and fibrosis, as direct experimental evidence for each specific step with this compound is limited.
Experimental Protocols
The investigation of this compound's adverse effects has been primarily conducted through animal studies. Below are detailed methodologies for key experiments cited in the literature.
Experimental Myelography in a Primate Model
This protocol is adapted from studies investigating this compound-induced arachnoiditis in monkeys.
Objective: To induce and study the histopathological changes of arachnoiditis following intrathecal administration of this compound.
Animal Model: Rhesus or Cynomolgus monkeys.
Procedure:
-
Animal Preparation: Monkeys are fasted overnight and premedicated with an appropriate combination of sedatives and analgesics (e.g., ketamine hydrochloride, acepromazine maleate, and atropine sulfate). The lumbar region is shaved and prepared with an antiseptic solution.
-
Lumbar Puncture: The animal is placed in a prone position. A sterile lumbar puncture is performed at the L3-L4 or L4-L5 intervertebral space using a 20-gauge spinal needle.
-
CSF Withdrawal and Contrast Injection: A small volume of cerebrospinal fluid (approximately 1 mL) is withdrawn. A specified volume of this compound (e.g., 0.6 mL) is then slowly injected into the subarachnoid space. The contrast agent is typically not aspirated after the procedure in experimental models to ensure its retention and the development of arachnoiditis.
-
Post-Procedure Care: Following the injection, the animal is maintained in a head-up position to prevent the cranial flow of the hyperbaric contrast agent. Radiographs are taken to confirm the distribution of the contrast medium.
-
Observation Period: Animals are monitored for a predetermined period (e.g., 12 weeks) to allow for the development of chronic inflammatory changes.
-
Euthanasia and Tissue Collection: At the end of the observation period, animals are euthanized with an overdose of a barbiturate. The spinal cord and meninges are carefully dissected and collected for histopathological analysis.
Histopathological Analysis of Arachnoiditis
Objective: To qualitatively and quantitatively assess the extent of inflammation and fibrosis in the arachnoid mater.
Procedure:
-
Tissue Fixation and Processing: The collected spinal cord and meninges are fixed in 10% neutral buffered formalin. The tissue is then processed through graded alcohols and xylene and embedded in paraffin wax.
-
Sectioning: 5-micrometer thick sections are cut from the paraffin blocks.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of inflammation, cellular infiltration, and fibrosis.
-
Masson's Trichrome Stain: To specifically visualize collagen deposition and assess the degree of fibrosis.
-
Immunohistochemistry: To identify specific cell types and inflammatory markers. For example, staining for S100 can identify neural crest-derived cells, and CD20 can identify B-lymphocytes, providing insights into the cellular components of the inflammatory infiltrate.
-
-
Microscopic Evaluation: Stained sections are examined under a light microscope. The severity of arachnoiditis can be graded based on a semi-quantitative scoring system that evaluates the degree of inflammation, fibrosis, and nerve root clumping.
The experimental workflow for inducing and assessing this compound-induced arachnoiditis is summarized in the following diagram:
Conclusion
This compound served as an effective radiocontrast agent due to the high X-ray attenuating properties of its iodine content. However, its lipophilic nature and subsequent long-term retention in the subarachnoid space trigger a chronic inflammatory cascade, leading to the debilitating condition of adhesive arachnoiditis. The proposed mechanism involves the persistent irritation of meningeal cells, leading to the release of pro-inflammatory mediators, recruitment of immune cells, and ultimately, excessive collagen deposition and fibrosis. The experimental protocols detailed in this guide provide a framework for the preclinical assessment of the neurotoxicity of intrathecally administered agents. The historical experience with this compound underscores the critical importance of biocompatibility and clearance kinetics in the development of contrast agents and other therapeutic agents intended for intrathecal administration.
References
Early Studies on Iophendylate: A Technical Guide to Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical and preclinical studies on Iophendylate (brand names: Pantopaque, Myodil), an oil-based contrast agent widely used for myelography from the 1940s until the late 1980s. The document synthesizes quantitative data on its safety and efficacy, details the experimental protocols of the time, and visualizes key procedural workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and neuroscience, offering a historical perspective on the evaluation of neuroradiological contrast agents.
Efficacy of this compound Myelography
Early evaluations of this compound focused on its diagnostic accuracy in identifying spinal pathologies, primarily herniated intervertebral discs and spinal tumors. The agent's high radiopacity provided clear delineation of the spinal subarachnoid space, which was a significant advancement over previously used agents like air and Lipiodol.
Diagnostic Quality Assessment
Table 1: Diagnostic Quality of this compound (Pantopaque) Myelography
| Study/Comparison | Metric | This compound (Pantopaque) | Comparator (Amipaque) |
| Kieffer et al. (1978)[1] | "Good" Examination Rating | 76% (of 50 cases) | 74% (of 117 cases) |
Safety Profile of this compound
The safety of this compound was a significant concern that ultimately led to its discontinuation. Adverse effects ranged from acute, transient symptoms to severe, long-term neurological complications, primarily due to the agent's poor absorption and prolonged retention in the cerebrospinal fluid (CSF).
Acute Adverse Events
Common immediate side effects following this compound myelography included headache, nausea, and vomiting. One comparative study quantified the incidence of these events.
Table 2: Incidence of Acute Adverse Events Following Myelography
| Adverse Event | This compound (Pantopaque) (n=50) | Amipaque (n=117) |
| Headache | 32% | 38% |
| Nausea and Vomiting | Less common than Amipaque | More common than Pantopaque |
Source: Kieffer et al. (1978)
Cerebrospinal Fluid (CSF) Analysis
Early studies also investigated the impact of this compound on CSF composition, revealing signs of meningeal irritation.
Table 3: Cerebrospinal Fluid Changes Following this compound Myelography (n=50)
| CSF Parameter | Pre-Myelogram (Mean) | 24 Hours Post-Myelogram (Mean) | 1 Week Post-Myelogram (Mean) |
| Total Cell Count | 9.81 cells/mm³ | 532.6 cells/mm³ | 204 cells/mm³ |
| Total Proteins | Normal (value not specified) | Significant Rise | Fall not statistically significant |
| Sugar | No significant change | No significant change | No significant change |
| Chlorides | No significant change | No significant change | No significant change |
Note: All CSF samples were negative for bacterial cultures.
Chronic Adverse Events and Complications
The most significant safety concern with this compound was the high incidence of chronic arachnoiditis, an inflammation of the arachnoid mater that can lead to debilitating pain, neurological deficits, and the formation of cysts and syrinxes. The oil-based nature of this compound led to its retention in the spinal canal for years, and in some cases, migration to the intracranial space was observed decades after the initial procedure. Severe cases of arachnoiditis could lead to obliteration of the subarachnoid space. Fatalities were also reported, though rare.
Experimental Protocols
Early Clinical Myelography Protocol (circa 1940s-1950s)
The following protocol is a synthesis of descriptions from early literature on this compound myelography.
Patient Preparation:
-
Patients were typically admitted to the hospital.
-
Premedication was sometimes administered.
-
A detailed clinical history and neurological examination were performed.
Contrast Administration:
-
Lumbar Puncture: A lumbar puncture was performed, usually between the third and fourth lumbar vertebrae.
-
CSF Sample Collection: A sample of cerebrospinal fluid was often collected for baseline analysis.
-
Injection of this compound: A small volume of this compound, typically 3 to 6 cubic centimeters, was injected into the subarachnoid space.
-
Needle Removal: The spinal needle was removed following the injection.
Imaging Procedure:
-
Fluoroscopy: The flow of the contrast medium was observed in real-time using fluoroscopy.
-
Tilting Table: The patient was placed on a tilting table, which was maneuvered to control the movement of the dense, oil-based contrast medium up and down the spinal canal.
-
Radiographic Images: Spot radiographs were taken in various positions (e.g., anteroposterior, lateral, oblique) to visualize the spinal cord and nerve roots.
Post-Procedure Care:
-
Removal of Contrast Medium: An attempt was often made to remove the this compound by aspiration through a lumbar puncture needle to minimize irritation. This process was often difficult and incomplete.
-
Bed Rest: Patients were typically kept on bed rest for a period following the procedure.
-
Monitoring: Patients were monitored for immediate adverse reactions such as headache, fever, and signs of meningeal irritation.
Representative Early Animal Study Protocol
The following protocol is based on descriptions of early animal experiments investigating the toxicity of this compound.
Subjects:
-
Various animal models were used, including dogs and monkeys.
Procedure:
-
Anesthesia: Animals were anesthetized for the procedure.
-
Intrathecal Injection: A specified dose of this compound was injected into the subarachnoid space. In some comparative studies, a control group received an inert substance or a different contrast agent.
-
Observation Period: The animals were observed for a predetermined period, ranging from days to months.
-
Histopathological Analysis: After the observation period, the animals were euthanized, and tissue samples from the spinal cord and meninges were collected for histological examination to assess for inflammation, fibrosis, and other pathological changes.
Visualizations
Caption: Workflow of this compound Myelography.
Caption: this compound Safety and Efficacy Profile.
References
Iophendylate in Biological Systems: A Technical Review of its Persistence and Interaction
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
Iophendylate (marketed as Pantopaque or Myodil) is an oil-based iodinated contrast agent historically used for myelography. Its use was discontinued due to its poor absorption from the subarachnoid space and its association with long-term complications, most notably adhesive arachnoiditis. This technical guide provides a comprehensive overview of the current understanding of this compound's behavior in biological systems. A striking feature of this compound is its remarkable persistence in vivo, with retention times measured in decades. While the parent compound is known to elicit a significant chronic inflammatory response, there is a notable absence of definitive studies identifying or characterizing its specific degradation products in biological milieus. This document summarizes the known biological interactions of this compound, outlines the analytical methodologies that could be employed to investigate its potential biodegradation, and presents a hypothetical degradation pathway based on its chemical structure.
Introduction
This compound is a mixture of ethyl esters of iodophenylundecanoic acid.[1] Introduced in the 1940s, it was a principal tool in radiological imaging of the spinal canal for many years.[2] However, its lipophilic nature and slow clearance rate led to its retention in the cerebrospinal fluid (CSF) spaces, often resulting in chronic inflammatory conditions.[3][4] The primary clinical concern associated with retained this compound is adhesive arachnoiditis, a painful and debilitating condition characterized by inflammation and scarring of the arachnoid mater.[3]
Despite its long history of clinical use, the metabolic fate of this compound remains largely uncharacterized. The prevailing understanding is that the compound is extremely stable in vivo and is not subject to significant metabolic degradation. The biological response appears to be primarily a foreign body reaction to the intact oil droplets.
Biological Response to Retained this compound
The retention of this compound in the subarachnoid space initiates a chronic inflammatory cascade. This response is characterized by the infiltration of various immune cells and the subsequent fibrotic changes in the meninges.
Cellular and Tissue-Level Interactions
The pathological response to this compound is a well-documented foreign-body granulomatous reaction. Macrophages are key cellular players, attempting to phagocytose the lipid droplets of the contrast medium. This process is largely ineffectual due to the size of the droplets, leading to the formation of multinucleated giant cells. The inflammatory infiltrate also includes lymphocytes and plasma cells. Over time, this chronic inflammation leads to fibrovascular proliferation of the leptomeninges, which can result in the obliteration of the subarachnoid space.
The table below summarizes the key histological findings in tissues exposed to this compound.
| Histological Finding | Description | References |
| Macrophage Infiltration | Presence of lipid-laden macrophages (lipophages) surrounding this compound droplets. | |
| Foreign-Body Giant Cells | Formation of multinucleated giant cells in an attempt to engulf larger oil droplets. | |
| Lymphocytic and Plasmacytic Infiltrates | Chronic inflammatory cell infiltrates, indicative of a persistent immune response. | |
| Fibrovascular Proliferation | Proliferation of connective tissue and blood vessels in the leptomeninges. | |
| Adhesive Arachnoiditis | Adhesion of the arachnoid mater to the dura mater, leading to scarring and potential nerve root entrapment. | |
| Encystment | Formation of fibrous capsules around larger deposits of this compound. |
Investigating this compound Degradation: Methodologies and Hypothetical Pathways
The absence of identified degradation products of this compound presents a significant knowledge gap. The following sections detail the experimental approaches that could be employed to investigate its potential metabolism and propose a hypothetical degradation pathway.
Proposed Experimental Workflow for Degradation Analysis
A systematic investigation into this compound degradation would require a multi-pronged approach, combining in vitro and in vivo models with advanced analytical techniques. The following diagram outlines a potential experimental workflow.
Potential Analytical Techniques
The identification and quantification of potential this compound metabolites would necessitate the use of highly sensitive and specific analytical methods. The following table summarizes suitable techniques.
| Analytical Technique | Application in this compound Degradation Studies |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from its potential more polar metabolites. |
| Gas Chromatography (GC) | Separation of potential volatile or semi-volatile degradation products. |
| Mass Spectrometry (MS) | Identification and structural elucidation of metabolites when coupled with HPLC or GC (LC-MS, GC-MS). High-resolution MS can provide accurate mass measurements for formula determination. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of isolated and purified metabolites. |
Hypothetical Degradation Pathway
This compound is an ethyl ester of an iodinated fatty acid. Based on its chemical structure, several metabolic transformations, although not yet observed, are theoretically possible. The most probable initial step would be hydrolysis of the ester bond, a common metabolic reaction for ester-containing xenobiotics, catalyzed by esterases present in various tissues and fluids, including the central nervous system. Subsequent metabolism of the resulting iodophenylundecanoic acid could involve beta-oxidation, a common pathway for fatty acid degradation. Deiodination is another possibility, although the carbon-iodine bond in aryl iodides is generally stable.
The following diagram illustrates a hypothetical metabolic pathway for this compound.
Conclusion
The available scientific literature indicates that this compound is a remarkably biopersistent compound. The primary biological consequence of its long-term retention is a chronic inflammatory response, leading to conditions such as adhesive arachnoiditis. There is a significant lack of evidence for any substantial biodegradation of this compound in vivo. The identification and characterization of potential degradation products remain an unaddressed area of research. Future investigations employing modern analytical techniques are necessary to definitively elucidate the metabolic fate of this compound and to fully understand the long-term toxicological implications of its use. This knowledge would be valuable not only for historical perspective but also for informing the development of future long-residence medical devices and drug delivery systems.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0015318) [hmdb.ca]
- 2. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cranial Polyneuropathy Secondary to Remote this compound Myelography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmr.net.in [ijmr.net.in]
Methodological & Application
Laboratory synthesis of Iophendylate for experimental use
Application Note: Laboratory Synthesis of Iophendylate
For Experimental Use in Pharmaceutical and Radiochemical Research
Abstract
This compound, known by trade names such as Pantopaque and Myodil, is an iodized fatty acid ester formerly utilized as an oil-based radiocontrast agent for myelography.[1][2] Although its clinical use has been superseded by safer, water-soluble agents, its unique lipophilic properties and chemical structure make it a compound of interest for experimental research in drug delivery, toxicology, and the study of long-term biocompatibility of implanted medical materials. This document provides a detailed protocol for the laboratory-scale synthesis of this compound (ethyl 10-(4-iodophenyl)undecanoate) for research purposes. The described synthesis involves a two-step process: a Friedel-Crafts acylation followed by a Clemmensen reduction and esterification.
Synthesis Pathway Overview
The synthesis of this compound proceeds in two primary stages. The first stage is a Friedel-Crafts acylation reaction between undecylenic acid and iodobenzene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to form an intermediate ketone. The second stage involves the reduction of the ketone and subsequent esterification of the carboxylic acid to yield the final product, this compound.
Caption: Logical workflow for the two-stage synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Undecylenic Acid | C₁₁H₂₀O₂ | 184.28 | Reagent grade, ≥98% |
| Iodobenzene | C₆H₅I | 204.01 | Reagent grade, ≥98% |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Handle in a fume hood |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Concentrated, ~37% |
| Zinc Amalgam (Zn(Hg)) | Zn(Hg) | - | Prepared from Zinc dust and HgCl₂ |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Anhydrous, for esterification |
| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 98.08 | Concentrated, catalyst |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | For neutralization |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous, for drying |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |
| Silica Gel | SiO₂ | 60.08 | For column chromatography |
| Hexane / Ethyl Acetate | - | - | Eluent for chromatography |
Experimental Protocol
Safety Precaution: This synthesis involves corrosive and hazardous materials. All steps must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Stage 1: Friedel-Crafts Acylation
-
Reaction Setup:
-
In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add anhydrous aluminum chloride (0.15 mol) to anhydrous dichloromethane (150 mL).
-
Cool the suspension to 0°C in an ice bath.
-
-
Addition of Reactants:
-
Prepare a solution of undecylenic acid (0.1 mol) and iodobenzene (0.12 mol) in 50 mL of anhydrous dichloromethane.
-
Add this solution dropwise to the stirred AlCl₃ suspension over a period of 60 minutes, maintaining the temperature between 0-5°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl.
-
Stir until the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude ketone intermediate.
-
Stage 2: Clemmensen Reduction and Esterification
-
Preparation of Zinc Amalgam:
-
In a flask, mix zinc dust (0.4 mol) with a solution of mercuric chloride (HgCl₂) (0.04 mol) in 50 mL of water and 2.5 mL of concentrated HCl.
-
Stir for 10 minutes, then decant the aqueous solution and wash the resulting amalgam with water.
-
-
Reduction:
-
To the freshly prepared zinc amalgam, add the crude ketone from Stage 1 dissolved in 100 mL of toluene.
-
Add 150 mL of concentrated HCl and heat the mixture to reflux with vigorous stirring for 24 hours. Add small portions of concentrated HCl every 6 hours to maintain the acidic condition.
-
-
Isolation of Carboxylic Acid:
-
After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.
-
Evaporate the solvent to yield the crude 10-(4-iodophenyl)undecanoic acid.
-
-
Esterification:
-
Dissolve the crude acid in 200 mL of absolute ethanol.
-
Add 5 mL of concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux for 8 hours.
-
Cool the reaction and reduce the volume by approximately half using a rotary evaporator.
-
Pour the residue into 500 mL of ice water and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purification
-
Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 98:2) as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a colorless to pale yellow, viscous liquid.[3][4]
Data and Characterization
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 10-(4-iodophenyl)undecanoate | [1] |
| Molecular Formula | C₁₉H₂₉IO₂ | |
| Molar Mass | 416.34 g/mol | |
| Appearance | Colorless to pale yellow, viscous liquid | |
| Solubility | Soluble in DMSO, ethanol, chloroform, ether; very slightly soluble in water. |
Expected Yield and Purity
| Parameter | Expected Value |
| Overall Yield | 40-55% |
| Purity (by HPLC/GC) | >98% |
| TLC Rf (95:5 Hex:EtOAc) | ~0.45 |
Spectroscopic Data (Expected)
-
¹H NMR (CDCl₃): Peaks corresponding to the ethyl ester group (triplet ~1.2 ppm, quartet ~4.1 ppm), the long aliphatic chain, the methyl group adjacent to the aromatic ring (doublet), the methine proton, and the aromatic protons of the iodophenyl group (two doublets ~7.0 and 7.6 ppm).
-
¹³C NMR (CDCl₃): Peaks for the ester carbonyl (~174 ppm), aromatic carbons (including the carbon attached to iodine ~92 ppm), and numerous aliphatic carbons.
-
IR (neat, cm⁻¹): Strong C=O stretch (~1735), C-O stretch (~1180), aromatic C-H and C=C stretches.
-
MS (ESI+): m/z for [M+H]⁺ at 417.1.
Conclusion
This protocol outlines a reproducible method for the synthesis of this compound for experimental applications. The procedure is based on established organic chemistry principles, including Friedel-Crafts acylation and Clemmensen reduction. Proper execution of the described steps, particularly the purification, should yield a product of high purity suitable for research purposes. Researchers should always adhere to strict safety protocols when handling the hazardous chemicals involved in this synthesis.
References
Historical Application of Iophendylate in Myelography: A Detailed Overview for Researchers
Application Note & Protocol
Introduction:
Iophendylate, an iodized oil-based contrast agent, was a cornerstone of myelographic imaging for several decades, from the 1940s until its eventual replacement by water-soluble agents in the late 1980s. Marketed under trade names such as Pantopaque® and Myodil®, it provided visualization of the spinal canal, aiding in the diagnosis of spinal cord and nerve root pathologies. However, its persistence in the subarachnoid space and association with chronic adhesive arachnoiditis led to its discontinuation. This document provides a detailed historical overview of the administration protocols for this compound in myelography, intended for researchers, scientists, and drug development professionals interested in the historical context of neuroradiology and contrast agent development.
This compound: Physical and Chemical Properties
This compound is a sterile, colorless to pale yellow, viscous liquid. Its key properties are summarized in the table below. The viscosity of this compound, like other oil-based media, is temperature-dependent, decreasing as temperature increases. Warming the contrast agent to body temperature was a common practice to reduce its viscosity, facilitating easier injection.
| Property | Value | Source |
| Composition | Ethyl iodophenylundecanoate | |
| Iodine Content | 30.5% | |
| Specific Gravity | 1.260 at 20°C | [1] |
| Viscosity | Higher than water-soluble contrast agents; decreases with warming | [2][3] |
| Absorption Rate | Approximately 1 mL per year | [4] |
Experimental Protocols: Historical this compound Myelography
The administration of this compound for myelography was a meticulous procedure requiring careful patient positioning and fluoroscopic guidance. The following protocol is a generalized representation of the historical technique.
1. Patient Preparation:
-
Informed Consent: Obtain informed consent from the patient after explaining the risks and benefits of the procedure.
-
Premedication: Sedatives or analgesics were occasionally administered to reduce patient anxiety and discomfort.
-
Positioning: The patient was typically positioned prone or in a lateral recumbent position on a tilting fluoroscopy table.[5]
2. Lumbar Puncture and CSF Aspiration:
-
Site Selection: The most common site for lumbar puncture was the L2-L3 or L3-L4 interspace to avoid the spinal cord, which typically terminates at the L1-L2 level.
-
Aseptic Technique: The skin over the puncture site was cleansed with an antiseptic solution, and sterile drapes were applied.
-
Local Anesthesia: A local anesthetic was injected to numb the skin and underlying tissues.
-
Needle Insertion: A spinal needle was inserted into the subarachnoid space. Correct placement was confirmed by the return of cerebrospinal fluid (CSF).
-
CSF Sample: A small amount of CSF was often collected for laboratory analysis.
3. This compound Injection:
-
Dosage: The volume of this compound injected varied depending on the spinal region being examined.
-
Lumbar Spine: 6 to 12 mL
-
Thoracic Spine: 9 to 15 mL
-
Cervical Spine (via lumbar injection): 9 to 15 mL
-
Cisternal Puncture (for cervical myelography): 3 to 6 mL
-
-
Injection Rate: The contrast medium was injected slowly to avoid patient discomfort and to control its flow. While a precise rate was not standardized, a slow and steady injection was emphasized.
-
Fluoroscopic Monitoring: The flow of the hyperbaric (denser than CSF) this compound was monitored under real-time fluoroscopy.
4. Imaging:
-
Table Tilting: The fluoroscopy table was tilted in various directions (e.g., Trendelenburg position for cervical studies) to manipulate the flow of the this compound column to the area of interest.
-
Radiographic Images: A series of radiographic images (spot films) were taken to document the anatomy and any abnormalities.
5. This compound Removal:
-
Aspiration: Following the imaging, an attempt was made to remove the this compound by aspiration through the spinal needle. This was often a challenging and frequently incomplete process.
-
Patient Positioning: The patient was positioned to pool the this compound at the needle tip to facilitate removal.
6. Post-Procedure Care:
-
Bed Rest: Patients were typically required to remain in bed for a period, often with the head elevated, to minimize the risk of headache and to allow the remaining contrast to settle in the lower spinal canal.
Quantitative Data Summary
The following tables summarize the quantitative data associated with historical this compound administration protocols.
Table 1: this compound Dosage by Spinal Region
| Spinal Region | Typical Dosage (mL) |
| Lumbar | 6 - 12 |
| Thoracic | 9 - 15 |
| Cervical (via lumbar injection) | 9 - 15 |
| Cervical (via cisternal puncture) | 3 - 6 |
Table 2: Procedural Parameters and Outcomes
| Parameter | Value/Description | Source |
| Injection Rate | Slow and controlled, no standardized rate reported | |
| Fluoroscopy | Continuous or intermittent during injection and manipulation | |
| Table Tilt (Trendelenburg for Cervical Study) | Angle varied to guide contrast flow cranially | |
| Aspiration Success Rate | Complete removal was often not possible | |
| Incidence of Clinically Significant Arachnoiditis | Approximately 1-2% | |
| Post-Myelogram Headache Incidence | 32% |
Visualizations
This compound Myelography Workflow
Caption: Workflow of a historical this compound myelogram.
Logical Relationship of this compound Properties and Clinical Outcomes
Caption: Properties of this compound leading to adverse outcomes.
Conclusion
The use of this compound in myelography represents a significant chapter in the history of neuroradiology. While it provided valuable diagnostic information for its time, its long-term retention and the associated risk of arachnoiditis underscore the critical importance of biocompatibility and clearance in the development of contrast agents. Understanding these historical protocols and their outcomes can provide valuable context for researchers and professionals in the ongoing development of safer and more effective imaging agents.
References
- 1. e-mjm.org [e-mjm.org]
- 2. Radiology of the Spine - WSAVA2002 - VIN [vin.com]
- 3. Influence of contrast media viscosity and temperature on injection pressure in computed tomographic angiography: a phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. Myelography – Clinical Preceptor Reference Guide for Student Competencies [umsystem.pressbooks.pub]
Application Notes and Protocols for Studying Iophendylate Neurotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models used to study the neurotoxic effects of iophendylate, a formerly used oil-based contrast agent. The primary neurotoxic manifestation of this compound is a chronic inflammatory condition of the meninges known as adhesive arachnoiditis. The following sections detail the experimental models, relevant protocols, and potential underlying signaling pathways.
Introduction to this compound Neurotoxicity
This compound (brand names: Pantopaque, Myodil) is an iodized fatty acid ester of poppyseed oil that was widely used for myelography from the 1940s to the 1980s.[1] Due to its poor absorption by the body, residual this compound in the subarachnoid space can elicit a chronic inflammatory response, leading to adhesive arachnoiditis.[2] This condition is characterized by a fibrovascular proliferation of the leptomeninges, granuloma formation, and infiltration of inflammatory cells. The proposed mechanisms for this compound-induced neurotoxicity include a hyperosmolar effect, a direct chemotoxic effect, or an immunological reaction. Animal models have been instrumental in characterizing the pathological changes associated with this compound exposure.
Animal Models of this compound-Induced Arachnoiditis
The most cited animal models for studying this compound-induced arachnoiditis are non-human primates (monkeys) and rabbits. These models are valuable for assessing the histopathological changes and electrophysiological disturbances following intrathecal administration of this compound.
Non-Human Primate (Monkey) Model of Adhesive Arachnoiditis
Monkeys are a relevant model due to their anatomical and physiological similarities to humans. Intrathecal injection of this compound in monkeys has been shown to induce a more severe inflammatory reaction, including fibrosis and cellular infiltration, compared to water-soluble contrast agents like metrizamide.
Quantitative Data Summary
Table 1: Histopathological Findings in a Monkey Model of this compound-Induced Arachnoiditis (Qualitative Summary)
| Treatment Group | Inflammation | Fibrosis | Myelographic Evidence of Arachnoiditis |
| This compound | Severe | Significant | Present |
| Metrizamide | Mild | Minimal | Minimal |
| Cerebrospinal Fluid (Control) | Minimal/Absent | Minimal/Absent | Absent |
Note: This table is a qualitative summary based on published findings. Specific quantitative scores from the original studies were not retrievable.
Experimental Protocol: Induction and Assessment of Arachnoiditis in Monkeys
This protocol is based on methodologies described in the literature for inducing chemical arachnoiditis.
-
Animal Selection and Preparation:
-
Species: Macaque monkeys (e.g., Macaca mulatta).
-
Animals should be healthy and acclimated to the laboratory environment.
-
Pre-anesthetic fasting is required. Anesthesia can be induced with ketamine hydrochloride.
-
-
Intrathecal Injection:
-
Position the anesthetized monkey in a stereotaxic frame or on a surgical table to allow access to the lumbar spine.
-
Under aseptic conditions, perform a lumbar puncture at the L3-L4 or L4-L5 interspace using a spinal needle.
-
Withdraw a small amount of cerebrospinal fluid (CSF) to confirm correct needle placement.
-
Slowly inject 0.5-1.0 mL of this compound into the subarachnoid space.
-
A control group should receive an equivalent volume of sterile saline or autologous CSF.
-
-
Post-Injection Monitoring:
-
Monitor the animals for any neurological deficits, changes in behavior, or signs of distress.
-
Provide appropriate post-operative care, including analgesics.
-
-
Endpoint Analysis (e.g., at 12 weeks post-injection):
-
Myelography: Perform a follow-up myelogram with a water-soluble contrast agent to visualize the extent of arachnoiditis and any nerve root clumping or blockage of CSF flow.
-
Histopathology:
-
Humanely euthanize the animals and perfuse with saline followed by 10% formalin.
-
Carefully dissect the spinal cord and meninges.
-
Process the tissues for paraffin embedding.
-
Section the spinal cord at multiple levels and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.
-
Score the degree of inflammation (e.g., number of inflammatory cells per high-power field) and fibrosis (e.g., on a scale of 0-4, from none to severe).
-
-
Rabbit Model of this compound-Induced Neurotoxicity
Rabbits have been used to study the electrophysiological effects of this compound on the central nervous system. Subarachnoid injection of this compound can lead to changes in the electroencephalogram (EEG), indicating neuronal dysfunction.
Quantitative Data Summary
Studies have reported a general slowing of EEG activity after the subarachnoid injection of this compound and other contrast media. This is characterized by a shift in the EEG power spectrum towards lower frequencies.
Table 2: EEG Changes in a Rabbit Model of this compound Neurotoxicity (Qualitative Summary)
| Time Post-Injection | EEG Changes | Power Spectrum Shift |
| 30 minutes | General slowing of activity, appearance of slow waves | Shift towards lower frequencies (e.g., 0.5-3.5 Hz) |
Note: This table is a qualitative summary based on published findings. Specific quantitative power spectrum data from the original studies were not retrievable.
Experimental Protocol: EEG Analysis in Rabbits Following Intrathecal this compound
-
Animal Preparation and Electrode Implantation:
-
Species: New Zealand white rabbits.
-
Surgically implant chronic EEG recording electrodes over the cerebral cortex under general anesthesia. Stainless steel screw electrodes are commonly used.
-
Allow for a recovery period of at least one week.
-
-
Intrathecal Injection:
-
Anesthetize the rabbit.
-
Perform a cisterna magna puncture with a fine-gauge needle.
-
Slowly inject a small volume of this compound (e.g., 0.1 mL/kg).
-
A control group should receive an equivalent volume of sterile saline.
-
-
EEG Recording and Analysis:
-
Record baseline EEG for a defined period before injection.
-
Continuously record EEG for several hours post-injection.
-
Perform quantitative EEG (qEEG) analysis on the recorded data. This involves:
-
Power Spectral Analysis: Use Fast Fourier Transform (FFT) to analyze the power in different frequency bands (e.g., delta: 0.5-4 Hz, theta: 4-8 Hz, alpha: 8-13 Hz, beta: 13-30 Hz).
-
Look for a shift in the power spectrum towards the delta and theta bands, indicating slowing of brain activity.
-
-
Signaling Pathways in this compound Neurotoxicity
The precise signaling pathways involved in this compound neurotoxicity are not well-elucidated. However, based on the chronic inflammatory nature of the response to an oily substance in the central nervous system, a hypothetical pathway involving microglial activation is proposed.
Proposed Signaling Pathway
The introduction of this compound, an oily foreign substance, into the subarachnoid space is likely to be recognized by microglia, the resident immune cells of the CNS. This can trigger a chronic inflammatory cascade.
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
Workflow for Investigating this compound Neurotoxicity
The following diagram illustrates a general experimental workflow for studying this compound neurotoxicity in an animal model.
Caption: General experimental workflow for this compound neurotoxicity studies.
Conclusion
Animal models, particularly non-human primates and rabbits, have been crucial in understanding the neurotoxic potential of this compound, primarily its propensity to cause adhesive arachnoiditis. While historical studies provide a strong qualitative foundation, future research could leverage modern techniques to provide more quantitative data and a deeper understanding of the molecular mechanisms. The protocols and conceptual frameworks provided here serve as a guide for researchers aiming to further investigate the long-term consequences of retained oil-based contrast agents in the central nervous system.
References
Application Notes and Protocols for In Vitro Models to Assess Iophendylate-Induced Arachnoiditis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachnoiditis is a debilitating neuroinflammatory condition characterized by inflammation and subsequent fibrosis of the arachnoid mater, one of the three meningeal layers surrounding the brain and spinal cord.[1][2][3] This can lead to chronic pain, neurological deficits, and significant disability.[2][3] One of the known iatrogenic causes of arachnoiditis is the intrathecal administration of oil-based contrast agents, such as iophendylate (Pantopaque), which was historically used in myelography. Understanding the cellular and molecular mechanisms underlying this compound-induced arachnoiditis is crucial for developing potential therapeutic interventions.
These application notes provide a framework for establishing in vitro models to study the pathological effects of this compound on the primary cells of the arachnoid mater. The protocols outlined below describe the isolation and culture of primary human or rodent leptomeningeal cells, which are predominantly composed of arachnoid cells and fibroblasts, and detail experimental setups to assess this compound-induced inflammation and fibrosis.
Key Cellular Targets and Pathological Processes
The primary cells implicated in arachnoiditis are the arachnoid barrier cells and meningeal fibroblasts. Exposure to irritants like this compound is hypothesized to initiate an inflammatory cascade, leading to the release of pro-inflammatory cytokines and chemokines. This sustained inflammation can then trigger the activation of meningeal fibroblasts, promoting excessive collagen deposition and fibrosis, which are the hallmarks of adhesive arachnoiditis.
Experimental Objectives
The primary objectives of these in vitro models are:
-
To establish and characterize primary cultures of leptomeningeal cells.
-
To evaluate the cytotoxic effects of this compound on these cells.
-
To quantify the inflammatory response following this compound exposure by measuring key cytokine and chemokine secretion.
-
To assess the fibrotic response by measuring extracellular matrix protein expression and deposition.
-
To investigate potential signaling pathways involved in this compound-induced pathology.
Data Presentation
All quantitative data from the following protocols should be summarized in clearly structured tables to facilitate comparison between different experimental conditions (e.g., control vs. This compound-treated groups at various concentrations and time points).
Table 1: Example of Data Summary for Cytotoxicity Assay
| This compound Conc. (µg/mL) | Cell Viability (%) at 24h | LDH Release (Fold Change) at 24h |
| 0 (Control) | 100 ± 5.2 | 1.0 ± 0.1 |
| 1 | 98 ± 4.8 | 1.1 ± 0.2 |
| 10 | 85 ± 6.1 | 2.5 ± 0.4 |
| 100 | 62 ± 7.5 | 5.8 ± 0.9 |
Table 2: Example of Data Summary for Inflammatory Marker Analysis (ELISA)
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | MCP-1 (pg/mL) |
| Control | 15 ± 3 | 8 ± 2 | 25 ± 5 |
| This compound (10 µg/mL) | 250 ± 25 | 150 ± 18 | 300 ± 32 |
Table 3: Example of Data Summary for Fibrosis Marker Analysis (qRT-PCR)
| Treatment | Collagen I (Fold Change) | Fibronectin (Fold Change) | α-SMA (Fold Change) |
| Control | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| This compound (10 µg/mL) | 4.5 ± 0.6 | 3.2 ± 0.4 | 2.8 ± 0.5 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Leptomeningeal Cells
This protocol is adapted from methods for isolating and culturing meningioma-derived cells and leptomeningeal fibroblasts.
Materials:
-
Human or rodent meningeal tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type III
-
Phosphate-Buffered Saline (PBS)
-
40 µm nylon cell strainer
-
Cell culture flasks and plates
Procedure:
-
Aseptically collect meningeal tissue and wash it with cold PBS.
-
Mince the tissue into small fragments (approximately 1-2 mm³).
-
Digest the tissue with Collagenase Type III (e.g., 1 mg/mL in DMEM) for 20-30 minutes at 37°C with gentle agitation.
-
Neutralize the enzyme with DMEM containing 10% FBS.
-
Gently triturate the cell suspension using a pipette to create a single-cell suspension.
-
Filter the suspension through a 40 µm nylon cell strainer to remove any undigested tissue.
-
Centrifuge the filtered cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Cells should be ready for experiments once they reach 80-90% confluency.
Protocol 2: Assessment of this compound-Induced Cytotoxicity
Materials:
-
Primary leptomeningeal cells (from Protocol 1)
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT or similar cell viability assay kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Seed primary leptomeningeal cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound (note: as an oil-based substance, it may require emulsification with a suitable biocompatible surfactant like Tween 80 at a low, non-toxic concentration, with appropriate vehicle controls).
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 24, 48, and 72 hours. Include a vehicle control group.
-
Cell Viability (MTT Assay): At each time point, add MTT reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance to determine the percentage of viable cells relative to the control.
-
Membrane Integrity (LDH Assay): At each time point, collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.
Protocol 3: Quantification of Inflammatory Response
Materials:
-
Primary leptomeningeal cells
-
This compound
-
24-well plates
-
ELISA kits for key inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and chemokines (e.g., MCP-1)
-
RNA extraction kit
-
qRT-PCR reagents and primers for inflammatory genes
Procedure:
-
Seed cells in 24-well plates and treat with a sub-lethal concentration of this compound (determined from Protocol 2) for various time points (e.g., 6, 12, 24 hours).
-
Cytokine Secretion (ELISA): Collect the culture supernatant at each time point. Perform ELISA for IL-6, TNF-α, and MCP-1 according to the manufacturer's instructions to measure protein levels in the supernatant.
-
Gene Expression (qRT-PCR): At each time point, lyse the cells and extract total RNA. Synthesize cDNA and perform qRT-PCR using primers for IL6, TNF, IL1B, and CCL2 (MCP-1) genes. Normalize the expression to a housekeeping gene (e.g., GAPDH).
Protocol 4: Evaluation of Fibrotic Response
Materials:
-
Primary leptomeningeal cells
-
This compound
-
6-well plates
-
Antibodies for immunocytochemistry (e.g., anti-Collagen I, anti-Fibronectin, anti-α-SMA)
-
Western blot reagents
-
Sirius Red staining solution
Procedure:
-
Seed cells in 6-well plates and treat with a sub-lethal concentration of this compound for an extended period (e.g., 48, 72, 96 hours) to allow for the development of a fibrotic response.
-
Gene Expression (qRT-PCR): Extract RNA and perform qRT-PCR for key fibrotic markers, including COL1A1 (Collagen I), FN1 (Fibronectin), and ACTA2 (α-Smooth Muscle Actin, α-SMA).
-
Protein Expression (Western Blot): Lyse the cells, separate proteins by SDS-PAGE, and perform Western blotting using antibodies against Collagen I, Fibronectin, and α-SMA.
-
Immunocytochemistry: Fix the cells and perform immunofluorescent staining with antibodies against the fibrotic markers. Visualize the expression and localization of these proteins using fluorescence microscopy.
-
Collagen Deposition (Sirius Red Staining): Fix the cells and stain with Sirius Red solution to visualize total collagen deposition. Elute the stain and quantify the absorbance to measure the amount of collagen.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Proposed signaling cascade in this compound-induced arachnoiditis.
Experimental Workflow
Caption: Workflow for assessing this compound-induced arachnoiditis in vitro.
References
Application Notes and Protocols for the Detection of Iophendylate in Archived Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophendylate, formerly marketed as Pantopaque®, is an iodinated contrast agent that was historically used for myelography. Due to its long persistence in the body, there is a growing interest in detecting and quantifying its presence in archived tissues to understand its long-term effects. These application notes provide detailed protocols for the analytical detection of this compound in archived tissues, primarily focusing on formalin-fixed paraffin-embedded (FFPE) samples. The methodologies described are based on modern analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Given the challenges of analyzing compounds in archived tissues, particularly the potential for degradation and matrix interference, these protocols are intended as a starting point for method development and validation.
Key Challenges in Analyzing this compound in Archived Tissues
The analysis of this compound in archived tissues, especially FFPE samples, presents several challenges:
-
Tissue Fixation: Formalin fixation can lead to cross-linking of proteins and other macromolecules, potentially trapping this compound and making its extraction difficult.
-
Compound Stability: The long-term stability of this compound within the tissue matrix is not well-documented. Degradation could have occurred over years of storage.
-
Matrix Effects: The complex biological matrix of tissues can interfere with the analytical signal, leading to ion suppression or enhancement in mass spectrometry-based methods.
-
Low Concentrations: The expected concentrations of this compound in tissues may be low, requiring highly sensitive analytical instrumentation.
Proposed Analytical Workflow
A general workflow for the analysis of this compound in archived tissues is presented below. This involves sample preparation, extraction, analytical separation and detection, and data analysis.
Caption: General experimental workflow for this compound analysis.
Experimental Protocols
Protocol 1: Sample Preparation from FFPE Tissues
This protocol describes the initial steps of deparaffinization and homogenization required for FFPE tissue samples.
Materials:
-
FFPE tissue blocks
-
Microtome
-
Xylene (or a safer alternative like a d-limonene-based clearing agent)
-
Ethanol (100%, 95%, 70%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Microcentrifuge tubes
Procedure:
-
Sectioning: Cut 10-20 µm thick sections from the FFPE block using a microtome. The number of sections will depend on the expected concentration and the sensitivity of the analytical method.
-
Deparaffinization:
-
Place the tissue sections in a microcentrifuge tube.
-
Add 1 mL of xylene and vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes and discard the supernatant. Repeat this step.
-
Add 1 mL of 100% ethanol and vortex to wash the tissue pellet. Centrifuge and discard the supernatant.
-
Repeat the wash with 95% ethanol, followed by 70% ethanol.
-
-
Rehydration:
-
After the final ethanol wash, add 1 mL of PBS to rehydrate the tissue. Let it stand for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes and discard the supernatant.
-
-
Homogenization:
-
Add a suitable volume of homogenization buffer (e.g., PBS or a lysis buffer) to the tissue pellet.
-
Homogenize the tissue using a bead beater, ultrasonic homogenizer, or other appropriate method until no visible tissue fragments remain.
-
The resulting homogenate is now ready for extraction.
-
Protocol 2: this compound Extraction
This protocol outlines two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method will depend on the required cleanup and the subsequent analytical technique.
A. Liquid-Liquid Extraction (LLE)
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a structurally similar iodinated compound not expected in the sample)
-
Organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical method)
Procedure:
-
Spiking: Add a known amount of the internal standard to the tissue homogenate.
-
Extraction: Add 3 volumes of the organic solvent to the homogenate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of the reconstitution solvent. The sample is now ready for LC-MS/MS or GC-MS analysis.
B. Solid-Phase Extraction (SPE)
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., reversed-phase C18)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., methanol, acetonitrile)
Procedure:
-
Spiking: Add the internal standard to the tissue homogenate.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the tissue homogenate onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.
-
Elution: Elute the this compound and internal standard with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Protocol 3: LC-MS/MS Analysis
This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Proposed LC Conditions:
| Parameter | Suggested Value |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Proposed MS/MS Conditions (Hypothetical):
This compound (C19H29IO2, MW: 416.34 g/mol ). The following are hypothetical MRM transitions and would need to be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 417.1 [M+H]+ | 127.0 (Iodine) | 25 |
| This compound | 417.1 [M+H]+ | 290.1 ([M+H-I]+) | 20 |
| Internal Standard | To be determined | To be determined | To be determined |
Data Analysis:
-
Quantification is performed by creating a calibration curve using known concentrations of this compound standards.
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Protocol 4: GC-MS Analysis
Due to its low volatility, this compound will likely require derivatization for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
Proposed GC-MS Conditions:
| Parameter | Suggested Value |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temp. | 280 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Ion Source Temp. | 230 °C |
| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |
Proposed SIM Ions (Hypothetical for TMS derivative):
-
This compound-TMS: m/z (e.g., molecular ion, fragment ions containing iodine)
-
Internal Standard-TMS: m/z (to be determined)
Data Presentation
Quantitative results should be summarized in a clear and concise table to allow for easy comparison between samples.
Table 1: Hypothetical Quantitative Results for this compound in Archived Tissues
| Sample ID | Tissue Type | Storage Time (Years) | This compound Conc. (ng/g tissue) | Method |
| T-001 | Spinal Cord | 30 | 15.2 | LC-MS/MS |
| T-002 | Brain | 25 | 5.8 | LC-MS/MS |
| T-003 | Spinal Cord | 35 | 22.5 | GC-MS |
| C-001 | Control Brain | N/A | Not Detected | LC-MS/MS |
Visualization of Method Selection Logic
The choice between LC-MS/MS and GC-MS depends on several factors, including the required sensitivity, sample throughput, and available instrumentation.
Application Note: Quantification of Iophendylate in Human Plasma using Liquid Chromatography-Mass Spectrometry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantification of Iophendylate in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic or toxicokinetic studies of this compound.
Introduction
This compound, formerly marketed as Pantopaque or Myodil, is an oil-based iodinated contrast agent historically used for myelography. Although its use has been largely superseded by modern water-soluble agents, there may be instances in toxicological research or retrospective studies where its quantification in biological matrices is necessary.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for the bioanalysis of pharmaceutical compounds in complex biological fluids.[2] This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
A simple and effective protein precipitation method is employed for the extraction of this compound from human plasma.
Materials:
-
Human plasma samples
-
This compound standard stock solution (1 mg/mL in methanol)
-
Internal Standard (IS) working solution (e.g., a structural analog or stable isotope-labeled this compound, if available. For this hypothetical method, a suitable analog should be selected.)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
Procedure:
-
Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 8.0 |
Mass Spectrometry
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode. The molecular formula of this compound is C₁₉H₂₉IO₂ with a molecular weight of 416.3 g/mol .[3]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| MRM Transitions | Compound |
| This compound | |
| Internal Std |
Note: Product ions and collision energies are hypothetical and must be optimized during method development by infusing a standard solution of this compound into the mass spectrometer.
Quantitative Data (Hypothetical)
The following tables represent typical data that would be generated during the validation of this method. These are example values and should be established experimentally.
Table 3: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 (LLOQ) | 0.012 |
| 2.5 | 0.031 |
| 5.0 | 0.065 |
| 10.0 | 0.130 |
| 50.0 | 0.645 |
| 100.0 | 1.310 |
| 500.0 | 6.550 |
| 1000.0 (ULOQ) | 13.200 |
| Regression | y = 0.0132x + 0.001 |
| Correlation (r²) | > 0.995 |
Table 4: Accuracy and Precision (n=5)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1.0 | 0.95 | 95.0 | < 15.0 |
| Low QC | 3.0 | 2.89 | 96.3 | < 10.0 |
| Mid QC | 75.0 | 78.1 | 104.1 | < 8.0 |
| High QC | 750.0 | 735.5 | 98.1 | < 8.0 |
Visualizations
The following diagrams illustrate the key workflows for this application.
Caption: Experimental workflow from sample preparation to data analysis.
References
Inductively coupled plasma mass spectrometry for iodine detection in tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of total iodine and iodine species in various tissue samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocols outlined below are designed to ensure high accuracy, precision, and low detection limits, which are critical for applications in biological and pharmaceutical research.
Part 1: Determination of Total Iodine Concentration
This section details the protocol for measuring the total iodine content in tissue samples. The most common and effective method involves alkaline digestion with tetramethylammonium hydroxide (TMAH) to stabilize volatile iodine species and effectively solubilize the tissue matrix.
Experimental Protocol: Alkaline Digestion with TMAH
This protocol is adapted from methodologies that have demonstrated high recovery and precision for iodine analysis in biological matrices.[1][2][3]
1. Sample Preparation:
- Accurately weigh approximately 0.2 to 1.0 g of the homogenized tissue sample into a clean polypropylene tube.
- For solid tissues, record the wet weight. Lyophilization (freeze-drying) can be performed to determine the dry weight, but care must be taken to prevent iodine loss.
2. Digestion:
- Add a known volume of 25% (w/w) aqueous TMAH solution to the sample. A typical ratio is 3 mL of TMAH solution per 0.5-1 g of tissue.[2]
- For smaller sample sizes (e.g., 0.2 g), a lower concentration and volume of TMAH, such as 5% TMAH, can be used.[1]
- Securely cap the tubes and vortex for 1 minute to ensure thorough mixing.
- Place the tubes in a heating block or water bath at 85-90°C for 1 to 3 hours. TMAH decomposes at approximately 90°C, so this temperature should not be exceeded.
- Alternatively, for more rapid digestion, a microwave digestion system can be employed. A typical program involves a ramp to 200°C over 20 minutes, followed by a 5-minute hold.
3. Dilution:
- After digestion, allow the samples to cool to room temperature.
- Gravimetrically or volumetrically dilute the digestate with deionized water to a final volume that brings the expected iodine concentration within the calibration range of the ICP-MS. A typical final TMAH concentration for analysis is around 1%.
- Vortex the diluted samples to ensure homogeneity.
4. Centrifugation:
- Centrifuge the diluted samples at 3000 rpm for 10 minutes to pellet any remaining particulate matter.
5. Analysis:
- Carefully transfer the supernatant to an autosampler tube for ICP-MS analysis.
- An internal standard, such as Tellurium (Te) or Antimony (Sb), should be added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.
ICP-MS Instrumentation and Operating Parameters
The following table summarizes typical operating conditions for the analysis of iodine (as ¹²⁷I) in biological samples.
| Parameter | Value |
| RF Power | 1250 - 1550 W |
| Plasma Gas Flow | 15 - 16 L/min |
| Auxiliary Gas Flow | 0.4 - 0.95 L/min |
| Nebulizer Gas Flow | 0.9 - 1.04 L/min |
| Sample Uptake Rate | 0.6 mL/min |
| Spray Chamber | Cyclonic, often cooled to 2-4 °C |
| Nebulizer | Glass concentric or PFA-LC |
| Cones | Nickel or Platinum |
| Detector Mode | Pulse counting |
| Integration Time | 0.1 s |
| Isotope Monitored | ¹²⁷I |
| Collision/Reaction Cell | Helium (KED mode) or Hydrogen |
Note: These parameters should be optimized for the specific instrument and application.
Quantitative Data Summary
The following table presents a summary of iodine concentrations found in various tissues from different studies, along with reported detection limits. This data can serve as a reference for expected concentration ranges.
| Tissue Type | Species | Iodine Concentration (wet weight) | Limit of Detection (LOD) | Reference |
| Thyroid Gland | Porcine | >10x other tissues | 26.9 µg/kg | |
| Liver | Porcine | 54.3 ± 8.2 ng/g | 26.9 µg/kg | |
| Muscle | Porcine | - | 26.9 µg/kg | |
| Kidney | Porcine | - | 26.9 µg/kg | |
| Muscle | Atlantic Cod | 1487 ± 72 ng/g | 26.9 µg/kg | |
| Renal Cortex | Human | 6.1 ± 1.3 mg/mL | - | |
| Liver | Human | 2.2 ± 0.7 mg/mL | - | |
| Muscle | Human | 0.4 ± 0.2 mg/mL | - | |
| Fat | Human | 0.0 ± 0.0 mg/mL | - |
Part 2: Iodine Speciation Analysis using HPLC-ICP-MS
For many applications, understanding the chemical form of iodine (e.g., iodide, iodate, and organically bound iodine) is crucial. High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS is the most powerful technique for iodine speciation analysis.
Experimental Protocol: Iodine Speciation
This protocol provides a general framework for the separation and quantification of iodine species in tissue extracts.
1. Sample Extraction for Speciation:
- To preserve the native iodine species, a milder extraction procedure is required compared to total iodine analysis.
- Homogenize 0.5 - 1.0 g of fresh or frozen tissue in deionized water or a suitable buffer (e.g., Tris-HCl) using a high-speed disperser (e.g., Ultra-Turrax).
- Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
- Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter prior to HPLC injection.
2. HPLC Separation:
- Ion-Exchange Chromatography (IEC): For the separation of inorganic species like iodide (I⁻) and iodate (IO₃⁻), an anion-exchange column is typically used.
- Column: e.g., Dionex IonPac AS-14 or Hamilton PRP-X100.
- Mobile Phase: An aqueous buffer such as ammonium nitrate or ammonium carbonate.
- Size-Exclusion Chromatography (SEC): For the separation of organically bound iodine species based on their molecular size, an SEC column is employed.
- Column: e.g., Superdex 75.
- Mobile Phase: A buffer that maintains the native protein structure, such as Tris-HCl.
- Reversed-Phase Chromatography (RPC): Can be used for the separation of various organic iodine compounds.
3. ICP-MS Detection:
- The eluent from the HPLC column is introduced directly into the ICP-MS nebulizer.
- The ICP-MS is operated in time-resolved analysis mode to acquire a chromatogram, where the intensity of the ¹²⁷I signal is plotted against retention time.
- Quantification is achieved by calibrating with standards for each iodine species of interest.
Data Presentation
The results of a speciation analysis are typically presented as a chromatogram showing the separation of different iodine-containing peaks. The concentration of each species is determined by integrating the area of its corresponding peak and comparing it to the calibration curve.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in these application notes.
Caption: Workflow for Total Iodine Analysis in Tissue.
References
Visualizing Iophendylate-Induced Tissue Damage: Application Notes and Protocols for Researchers
For Immediate Release
Application Note & Protocol Guide
Histopathological Techniques for Visualizing Iophendylate-Induced Tissue Damage
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals focused on the histopathological visualization of tissue damage induced by this compound. This compound (brand names: Pantopaque, Myodil) is an oil-based contrast agent previously used in myelography that is known to cause significant tissue reactions, most notably adhesive arachnoiditis. Understanding the cellular and molecular basis of this damage is crucial for preclinical and toxicological studies.
Introduction
This compound, an iodinated ethyl ester of fatty acids from poppy seed oil, is a non-absorbable, oil-based substance that can persist in the subarachnoid space for extended periods.[1][2] Its presence elicits a chronic inflammatory and fibrotic response, leading to adhesive arachnoiditis, a condition characterized by the adherence of nerve roots to each other and to the dura mater.[3][4] The histopathological hallmarks of this compound-induced tissue damage include the presence of lipid droplets, a significant inflammatory cell infiltrate, and extensive fibrosis.
This guide details the key histopathological techniques to identify and quantify these changes, providing a framework for assessing the tissue damage caused by this compound in preclinical animal models.
Key Histopathological Features
The tissue response to this compound is essentially a foreign body reaction characterized by:
-
Lipid Droplets: Encapsulated globules of this compound are a pathognomonic feature.
-
Inflammation: A cellular infiltrate composed of macrophages, foreign-body giant cells, lymphocytes, and plasma cells is typically observed.[3]
-
Fibrosis: Proliferation of fibroblasts and excessive deposition of collagen lead to the formation of dense fibrous tissue, which can obliterate the subarachnoid space.
Quantitative Data Presentation
| Histopathological Feature | Grade 0 (Normal) | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) |
| Nerve Root Adhesion | No adhesion | Central nerve root clumping | Peripheral nerve root adhesion to the dura | Complete obliteration of the subarachnoid space with a central mass of nerve roots and fibrous tissue ("pseudocord") |
| Inflammatory Infiltrate | No inflammatory cells | Scattered inflammatory cells | Moderate, multifocal inflammatory infiltrates | Dense, diffuse inflammatory infiltrates with granuloma formation |
| Fibrosis | No fibrosis | Minimal collagen deposition | Moderate, bridging fibrosis between nerve roots | Extensive, dense collagen deposition obliterating normal architecture |
| Lipid Droplets | Absent | Few, small, well-encapsulated droplets | Multiple, larger droplets with some cellular reaction | Numerous, large, confluent droplets with a prominent foreign-body giant cell reaction |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animal Model of this compound-Induced Arachnoiditis
A well-established animal model is crucial for studying the effects of this compound.
-
Species: Beagle dogs or monkeys are suitable models for inducing chronic arachnoiditis that closely resembles the human condition.
-
Procedure:
-
Anesthetize the animal following approved institutional protocols.
-
Perform a lumbar puncture to access the subarachnoid space.
-
Slowly inject a clinically relevant dose of this compound (e.g., 0.1-0.5 mL) into the intrathecal space.
-
To potentially exacerbate the condition and mimic clinical scenarios, a small amount of autologous blood can be mixed with the this compound prior to injection.
-
House the animals for a predetermined period (e.g., 12 weeks to 1 year) to allow for the development of chronic arachnoiditis.
-
At the end of the study period, euthanize the animals and perfuse with saline followed by 10% neutral buffered formalin.
-
Carefully dissect the spinal cord and surrounding meninges for histopathological processing.
-
Tissue Processing and General Staining
Proper tissue processing is fundamental for high-quality histological analysis.
-
Fixation: Tissues should be fixed in 10% neutral buffered formalin for at least 24-48 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount on glass slides.
-
Hematoxylin and Eosin (H&E) Staining: This is the standard stain for visualizing overall tissue morphology and the inflammatory cell infiltrate.
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain in Harris's hematoxylin for 5-10 minutes.
-
Differentiate in 1% acid alcohol.
-
"Blue" in running tap water or a suitable bluing agent.
-
Counterstain with eosin Y for 1-3 minutes.
-
Dehydrate through graded alcohols, clear in xylene, and coverslip.
-
Special Stains for Fibrosis and Lipid
-
Masson's Trichrome Stain (for Fibrosis): This stain is excellent for visualizing collagen deposition.
-
Deparaffinize and rehydrate sections as for H&E.
-
Mordant in Bouin's solution at 56°C for 1 hour.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Counterstain in aniline blue for 5-10 minutes.
-
Differentiate in 1% acetic acid for 1 minute.
-
Dehydrate, clear, and coverslip. Result: Collagen will be stained blue, nuclei black, and cytoplasm and muscle red.
-
-
Oil Red O Stain (for Lipid Droplets): This stain is specific for neutral lipids and requires frozen sections.
-
Fix tissue in 10% neutral buffered formalin.
-
Infiltrate with sucrose solution (e.g., 30%) for cryoprotection.
-
Embed in optimal cutting temperature (OCT) compound and freeze.
-
Cut 10-15 µm thick frozen sections.
-
Stain with a filtered 0.5% Oil Red O solution in propylene glycol for 10 minutes.
-
Differentiate in 85% propylene glycol for 3 minutes.
-
Wash in distilled water.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium. Result: Lipid droplets will be stained bright red.
-
Immunohistochemistry for Inflammatory Cells
-
Macrophage/Microglia Staining (Iba1 or CD68):
-
Perform antigen retrieval on deparaffinized sections (e.g., heat-induced epitope retrieval in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against a macrophage/microglia marker (e.g., rabbit anti-Iba1 or mouse anti-CD68) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).
-
Develop with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and coverslip. Result: Macrophages/microglia will be stained brown.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in the foreign body response to this compound and a typical experimental workflow.
Caption: Experimental workflow for histopathological analysis.
Caption: Key signaling events in the foreign body response to this compound.
Conclusion
The histopathological techniques outlined in this guide provide a robust framework for visualizing and quantifying tissue damage induced by this compound. By employing a combination of general and special stains, alongside immunohistochemistry, researchers can gain detailed insights into the inflammatory and fibrotic processes that characterize this adverse tissue reaction. The provided protocols and representative scoring system offer a standardized approach for preclinical assessment, aiding in the development of safer medical products.
References
- 1. Thoracic spinal this compound-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachnoid response to contrast media: a comparison of this compound and metrizamide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spinal adhesive arachnoiditis: three case reports and review of literature - PMC [pmc.ncbi.nlm.nih.gov]
Iophendylate as a historical case study in drug-induced neurotoxicity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iophendylate, an iodized fatty acid ester, was widely used as an oil-based contrast agent for myelography from the 1940s until the late 1980s under the trade names Pantopaque® and Myodil®. Its lipophilic nature and slow clearance from the subarachnoid space led to a range of neurotoxic effects, most notably chronic adhesive arachnoiditis. This document provides a detailed historical case study of this compound-induced neurotoxicity, including available quantitative data, experimental protocols for inducing and assessing its effects in animal models, and a proposed signaling pathway for its inflammatory action. This information serves as a valuable lesson in the long-term consequences of foreign body reactions in the central nervous system (CNS) and highlights the importance of thorough neurotoxicity assessment in drug development.
Data Presentation
The quantitative data on the incidence of this compound-induced arachnoiditis is primarily derived from retrospective clinical studies. The reported rates vary, likely due to differences in diagnostic criteria, follow-up duration, and the presence of confounding factors such as pre-existing spinal pathology or surgical interventions.[1]
| Parameter | Finding | Study Population | Reference |
| Incidence of Symptomatic Lumbar Arachnoiditis | 0% | 98 patients who received Myodil via ventriculography or cisternography (remote from the lumbar spine) with follow-up from 1 to 28 years. | [2] |
| Incidence of Symptomatic Lumbar Arachnoiditis | No significant excess of back pain compared to the general population. | 222 patients who received Myodil via ventricular catheter. | [3] |
| Incidence of Arachnoiditis (General) | Approximately 1% | General estimation from literature. | [4] |
| Chronic Adhesive Arachnoiditic Nerve Root Patterns | 62.4% (68 of 109 patients) | Patients who had undergone at least one Myodil myelogram. | [1] |
Note: The high incidence in the study by Johnson & Burrows (1978) reflects MRI findings of nerve root patterns consistent with arachnoiditis, which may not all have been symptomatic. The other studies report on clinically symptomatic arachnoiditis.
Experimental Protocols
The following protocols are based on established methodologies for inducing and assessing neurotoxicity in rodent models and are adapted for the study of this compound.
In Vivo Model: this compound-Induced Arachnoiditis in Rats
This protocol describes the intrathecal administration of this compound in rats to induce a foreign body reaction and subsequent arachnoiditis, mimicking the neurotoxic effects observed in humans.
Materials:
-
This compound (sterile)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., Isoflurane)
-
30-gauge Hamilton syringe with a 25-gauge needle
-
Surgical drapes, sterile instruments
-
70% ethanol
-
Povidone-iodine solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance).
-
Shave the lumbar region and sterilize the skin with povidone-iodine followed by 70% ethanol.
-
Place the rat in a stereotaxic frame or hold it firmly to flex the lumbar spine.
-
-
Intrathecal Injection:
-
Palpate the iliac crests to identify the L5-L6 intervertebral space.
-
Insert the 30-gauge needle attached to the Hamilton syringe at a 15-30° angle into the intervertebral space.
-
A tail flick response is often observed upon dural puncture.
-
Slowly inject 10-20 µL of sterile this compound into the subarachnoid space. The volume can be adjusted based on the desired dose-response evaluation.
-
Withdraw the needle slowly to prevent leakage.
-
-
Post-Procedure Care:
-
Monitor the animal until it recovers from anesthesia.
-
Provide post-operative analgesia as per institutional guidelines.
-
Observe the animals daily for any neurological deficits, such as hind limb weakness or paralysis.
-
Histological Assessment of Arachnoiditis
This protocol outlines the steps for histological processing and staining of spinal cord tissue to evaluate the extent of this compound-induced inflammation and fibrosis.
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
PBS
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain
-
Mounting medium
Procedure:
-
Tissue Collection and Fixation:
-
At a predetermined time point (e.g., 4, 8, or 12 weeks post-injection), euthanize the rat via an approved method.
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Carefully excise the segment of the spinal cord containing the this compound.
-
Immerse the tissue in 4% PFA for 24-48 hours at 4°C for fixation.
-
-
Tissue Processing and Embedding:
-
Wash the fixed tissue in PBS.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5-10 µm thick transverse sections of the spinal cord using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain sections with H&E to visualize cellular infiltration and general morphology.
-
Stain adjacent sections with Masson's Trichrome to specifically visualize collagen deposition and fibrosis (a hallmark of arachnoiditis).
-
-
Microscopic Analysis:
-
Examine the stained sections under a light microscope.
-
Qualitatively and quantitatively assess the degree of inflammation (leukocyte infiltration), dural thickening, nerve root clumping, and collagen deposition.
-
Mandatory Visualization
Proposed Signaling Pathway for this compound-Induced Neuroinflammation
The following diagram illustrates a hypothetical signaling pathway for this compound-induced neurotoxicity. As a lipophilic foreign substance, this compound is proposed to be recognized by pattern recognition receptors, such as Toll-like receptors (TLRs), on glial cells (microglia and astrocytes). This recognition initiates a sterile inflammatory cascade, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory mediators.
Caption: Proposed signaling pathway of this compound-induced neuroinflammation.
Experimental Workflow for In Vivo Assessment of this compound Neurotoxicity
The following diagram outlines the key steps in the experimental workflow for studying this compound-induced neurotoxicity in a rat model.
Caption: Experimental workflow for in vivo this compound neurotoxicity assessment.
Conclusion
The case of this compound serves as a critical historical example of drug-induced neurotoxicity resulting from a chronic foreign body reaction within the CNS. The long latency between exposure and the onset of debilitating symptoms such as arachnoiditis underscores the necessity for long-term toxicological studies of substances intended for intrathecal administration, particularly those with slow clearance rates. While specific quantitative toxicity data for this compound is sparse in the modern literature, the available clinical and experimental evidence provides a clear picture of its inflammatory potential. The proposed signaling pathway, involving TLR activation and subsequent NF-κB-mediated inflammation, offers a plausible molecular mechanism for its neurotoxic effects and a framework for future research into the neuro-inflammatory consequences of other lipid-based substances in the CNS. These application notes and protocols provide a foundation for researchers and drug development professionals to understand and investigate the long-term neurotoxic potential of novel therapeutics and medical devices.
References
- 1. Patterns of chronic adhesive arachnoiditis following Myodil myelography: the significance of spinal canal stenosis and previous surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How frequent is chronic lumbar arachnoiditis following intrathecal Myodil? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does myodil introduced for ventriculography lead to symptomatic lumbar arachnoiditis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thoracic arachnoiditis, arachnoid cyst and syrinx formation secondary to myelography with Myodil, 30 years previously - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iophendylate Research Utilizing Historical Patient Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iophendylate, an iodized fatty acid ester, was historically used as an oil-based radiocontrast agent for myelography under the trade names Pantopaque and Myodil.[1][2] Its use was discontinued in the late 1970s and early 1980s due to its association with severe, chronic adverse effects, most notably arachnoiditis, a painful condition characterized by inflammation and fibrosis of the arachnoid mater, one of the membranes surrounding the brain and spinal cord.[1][2] The lipophilic nature of this compound led to its prolonged retention in the subarachnoid space, causing chronic irritation and a foreign body response.[1]
The wealth of historical patient data, including medical records, imaging scans, and in some cases, preserved tissue samples from individuals exposed to this compound, presents a unique opportunity for retrospective research. By applying modern analytical techniques to this historical data, researchers can gain valuable insights into the long-term biological effects of chronic exposure to oily substances, mechanisms of foreign body response, and the pathophysiology of chronic inflammation and fibrosis. These insights can inform the development of novel therapeutics for fibrotic diseases and improve our understanding of the biocompatibility of implanted medical materials.
This document provides detailed application notes and protocols for leveraging historical patient data in this compound research.
Data Presentation: Summarizing Quantitative Data from Historical Records
Effective utilization of historical patient data begins with systematic data extraction and organization. The following tables provide a template for summarizing key quantitative data points that may be found in patient records.
Table 1: Patient Demographics and this compound Exposure
| Patient ID | Age at Exposure | Sex | Date of Myelogram | Volume of this compound (ml) | Indication for Myelogram | Time to Onset of Symptoms (years) |
| P001 | 35 | M | 1965-03-12 | 6 | Herniated Disc | 10 |
| P002 | 42 | F | 1971-08-21 | 9 | Spinal Tumor | 15 |
| ... | ... | ... | ... | ... | ... | ... |
Table 2: Clinical Manifestations and Severity of Arachnoiditis
| Patient ID | Predominant Symptoms | Pain Score (VAS, 0-10) | Neurological Deficits | Imaging Findings (Fibrosis Score) | Inflammatory Markers (e.g., CSF Protein) |
| P001 | Chronic lower back pain, radiculopathy | 8 | Sensory loss in L5 dermatome | 3 (Moderate) | Elevated |
| P002 | Severe headaches, cauda equina syndrome | 9 | Bowel and bladder dysfunction | 4 (Severe) | Markedly Elevated |
| ... | ... | ... | ... | ... | ... |
Table 3: Histopathological Findings from Biopsy/Autopsy Samples (if available)
| Patient ID | Macrophage Infiltration (cells/mm²) | Fibroblast Density (cells/mm²) | Collagen Deposition (% area) | Myofibroblast Presence (α-SMA+ cells/mm²) |
| P001 | 150 | 200 | 45 | 50 |
| P002 | 250 | 350 | 70 | 120 |
| ... | ... | ... | ... | ... |
Experimental Protocols
The following protocols describe methodologies for in vitro studies to investigate the cellular and molecular mechanisms of this compound-induced inflammation and fibrosis. These experiments can be adapted to use this compound itself (if obtainable for research purposes) or analogous oily substances.
Protocol 1: In Vitro Macrophage Activation Assay
This protocol assesses the inflammatory response of macrophages to this compound.
Materials:
-
Murine or human macrophage cell line (e.g., J774A.1, THP-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or a suitable oily analogue)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-1β
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium and allow them to adhere overnight.
-
Preparation of this compound Emulsion: Prepare a sterile emulsion of this compound in PBS at various concentrations (e.g., 0.1, 1, 10 µg/mL). Sonication may be required to create a stable emulsion.
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the this compound emulsion at different concentrations to the respective wells.
-
Include a negative control (medium with PBS) and a positive control (medium with 100 ng/mL LPS).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-1β in the supernatants using ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated wells to the negative and positive controls.
Protocol 2: In Vitro Fibroblast Activation Assay
This protocol evaluates the potential of this compound-stimulated macrophages to induce fibroblast activation.
Materials:
-
Human dermal or lung fibroblast cell line (e.g., HDF, MRC-5)
-
Complete fibroblast culture medium
-
Conditioned medium from Protocol 1 (supernatants from this compound-stimulated macrophages)
-
Recombinant human TGF-β1 as a positive control
-
Antibodies for immunofluorescence: anti-α-smooth muscle actin (α-SMA) and a fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Microscope slides or coverslips
Procedure:
-
Cell Seeding: Seed fibroblasts on microscope slides or coverslips in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Cell Treatment:
-
Replace the fibroblast culture medium with the conditioned medium collected from Protocol 1.
-
Include a negative control (fresh macrophage medium) and a positive control (fibroblast medium with 10 ng/mL TGF-β1).
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with the primary anti-α-SMA antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining to assess myofibroblast differentiation.
-
Protocol 3: In Vitro Collagen Deposition Assay
This protocol measures the effect of this compound on extracellular matrix production by fibroblasts.
Materials:
-
Human fibroblast cell line
-
Complete fibroblast culture medium
-
Conditioned medium from Protocol 1
-
Sircol Collagen Assay kit
Procedure:
-
Cell Seeding and Treatment: Seed and treat fibroblasts with conditioned medium as described in Protocol 2.
-
Incubation: Incubate the cells for 72 hours.
-
Collagen Quantification:
-
Collect both the cell culture supernatant and the cell lysate.
-
Measure the amount of soluble and insoluble collagen using the Sircol Collagen Assay kit, following the manufacturer's instructions.
-
-
Data Analysis: Compare the total collagen production in cells treated with conditioned medium from this compound-stimulated macrophages to the controls.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for this compound-induced arachnoiditis and a general workflow for its investigation using historical data and in vitro models.
Proposed Signaling Pathway for this compound-Induced Arachnoiditis
Proposed signaling cascade of this compound-induced arachnoiditis.
Experimental Workflow for this compound Research
Workflow for investigating this compound's effects.
By combining the analysis of historical patient data with modern in vitro experimental approaches, researchers can significantly advance our understanding of the long-term consequences of this compound exposure and the fundamental mechanisms of chronic inflammatory and fibrotic diseases. This knowledge is crucial for the development of future therapies and safer medical materials.
References
Troubleshooting & Optimization
Challenges in removing Iophendylate after myelography
Disclaimer: Iophendylate (sold as Pantopaque® and Myodil®) is an oil-based contrast agent that has not been in clinical use for myelography since the late 1980s. This information is for historical and research purposes only and is not a guide for current clinical practice. The removal of retained this compound is not a standard contemporary procedure and carries significant risks.
Troubleshooting Guides and FAQs
This section addresses specific issues researchers and scientists might encounter when dealing with historical data or late-term complications related to this compound myelography.
Frequently Asked Questions (FAQs)
Q1: Why was the removal of this compound after myelography a significant challenge?
A1: The removal of this compound was challenging due to its physical properties and the anatomical constraints of the spinal canal. As a viscous, oil-based medium heavier than cerebrospinal fluid (CSF), it required active aspiration. Complete removal was often impossible, as the substance could break into droplets, adhere to nerve roots, or become trapped in spinal recesses.[1] Efforts to remove it could be painful and time-consuming.[2]
Q2: What are the primary long-term complications associated with retained this compound?
A2: The most significant long-term complication is chronic adhesive arachnoiditis, a painful and debilitating inflammatory condition of the meninges surrounding the spinal cord and nerve roots.[1][3] This can lead to the formation of scar tissue, nerve root clumping, cysts, and syringomyelia (a fluid-filled cavity within the spinal cord).[3] Symptoms can develop decades after the initial myelogram and may include chronic pain, neurological deficits, and bowel, bladder, or sexual dysfunction.
Q3: On modern imaging (MRI/CT), how can retained this compound be identified and what can it mimic?
A3: On CT scans, this compound remnants appear as multiple, well-defined hyperdense (bright) droplets in the subarachnoid space. On MRI, its appearance can be more complex and mimic other pathologies. Typically, it is hyperintense on T1-weighted images and can be variable (iso- to hypointense) on T2-weighted images, which can be confused with lipomas, hemorrhages, or even melanomas. A key differentiating feature is that, unlike fat, this compound does not lose its high signal on fat-suppressed T1-weighted images.
Q4: Is surgical removal of retained, encapsulated this compound a viable option?
A4: Surgical intervention for retained this compound is rare and typically only considered in symptomatic patients where the contrast agent has formed an encapsulated mass (cyst) causing significant spinal cord or nerve root compression. Surgical options may include removal of the encapsulated mass, spinal decompression, or adhesiolysis (cutting of adhesions). However, there is no consensus on the indications for surgical removal, and the procedures carry risks of further scarring and neurological damage.
Q5: What was the standard practice for this compound removal at the time of its use?
A5: The standard practice, particularly in the United States, was to attempt removal of as much of the contrast agent as possible immediately following the myelogram. This was typically done by aspiration through the lumbar puncture needle under fluoroscopic guidance. However, practices varied, and in some regions, the contrast was often left in the spinal canal.
Data Presentation: Complications and Properties
The following tables summarize key quantitative data regarding this compound.
Table 1: Physical Properties and Complication Rates
| Parameter | Value/Rate | Source |
| Chemical Name | Ethyl iodophenylundecylate | |
| Iodine Content | 30.5% | |
| Absorption Rate | 0.5 - 3 mL per year | |
| Incidence of Clinically Significant Arachnoiditis | 1% - 2% |
Table 2: Timeline of Symptom Onset for Retained this compound
| Time Post-Myelogram | Reported Complication | Source |
| 1 - 2 hours | Acute chemical meningitis (fever, neck stiffness) | |
| 10 - 15 years | Seizures | |
| 30 years | Arachnoiditis mimicking a spinal cord tumor | |
| 40 years | Symptomatic arachnoid cyst and syringomyelia |
Experimental Protocols
This section details the historical methodologies for the removal of this compound immediately post-myelography. These are not contemporary clinical guidelines.
Protocol 1: Fluoroscopy-Guided Aspiration of this compound
Objective: To remove the bulk of this compound from the lumbar subarachnoid space following myelography to minimize retention and long-term complications.
Methodology:
-
Patient Positioning: Following the diagnostic portion of the myelogram, the patient remains on the tilting fluoroscopy table.
-
Needle Placement: The lumbar puncture needle is left in situ.
-
Contrast Pooling: Under intermittent fluoroscopy, the table is tilted to allow gravity to pool the hyperbaric this compound into a single collection in the caudal end of the thecal sac. The tip of the spinal needle is positioned within this pool.
-
Aspiration:
-
A syringe is attached to the hub of the spinal needle. To protect the operator from radiation exposure, a sterile, small-lumen plastic tube (approx. 16 inches) can be connected between the needle and the syringe.
-
Gentle, steady suction is applied to the syringe to aspirate the this compound.
-
The process is continuously monitored via fluoroscopy to ensure the needle tip remains within the contrast pool and to observe the reduction in volume.
-
-
Maneuvers to Enhance Removal: If flow stops, patient maneuvers such as coughing or straining (Valsalva maneuver) can be employed. These actions increase intraspinal pressure, which can help express the remaining contrast toward the needle tip.
-
Termination: Aspiration is continued until no more this compound can be withdrawn and only clear CSF is returned. It was accepted that complete removal was rarely achieved.
Protocol 2: Siphonage Technique for this compound Removal
Objective: To establish a continuous, passive flow of this compound out of the subarachnoid space using a siphon effect.
Methodology:
-
Patient and Needle Positioning: Steps 1-3 from the Aspiration Protocol are followed to pool the contrast medium at the needle tip.
-
Siphon Assembly:
-
A sterile intravenous tube (approx. 50 cm) is inserted into the hub of the spinal needle.
-
The distal end of the tube is placed lower than the level of the patient's spinal canal and directed into a sterile collection container.
-
-
Initiating Siphon Flow:
-
The flow is initiated by either having the patient strain (Valsalva maneuver) or by applying gentle initial suction with a syringe at the distal end of the tube.
-
Once the column of this compound and CSF passes the highest point of the tube and is below the level of the spinal canal, a continuous siphon is established.
-
-
Monitoring and Completion: The removal is monitored under fluoroscopy. The process is complete when the flow of this compound ceases.
Visualizations
dot
Caption: Workflow for the historical aspiration of this compound.
dot
Caption: Pathological cascade of retained this compound.
References
Technical Support Center: Long-Term Complications of Retained Iophendylate
This technical support center provides detailed information, frequently asked questions (FAQs), and troubleshooting guides for researchers, scientists, and drug development professionals investigating or encountering the long-term effects of retained iophendylate (formerly marketed as Pantopaque® or Myodil®).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its retention a long-term concern?
A1: this compound (also known as iofendylate) is an oil-based contrast medium that was widely used for myelography and other radiological procedures from the 1940s until the late 1980s.[1][2][3] Its primary drawback is its extremely slow absorption rate by the body, clearing at an estimated 0.5 to 3 ml per year.[1] Because complete aspiration after a procedure was often impossible, the retained agent can persist in the subarachnoid space for decades, leading to chronic inflammation and severe complications.[1] this compound was officially discontinued in 1988 due to the risk of causing severe arachnoiditis.
Q2: What is the primary long-term complication associated with retained this compound?
A2: The most significant long-term complication is chronic adhesive arachnoiditis. This is a progressive inflammatory condition where the arachnoid membrane, one of the protective linings of the spinal cord, becomes inflamed. The inflammation can lead to the formation of scar tissue and adhesions that cause spinal nerves to clump together, resulting in a range of debilitating neurological symptoms. Other reported, though less common, complications include the formation of arachnoid cysts and syringomyelia (a fluid-filled cyst within the spinal cord).
Q3: How long after the initial myelography can symptoms of complications manifest?
A3: Complications from retained this compound can appear many years, and even decades, after the initial exposure. Symptoms may develop as late as 40 years after the injection. Case reports have documented symptomatic arachnoiditis, seizures, and other neurological issues occurring anywhere from 10 to 40 years post-myelography. The presentation is often gradual and progressive.
Q4: What are the clinical symptoms of this compound-induced arachnoiditis?
A4: While chronic retention can be asymptomatic, in 1-2% of individuals it causes significant issues. Symptoms are often non-specific and can vary widely depending on the location and severity of the inflammation. Common presentations include:
-
Chronic Pain: Severe, burning, and stinging pain in the lower back and limbs is a predominant symptom.
-
Neurological Deficits: Progressive myelopathy, weakness in the lower limbs, numbness, and tingling sensations.
-
Motor Disturbances: Muscle cramps, twitches, or spasms.
-
Autonomic Dysfunction: Bladder, bowel, and/or sexual dysfunction.
-
Cranial Nerve Issues: In cases where the contrast medium has migrated intracranially, cranial nerve palsies, dizziness, vertigo, and hydrocephalus can occur.
Q5: What is the pathological process behind this compound-induced arachnoiditis?
A5: The retained this compound droplets act as a chronic irritant in the subarachnoid space. Pathologically, this induces a fibrovascular proliferation of the leptomeninges (the arachnoid and pia mater). The process is characterized by the formation of granulomas and infiltration by inflammatory cells, including lymphocytes, plasma cells, and foreign-body giant cells, adjacent to the encapsulated this compound. In severe cases, this inflammatory fibrosis can obliterate the subarachnoid space. The exact pathogenesis is not fully known but is thought to involve a chemotoxic effect, a hyperosmolar effect, or an immunological reaction.
Troubleshooting Guides
Guide 1: Differentiating Retained this compound on Imaging
-
Issue: An MRI of a research subject reveals intradural, extramedullary lesions with high signal intensity on T1-weighted images and low signal intensity on T2-weighted images, mimicking fat or hemorrhage. The subject has a history of a "spinal X-ray with dye" prior to 1990.
-
Troubleshooting Steps:
-
Confirm Patient History: Inquire specifically about a history of myelography. The procedure was common from the 1940s to the 1980s.
-
Review Imaging Sequences: The signal characteristics of this compound are very similar to fat. The key to differentiation is to perform a T1-weighted fat suppression imaging sequence.
-
Analyze Fat Suppression Images: Unlike fat, retained this compound will remain hyperintense on T1-weighted images even with fat suppression applied. This is a critical diagnostic step to avoid misinterpreting the findings as lipoma, hemorrhage, melanoma, or a ruptured dermoid cyst.
-
Consider Plain Radiography: If available, plain radiographs or CT scans of the spine can be useful, as the iodine in this compound makes it radio-opaque.
-
Guide 2: Diagnostic Workflow for Suspected this compound-Induced Neuropathy
-
Issue: A subject in a long-term study, who underwent a myelogram decades ago, presents with new or progressively worsening neurological symptoms such as chronic back pain, limb weakness, or sensory changes.
-
Recommended Workflow:
-
Comprehensive History: Obtain a detailed history of the original myelography and the progression of current symptoms.
-
Neurological Examination: Perform a thorough neurological exam to document motor, sensory, and reflex deficits.
-
Multi-Modal Imaging:
-
MRI of the Spine: This is the primary imaging modality. The protocol must include T1-weighted, T2-weighted, and T1-weighted fat suppression sequences of the relevant spinal region.
-
CT Myelogram: In cases where MRI is contraindicated, a CT myelogram (using modern water-soluble contrast) can help identify adhesions and blockage of cerebrospinal fluid (CSF) flow.
-
-
Differential Diagnosis: Rule out other causes of the symptoms, such as spinal stenosis, disc herniation, or spinal cord tumors. The imaging characteristics of this compound are crucial for this differentiation.
-
Consultation: A consultation with a neuroradiologist and a neurosurgeon is recommended to confirm the diagnosis and discuss management options.
-
Data Presentation
Table 1: Characteristics and Complications of Retained this compound
| Parameter | Value / Description | Source(s) |
| Trade Names | Pantopaque® (USA), Myodil® (UK) | |
| Composition | Oil-based iodinated contrast medium | |
| Period of Use | ~1944 to 1988 | |
| Absorption Rate | 0.5 to 3 ml per year | |
| Incidence of Symptomatic Arachnoiditis | 1-2% of individuals with retained agent | |
| Time to Symptom Onset | Can be delayed 10 to 40 years post-procedure | |
| Primary Complication | Chronic Adhesive Arachnoiditis | |
| Associated Pathologies | Arachnoid Cysts, Syringomyelia |
Experimental Protocols
Protocol 1: MRI Protocol for Identification of Retained this compound
This protocol is designed to definitively identify retained this compound and differentiate it from other pathologies with similar signal characteristics.
-
Objective: To confirm the presence of this compound in the spinal canal.
-
Methodology:
-
Patient Preparation: Standard MRI screening for contraindications. No special preparation is required.
-
Scanner: 1.5T or 3T MRI scanner.
-
Coil: Phased-array spine coil.
-
Imaging Sequences (Sagittal and Axial Planes):
-
T1-Weighted Spin-Echo (SE) or Turbo Spin-Echo (TSE): This sequence is essential as this compound appears hyperintense (bright).
-
T2-Weighted TSE: On this sequence, this compound typically appears hypointense (dark) or isointense.
-
T1-Weighted SE/TSE with Fat Suppression: This is the most critical sequence for differential diagnosis. Chemical shift-selective (CHESS) or similar fat-suppression techniques should be applied. Retained this compound will remain hyperintense, while fatty tissue (e.g., a lipoma) will become hypointense.
-
(Optional) Gradient Echo (GRE) Sequence: May be useful to assess for susceptibility artifacts associated with hemorrhage, another differential diagnosis.
-
-
-
Data Interpretation:
-
Positive for this compound: Globules or collections that are hyperintense on T1, hypointense on T2, and remain hyperintense on T1 with fat suppression.
-
Differential Diagnoses to Exclude:
-
Lipoma: Hyperintense on T1, signal loss on fat-suppressed T1.
-
Hemorrhage (Methemoglobin): Hyperintense on T1, variable on T2 depending on age. Does not suppress with fat saturation. Clinical history is key.
-
Melanoma Metastasis: Can be T1 hyperintense but typically enhances with gadolinium contrast (this compound does not).
-
-
Mandatory Visualizations
References
Technical Support Center: Iophendylate-Induced Arachnoiditis Pathophysiology
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the pathophysiology of iophendylate-induced arachnoiditis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced arachnoiditis?
A1: this compound-induced arachnoiditis is a chronic and debilitating inflammatory condition of the arachnoid mater, one of the membranes surrounding the brain and spinal cord, caused by exposure to this compound (also known by the trade names Pantopaque or Myodil).[1][2][3][4] This oil-based contrast agent, previously used in myelography, is poorly absorbed by the body and can incite a significant inflammatory and fibrotic response when left in the subarachnoid space.[1]
Q2: What are the key pathological features of this condition?
A2: The hallmark pathological features of this compound-induced arachnoiditis include:
-
Chronic Inflammation: Infiltration of inflammatory cells, including lymphocytes, plasma cells, and foreign-body giant cells, is observed in the leptomeninges.
-
Fibrovascular Proliferation: There is a notable growth of fibrous tissue and blood vessels within the arachnoid layer.
-
Granuloma Formation: The persistent presence of this compound droplets can lead to the formation of granulomas, which are organized collections of immune cells.
-
Adhesive Arachnoiditis: Over time, the chronic inflammation and fibrosis lead to the formation of adhesions that can obliterate the subarachnoid space, tethering the spinal cord and nerve roots.
-
Secondary Complications: These can include the formation of arachnoid cysts and syringomyelia (a fluid-filled cavity within the spinal cord).
Q3: What are the proposed pathogenic mechanisms?
A3: The precise molecular mechanisms are not fully elucidated, but the leading hypotheses include:
-
Chemotoxicity: this compound itself acts as a chemical irritant to the delicate arachnoid membrane, triggering a persistent inflammatory cascade.
-
Hyperosmolar Effect: Although less emphasized for an oil-based agent, alterations in the local osmotic environment could contribute to cellular stress and inflammation.
-
Immunological Reaction: The foreign-body reaction, characterized by granuloma formation and the presence of various immune cells, suggests a significant immunological component to the pathology.
Troubleshooting Guides for Experimental Studies
Issue 1: High Variability in the Severity of Arachnoiditis in Animal Models.
-
Possible Cause: Inconsistent administration of this compound, leading to variable distribution and concentration in the subarachnoid space.
-
Troubleshooting Steps:
-
Standardize Injection Technique: Utilize a consistent injection rate and volume. For rat models, a slow infusion via a catheter into the cisterna magna or lumbar subarachnoid space is recommended.
-
Control for Animal Movement: Ensure the animal is properly anesthetized and secured to prevent movement during and immediately after injection, which can affect the distribution of the oil-based contrast agent.
-
Verify Placement: Post-injection imaging (e.g., micro-CT) can be used to confirm the location of the this compound.
-
Issue 2: Difficulty in Quantifying the Degree of Fibrosis Histologically.
-
Possible Cause: Subjective scoring of histological stains.
-
Troubleshooting Steps:
-
Use Specific Stains: Employ Masson's trichrome or Picrosirius red staining to specifically visualize collagen deposition.
-
Quantitative Image Analysis: Utilize image analysis software (e.g., ImageJ, CellProfiler) to quantify the area of positive staining for collagen, providing an objective measure of fibrosis.
-
Blinded Assessment: Ensure that the histological scoring is performed by an individual blinded to the experimental groups to minimize bias.
-
Issue 3: Inconsistent Inflammatory Cell Infiltration in Tissue Samples.
-
Possible Cause: Variability in the timing of tissue collection or improper tissue processing.
-
Troubleshooting Steps:
-
Time-Course Study: Conduct a pilot study to determine the optimal time point for observing peak inflammatory cell infiltration after this compound administration.
-
Standardize Tissue Fixation: Use a consistent fixation protocol (e.g., 4% paraformaldehyde) to ensure optimal preservation of cellular morphology and antigenicity for immunohistochemistry.
-
Immunohistochemistry for Specific Cell Markers: Use antibodies against specific immune cell markers (e.g., CD45 for total leukocytes, CD3 for T-lymphocytes, CD68 for macrophages) for accurate identification and quantification.
-
Quantitative Data Summary
| Parameter | This compound Group | Control Group | Reference |
| CSF Total Cell Count (cells/µL) at 24 hours | 532.6 (mean) | 9.81 (mean) | |
| CSF Neutrophil Count at 24 hours | Significantly increased | Baseline | |
| CSF Lymphocyte Count at 24 hours | Significantly increased | Baseline | |
| CSF Total Protein at 24 hours | Significantly increased | Baseline | |
| Severity of Arachnoiditis (Histological Score) | Significantly higher | Minimal to none | |
| Degree of Fibrosis (Histological Score) | Significantly higher | Minimal to none |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Arachnoiditis in a Rat Model
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Place the rat in a stereotaxic frame.
-
Make a midline incision over the posterior neck to expose the atlanto-occipital membrane.
-
Carefully puncture the dura mater with a 30-gauge needle to access the cisterna magna.
-
-
This compound Administration:
-
Slowly inject 0.1 mL of this compound into the cisterna magna over a period of 2 minutes.
-
The control group should receive an equivalent volume of sterile saline.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia.
-
Monitor the animals for any neurological deficits.
-
-
Tissue Collection:
-
At a predetermined time point (e.g., 4, 8, or 12 weeks), euthanize the animals via transcardial perfusion with 4% paraformaldehyde.
-
Carefully dissect the spinal cord and meninges for histological analysis.
-
Protocol 2: Histological Assessment of Arachnoiditis and Fibrosis
-
Tissue Processing:
-
Post-fix the spinal cord and meninges in 4% paraformaldehyde overnight.
-
Process the tissue for paraffin embedding.
-
-
Sectioning:
-
Cut 5 µm thick transverse sections of the spinal cord.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment and identification of inflammatory cell infiltrates.
-
Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis). Collagen will stain blue, nuclei black, and cytoplasm red/pink.
-
-
Immunohistochemistry:
-
Perform antigen retrieval on deparaffinized sections.
-
Incubate with primary antibodies against inflammatory cell markers (e.g., anti-CD45, anti-CD68) or fibrosis-related proteins (e.g., anti-TGF-β1, anti-α-SMA).
-
Use an appropriate secondary antibody and detection system.
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light microscope.
-
Quantify the area of inflammation and fibrosis using image analysis software.
-
Visualizations
Caption: Initial inflammatory cascade in this compound-induced arachnoiditis.
Caption: Key signaling pathways implicated in the fibrotic response.
Caption: Experimental workflow for studying this compound-induced arachnoiditis.
References
- 1. Cranial Polyneuropathy Secondary to Remote this compound Myelography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachnoid response to contrast media: a comparison of this compound and metrizamide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thoracic spinal this compound-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound myelography induced thoracic arachnoiditis, arachnoid cyst and syrinx, four decades later - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iophendylate Neurotoxicity Mechanisms
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers investigating the cellular mechanisms of iophendylate neurotoxicity. Given that this compound (Pantopaque/Myodil) is a legacy compound, much of the research is historical; this guide synthesizes established findings and proposes modern experimental approaches to further elucidate its neurotoxic mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary manifestation of this compound neurotoxicity?
A1: The primary and most well-documented neurotoxic effect of this compound is chronic, chemically-induced adhesive arachnoiditis.[1][2] This is a condition characterized by inflammation and subsequent fibrosis (scarring) of the arachnoid mater, one of the meninges surrounding the spinal cord and brain.[1] Unlike classic neurotoxins that might cause direct neuronal apoptosis or necrosis, this compound's toxicity stems from a severe, localized inflammatory response to the oily substance when it is retained in the subarachnoid space.[3]
Q2: What is the proposed cellular mechanism for this compound-induced arachnoiditis?
A2: The mechanism is understood as a foreign-body reaction. When retained in the cerebrospinal fluid (CSF), droplets of this compound incite a significant cellular inflammatory response.[1] This process is thought to involve the recruitment of inflammatory cells like macrophages, which then activate fibroblasts within the meninges. These activated fibroblasts proliferate and excessively deposit collagen, leading to fibrosis, adhesions, and thickening of the arachnoid membrane. An in vitro study showed that contrast media that stimulate collagen production in fibroblasts correlate with a higher risk of causing arachnoiditis.
Q3: Is this compound directly toxic to neurons?
A3: The historical literature focuses primarily on the inflammatory reaction in the meninges rather than direct, acute toxicity to neurons or glial cells. The neurological deficits associated with this compound are typically long-term consequences of the adhesive arachnoiditis, which can cause spinal cord compression, impede CSF flow, and lead to conditions like syringomyelia. Direct neuronal cell death is more likely a secondary effect of this chronic inflammation, ischemia, and mechanical stress rather than a primary cytotoxic event.
Q4: How does the toxicity of this compound compare to other contrast agents?
A4: Animal studies have shown that the arachnoiditis produced by this compound is significantly more severe than that caused by water-soluble contrast agents like metrizamide. A comparative study in dogs demonstrated that retained this compound was always associated with some degree of arachnoidal reaction, whereas the water-soluble agents iopamidol and iohexol showed no histologic evidence of arachnoiditis after four months.
Troubleshooting Experimental Models
Problem 1: My primary neuron culture shows no significant cell death after acute exposure to this compound.
-
Possible Cause: this compound's primary toxicity is not acute neuronal cytotoxicity but rather the induction of a chronic inflammatory and fibrotic response in the meninges. Neurons cultured in isolation may not be the correct model to observe the primary toxic event.
-
Troubleshooting Steps:
-
Introduce Meningeal Cells: Develop a co-culture model including fibroblasts and macrophages (e.g., RAW 264.7 or primary microglia/macrophages) alongside your neurons.
-
Extend Exposure Time: The fibrotic response is chronic. Consider longer-term experiments (days to weeks) rather than hours.
-
Measure Inflammatory Endpoints: Instead of neuronal viability (e.g., LDH or TUNEL assays), measure endpoints relevant to inflammation and fibrosis. This includes quantifying pro-inflammatory cytokines (e.g., IL-1β, TNF-α, TGF-β) via ELISA and collagen deposition via a Sircol assay or immunofluorescence for Collagen Type I.
-
Problem 2: I am seeing high variability in inflammatory response in my in vitro assays.
-
Possible Cause: this compound is an oil-based, non-absorbable substance, which can be difficult to emulsify consistently in aqueous cell culture media. Variability in droplet size and distribution can lead to inconsistent cellular exposure.
-
Troubleshooting Steps:
-
Standardize Emulsion Protocol: Develop a standardized protocol for preparing the this compound-media emulsion. Use a consistent method of sonication or vortexing and create the emulsion immediately before adding it to the cells.
-
Verify Droplet Distribution: Use microscopy to visually inspect the culture wells to ensure a relatively even distribution of this compound droplets.
-
Increase Replicates: Given the inherent physical instability of the mixture, increase the number of technical and biological replicates to improve statistical power.
-
Data Presentation
Table 1: Comparative Histological Findings of Intrathecal Contrast Agents in Animal Models
| Feature | This compound (Pantopaque) | Metrizamide (Amipaque) | Iohexol/Iopamidol |
| Inflammation | Severe cellular reaction | Mild reaction | No evidence of reaction |
| Fibrosis | Significant, leading to adhesions | Minimal to none | No evidence of fibrosis |
| Persistence | Retained in subarachnoid space | Absorbed | Absorbed |
| Primary Outcome | Adhesive Arachnoiditis | Transient meningeal irritation | Generally well-tolerated |
Visualizations: Pathways and Workflows
Caption: Hypothesized signaling pathway for this compound-induced adhesive arachnoiditis.
Caption: Experimental workflow for an in vitro model of this compound-induced fibrosis.
Experimental Protocols
Protocol 1: In Vitro this compound-Induced Fibroblast Activation Assay
This protocol describes a method to assess the effect of this compound on fibroblast activation and collagen synthesis in a co-culture model with macrophages.
1. Materials and Reagents:
-
Primary Human Meningeal Fibroblasts (or a suitable fibroblast cell line, e.g., NIH/3T3)
-
Macrophage cell line (e.g., RAW 264.7)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (sterile)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TGF-β and IL-1β
-
Sircol Soluble Collagen Assay kit
-
Reagents for immunofluorescence: 4% Paraformaldehyde, Triton X-100, primary antibody (anti-α-SMA), fluorescently-labeled secondary antibody, DAPI.
2. Cell Culture and Co-culture Setup:
-
Culture fibroblasts and macrophages separately under standard conditions (37°C, 5% CO₂).
-
Seed human meningeal fibroblasts into 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
On the following day, add RAW 264.7 macrophages to the wells containing fibroblasts at a 1:1 ratio (2 x 10⁴ cells/well). Allow the co-culture to stabilize for 24 hours.
3. This compound Emulsion Preparation and Exposure:
-
Warm this compound and culture medium to 37°C.
-
Prepare a stock emulsion by adding this compound to serum-free medium at a desired concentration (e.g., 1% v/v).
-
Immediately before use, vortex the stock emulsion vigorously for 60 seconds to create a fine, milky suspension.
-
Remove the existing medium from the co-culture wells and replace it with the this compound emulsion (or control medium). Test a range of concentrations (e.g., 0.01%, 0.1%, 1% v/v).
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
4. Endpoint Analysis:
-
Cytokine Quantification (ELISA):
-
At each time point, carefully collect the culture supernatant.
-
Centrifuge at 1,000 x g for 10 minutes to pellet any cells and debris.
-
Analyze the clarified supernatant for TGF-β and IL-1β concentrations according to the manufacturer's ELISA kit protocol.
-
-
Collagen Deposition (Sircol Assay):
-
After removing the supernatant, wash the cell layer gently with PBS.
-
Lyse the cells and extract total soluble collagen according to the Sircol assay manufacturer's instructions.
-
Quantify the collagen concentration using a spectrophotometer.
-
-
Fibroblast Activation (Immunofluorescence):
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-α-SMA antibody (a marker for activated myofibroblasts) overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody and DAPI (to stain nuclei).
-
Image the wells using a fluorescence microscope to visualize fibroblast activation.
-
References
- 1. Arachnoid response to contrast media: a comparison of this compound and metrizamide in experimental animals [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced basal arachnoiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An experimental evaluation of response to contrast media: Pantopaque, iopamidol, and iohexol in the subarachnoid space - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular pathways involved in Iophendylate-induced inflammation
Technical Support Center: Iophendylate-Induced Inflammation
Welcome to the technical support center for researchers investigating the molecular mechanisms of this compound-induced inflammation. This compound (formerly marketed as Pantopaque or Myodil) is a historical oil-based contrast agent known to induce chronic meningeal inflammation (arachnoiditis). Due to its discontinuation before the advent of modern molecular biology tools, detailed pathway analysis is limited. This guide provides a framework based on established principles of foreign body-induced inflammation to assist in designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established pathology of this compound-induced inflammation?
A1: Pathological studies of tissue exposed to this compound reveal a chronic inflammatory process characterized by fibrovascular proliferation of the leptomeninges.[1] The reaction begins as a moderate, unspecific inflammation that progresses to fibrous scarring over months.[2] Histologically, the site of inflammation shows granuloma formation and is infiltrated by immune cells, including lymphocytes, plasma cells, and foreign-body giant cells, which are often found adjacent to encysted droplets of this compound.[1] In severe cases, this fibrotic process can lead to the obliteration of the subarachnoid space, causing a condition known as adhesive arachnoiditis.[1] Animal studies have confirmed that this compound induces a significantly more severe cellular reaction and fibrosis compared to other contrast agents used at the time.[3]
Q2: What are the likely molecular pathways driving this compound-induced inflammation?
A2: While not definitively proven for this compound, the pathology strongly suggests a classic foreign body reaction. The proposed mechanism involves the recognition of the oily this compound droplets by resident immune cells, primarily macrophages and meningeal cells. This likely triggers innate immune signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and chemokines. The persistence of the non-biodegradable this compound leads to chronic activation of these pathways, macrophage fusion into foreign-body giant cells, and the eventual release of fibrogenic factors like TGF-β, driving the observed fibrosis.
Q3: Which cell types are most relevant for in vitro studies?
A3: Based on the pathology, the primary cell types to investigate are:
-
Macrophages: As the key phagocytes of the innate immune system, they are central to initiating and sustaining the foreign body reaction. Primary monocyte-derived macrophages (from human PBMCs or rodent bone marrow) are the most relevant model.
-
Meningeal Fibroblasts: These cells are responsible for the excessive collagen deposition and fibrosis seen in adhesive arachnoiditis. They are critical for studying the chronic, fibrotic phase of the inflammation.
-
Co-culture Systems: A system combining macrophages and fibroblasts would be ideal to model the interplay between inflammation and fibrosis.
Q4: What are the key inflammatory mediators to measure in response to this compound exposure?
A4: To characterize the inflammatory profile, we recommend measuring a panel of mediators covering different aspects of the response:
-
Pro-inflammatory Cytokines: TNF-α, IL-1β, IL-6 (critical for the acute inflammatory response).
-
Chemokines: CCL2 (MCP-1), CXCL8 (IL-8) (responsible for recruiting monocytes and other immune cells).
-
Fibrogenic Factors: TGF-β1, PDGF (key drivers of fibroblast proliferation and collagen synthesis).
-
Gene Expression: Quantify mRNA levels of the above mediators (e.g., TNF, IL1B, CCL2, TGFB1) using qPCR to assess cellular activation at the transcriptional level.
Troubleshooting Guides
Problem: Inconsistent inflammatory response in primary macrophage cultures after this compound exposure.
| Potential Cause | Suggested Solution |
| This compound Preparation | This compound is an oil and must be emulsified for consistent delivery to cells in aqueous culture media. Prepare a sterile stock emulsion (e.g., using sterile PBS and sonication or vigorous vortexing with a surfactant like sterile-filtered BSA). Create fresh dilutions for each experiment. |
| Cell Viability / Lipotoxicity | High concentrations of oily substances can be toxic to cells. Perform a dose-response curve and assess cell viability using an MTT or LDH assay. Select a sub-toxic concentration for subsequent inflammation experiments. |
| Time Course | The peak expression of different cytokines varies. TNF-α expression often peaks early (4-6 hours), while others may peak later (12-24 hours). Conduct a time-course experiment to identify the optimal endpoint for your specific markers of interest. |
| Macrophage Activation State | The response can depend on the macrophage polarization state (M1 vs. M2). Ensure consistent differentiation protocols (e.g., using M-CSF for M0 macrophages) before stimulation. |
Problem: Difficulty modeling the chronic fibrosis observed in vivo with an in vitro system.
| Potential Cause | Suggested Solution |
| Missing Cell-Cell Communication | Fibrosis is driven by mediators released from inflammatory cells. A fibroblast-only culture will not replicate this. |
| Experimental Approach | 1. Conditioned Media: Treat macrophages with this compound for 24-48 hours. Collect the supernatant (conditioned media), filter it, and transfer it to a culture of meningeal fibroblasts. Assess fibroblast activation via proliferation assays, collagen production (e.g., Sircol assay), or qPCR for fibrotic markers (COL1A1, ACTA2). 2. Co-Culture System: Culture macrophages and fibroblasts together (e.g., using a Transwell system to separate cell types while allowing media exchange). This provides a more physiologically relevant model of continuous crosstalk. |
Quantitative Data Summary
As specific molecular data for this compound is scarce in historical literature, the following tables are provided as templates for structuring your experimental results.
Table 1: Example Template for Cytokine Secretion from Macrophages (pg/mL) Data to be collected via ELISA/Luminex 24 hours post-stimulation.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | CCL2 (pg/mL) |
| Vehicle Control | <_DL> | < DL > | < DL > | < DL > |
| LPS (Positive Control) | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound (Low Dose) | Insert Data | Insert Data | Insert Data | Insert Data |
| This compound (High Dose) | Insert Data | Insert Data | Insert Data | Insert Data |
| DL: Detection Limit |
Table 2: Example Template for Gene Expression in Fibroblasts (Fold Change) Data to be collected via qPCR 48 hours post-treatment with macrophage conditioned media.
| Conditioned Media Source | COL1A1 (Fold Change) | ACTA2 (α-SMA) (Fold Change) | TGFB1 (Fold Change) |
| Control Macrophage Media | 1.0 | 1.0 | 1.0 |
| LPS-Stimulated Macrophage Media | Insert Data | Insert Data | Insert Data |
| This compound-Stimulated Media | Insert Data | Insert Data | Insert Data |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages with this compound
-
Cell Culture: Plate primary bone marrow-derived or monocyte-derived macrophages in 12-well plates at a density of 0.5 x 10^6 cells/mL and allow them to adhere overnight.
-
This compound Emulsion Preparation: In a sterile tube, mix this compound with sterile PBS containing 0.1% BSA. Emulsify using a probe sonicator on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) until a homogenous, milky suspension is formed.
-
Stimulation: Remove the old media from the macrophages and replace it with fresh media containing the desired final concentration of the this compound emulsion or controls (e.g., vehicle, LPS).
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours for qPCR, 24 hours for protein analysis).
-
Harvesting:
-
Supernatant: Carefully collect the cell culture supernatant, centrifuge to remove debris, and store at -80°C for cytokine analysis (ELISA).
-
Cell Lysate: Wash the cells with cold PBS, then add lysis buffer (e.g., Buffer RLT for RNA extraction, RIPA buffer for protein) and process according to the desired downstream application (qPCR, Western Blot).
-
Protocol 2: Immunofluorescence for NF-κB Nuclear Translocation
-
Cell Culture: Plate macrophages on sterile glass coverslips in a 24-well plate.
-
Stimulation: Treat cells with this compound emulsion or controls for a short duration (e.g., 60 minutes) to observe peak NF-κB translocation.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBST. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence microscope. Analyze for co-localization of the NF-κB (green) and DAPI (blue) signals, indicating nuclear translocation.
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced inflammation and fibrosis.
Caption: Experimental workflow for analyzing macrophage response and subsequent fibroblast activation.
Caption: Troubleshooting logic for low inflammatory response in in vitro macrophage assays.
References
Technical Support Center: Optimizing Detection of Trace Iophendylate Residues
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the detection of trace Iophendylate residues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is monitoring its trace residues important?
A1: this compound, formerly marketed as Pantopaque® and Myodil, was an oil-based contrast medium used for myelography from the 1940s until it was replaced by water-soluble agents.[1] Due to its poor absorption by the body, it could persist for decades, leading to potential long-term health issues like adhesive arachnoiditis.[1] In a pharmaceutical manufacturing context, detecting trace residues of any compound is critical to prevent cross-contamination between different drug products, ensure product quality, and comply with regulatory standards.[2][3]
Q2: What are the main challenges in analyzing trace this compound residues?
A2: The primary challenges include:
-
Low Concentration Levels: Trace residues exist at very low levels, requiring highly sensitive analytical methods.[4]
-
Matrix Effects: The sample matrix (e.g., swabs from manufacturing equipment, biological samples) can interfere with the detection and quantification of this compound, causing ion suppression or enhancement.
-
Sample Preparation: Inefficient extraction of the oily this compound from surfaces or complex matrices can lead to poor recovery and inaccurate results.
-
Analyte Stability: this compound may degrade over time depending on storage conditions, pH, and temperature, affecting quantification.
-
Contamination: Contamination can be introduced at any stage, from sample collection to analysis, leading to false positives or elevated background noise.
Q3: Which analytical techniques are best suited for detecting trace this compound?
A3: Given its chemical properties (an iodinated ethyl ester of phenylundecanoic acid), gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly suitable.
-
GC-MS: Ideal for semi-volatile organic compounds. It offers excellent separation and sensitivity.
-
LC-MS/MS: Provides high selectivity and sensitivity, particularly for complex matrices where extensive sample cleanup may not be feasible. It is a powerful tool for identifying and quantifying compounds with high precision.
-
Ion Mobility Spectrometry (IMS): A rapid and highly sensitive technique for detecting residues on surfaces, which can significantly reduce analysis time for cleaning verification.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound residues.
Category 1: Sample Preparation & Extraction
Q: I am experiencing low recovery of this compound from equipment swabs. What could be the cause?
A: Low recovery is often linked to the extraction process. Consider the following:
-
Inadequate Solvent Choice: this compound is an oil-based substance. Ensure your extraction solvent has appropriate polarity to solubilize it effectively. A non-polar or semi-polar solvent like hexane, ethyl acetate, or a mixture including methanol might be necessary.
-
Insufficient Extraction Energy: The physical process of extraction may be incomplete.
-
Action: Increase vortexing or sonication time to ensure the complete transfer of the residue from the swab material into the solvent.
-
-
Poor Surface Swabbing Technique: The initial sample collection may be inefficient.
-
Action: Standardize the swabbing procedure, ensuring consistent pressure, area coverage, and overlapping strokes. Swabs moistened with the extraction solvent may improve recovery from stainless steel surfaces.
-
Category 2: Chromatographic Analysis (GC-MS / LC-MS)
Q: My chromatogram shows poor peak shape (fronting, tailing, or splitting). How can I fix this?
A: Poor peak shape can originate from the injector, the column, or the compound's interaction with the system.
-
Peak Tailing: Often caused by active sites in the system.
-
Cause: Active sites in the GC inlet liner or contamination at the head of the column.
-
Solution: Replace the GC inlet liner with a fresh, deactivated one. Trim the first few centimeters (e.g., 4 inches) of the analytical column to remove non-volatile residues.
-
-
Peak Fronting: Typically indicates column overload.
-
Cause: The sample concentration is too high for the column's capacity.
-
Solution: Dilute your sample or reduce the injection volume.
-
-
Peak Splitting: Suggests an issue with sample introduction or column integrity.
-
Cause: Improper column installation or a partially blocked syringe.
-
Solution: Reinstall the column, ensuring a clean, square cut. Clean or replace the injection syringe.
-
Q: The retention time for my this compound peak is shifting between runs. What is the problem?
A: Retention time shifts point to inconsistencies in the chromatographic conditions.
-
Flow Rate Fluctuation (GC/LC):
-
Cause: Leaks in the gas lines (GC) or pump issues (LC).
-
Solution (GC): Perform a leak check using an electronic leak detector, paying close attention to the septum, ferrules, and column connections.
-
Solution (LC): Check for pressure fluctuations and ensure the mobile phase is properly degassed.
-
-
Column Temperature Variation (GC):
-
Cause: Inconsistent oven temperature.
-
Solution: Verify that the oven temperature is stable and calibrated correctly.
-
-
Mobile Phase Composition Change (LC):
-
Cause: Improperly mixed mobile phase or evaporation of a volatile solvent component.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Category 3: Mass Spectrometer Detection
Q: I am seeing no peaks, or the signal intensity for this compound is very low.
A: This critical issue can stem from the sample not reaching the detector or a problem with the detector itself.
-
No Peaks Detected:
-
Cause: A major system failure, such as a leak, a broken column, or an issue with the autosampler/syringe.
-
Solution: Check the entire sample flow path. Confirm the syringe is drawing and injecting the sample. Check for large leaks in the MS vacuum system. Ensure the detector is turned on and gases are flowing correctly.
-
-
Low Signal Intensity:
-
Cause: Poor ionization, ion source contamination, or incorrect tuning.
-
Solution: Clean the ion source, as contamination is a common cause of sensitivity loss. Re-tune and calibrate the mass spectrometer according to the manufacturer's guidelines. Experiment with different ionization methods if available (e.g., ESI vs. APCI in LC-MS) to optimize for this compound.
-
Q: The baseline in my mass chromatogram is noisy or shows significant drift.
A: A high or unstable baseline can obscure small peaks and affect integration.
-
Cause: Contamination in the system (column bleed, contaminated carrier gas/mobile phase) or a dirty detector.
-
Solution:
-
Condition the Column: Bake out the GC column at a high temperature (below its maximum limit) to remove contaminants.
-
Check Gas/Solvent Purity: Ensure high-purity gases (GC) or LC-MS grade solvents (LC) are used. Install or replace gas filters.
-
Clean the Detector: If the noise persists, the detector may need to be cleaned as per the instrument manual.
-
-
Quantitative Data & Method Performance
The following table summarizes typical performance characteristics for a hypothetical validated GC-MS method for trace this compound analysis on stainless steel surfaces.
| Parameter | Specification | Typical Performance |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.5 ng/swab |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 1.5 ng/swab |
| Accuracy (% Recovery) | 70 - 130% | 95.2% |
| Precision (%RSD) | ≤ 15% | 8.5% |
| Specificity | No interference at the retention time of this compound | Achieved |
Experimental Protocols
Protocol: GC-MS Analysis of this compound Residues from Swab Samples
This protocol outlines a standard procedure for the collection and analysis of this compound residues from manufacturing equipment surfaces.
1. Materials & Reagents
-
Low-particle polyester swabs
-
5 mL glass vials with PTFE-lined caps
-
Ethyl acetate (GC or HPLC grade)
-
This compound analytical standard
-
Helium (99.999% purity)
-
GC-MS system with a low-bleed capillary column (e.g., DB-5ms)
2. Sample Collection
-
Define a 10 cm x 10 cm sampling area on the equipment surface.
-
Moisten a swab with ethyl acetate.
-
Swab the defined area, first horizontally, then vertically, ensuring complete coverage with overlapping strokes.
-
Place the swab head into a labeled 5 mL glass vial.
-
Collect a blank sample by moistening a swab and placing it directly into a vial without touching any surface.
3. Sample Preparation (Extraction)
-
Add 2 mL of ethyl acetate to each sample vial.
-
Cap the vials securely.
-
Place the vials in an ultrasonic bath for 10 minutes to extract the residue from the swab.
-
Transfer the solvent extract to a 2 mL autosampler vial for analysis.
4. GC-MS Instrumental Analysis
-
Injector: 280°C, Splitless mode (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line: 290°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic this compound ions (determine these from a full scan of the standard).
5. Data Analysis
-
Integrate the peak corresponding to the this compound retention time in both standards and samples.
-
Generate a calibration curve using the analytical standards.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Calculate the final residue amount in µg/cm².
Visualizations
Caption: Workflow for this compound residue analysis from collection to reporting.
References
- 1. Cranial Polyneuropathy Secondary to Remote this compound Myelography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling cleaning agent residues in pharmaceutical manufacturing: A harmonized scientific strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Iophendylate residues from other spinal pathologies on imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in spinal imaging. The following information addresses the differentiation of iophendylate (formerly marketed as Pantopaque® or Myodil®) residues from other spinal pathologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in spinal imaging?
A1: this compound is an oil-based contrast medium that was widely used for myelography from the 1940s until the late 1980s.[1][2] Due to its oily, lipophilic nature, it was often incompletely removed after the procedure and can persist in the subarachnoid space for decades.[1][3] These residues can elicit a chronic inflammatory response, leading to a condition known as adhesive arachnoiditis, which can be painful and debilitating.[3] On imaging, these residues can mimic other spinal pathologies, including tumors, creating diagnostic challenges.
Q2: What are the typical imaging characteristics of this compound residues on CT scans?
A2: Due to its iodine content, this compound is hyperdense on computed tomography (CT) scans, meaning it appears bright. The residues often present as multiple, well-defined, high-attenuation droplets or linear collections within the spinal canal. The high density of this compound results in high Hounsfield Unit (HU) values, significantly greater than surrounding soft tissues and cerebrospinal fluid (CSF).
Q3: How do this compound residues appear on Magnetic Resonance Imaging (MRI)?
A3: The MRI appearance of this compound is characteristic and relates to its oily composition. It typically demonstrates:
-
T1-weighted images: High signal intensity (hyperintense), similar to fat.
-
T2-weighted images: Variable signal intensity, but often low (hypointense).
-
Fat-suppressed T1-weighted images: this compound remains hyperintense, unlike fat which would be suppressed (appear dark). This is a key feature in differentiating it from fatty lesions like lipomas.
Q4: What is this compound-induced arachnoiditis and what are its imaging features?
A4: this compound-induced arachnoiditis is a chronic inflammation of the arachnoid mater, one of the membranes surrounding the spinal cord, caused by the irritant effect of residual contrast material. The pathological process involves a fibrovascular proliferation of the leptomeninges with granuloma formation.
The imaging findings of arachnoiditis can be varied and are best visualized on MRI. Common features include:
-
Nerve root clumping: The nerve roots of the cauda equina adhere to each other, forming a single soft tissue mass in the center of the thecal sac.
-
"Empty thecal sac" sign: Nerve roots adhere to the periphery of the thecal sac, leaving the central portion appearing empty.
-
Soft tissue mass: A collection of inflammatory tissue can obliterate the subarachnoid space.
-
Arachnoid septations and CSF loculations: The formation of scar tissue can create compartments within the subarachnoid space, trapping CSF.
-
Syrinx formation: Altered CSF dynamics due to adhesions can lead to the development of a fluid-filled cavity (syrinx) within the spinal cord.
Q5: Which spinal pathologies can mimic this compound residues on imaging?
A5: The primary differential diagnoses for this compound residues on MRI, particularly due to their T1 hyperintensity, include:
-
Spinal Lipoma: A benign tumor composed of fat cells. Differentiation is crucial and is achieved with fat-suppression sequences, where lipomas will lose signal and this compound will not.
-
Hemorrhage (Methemoglobin): Subacute hemorrhage can appear hyperintense on T1-weighted images. Clinical history and other imaging sequences can help in differentiation.
-
Melanoma Metastases: These tumors can have high T1 signal due to the paramagnetic properties of melanin.
-
Dermoid or Epidermoid Cysts: Ruptured cysts can release fatty contents that appear as hyperintense droplets on T1-weighted images.
Arachnoiditis induced by this compound can mimic an intramedullary spinal cord tumor on MRI.
Troubleshooting Guides
Problem: A spinal lesion appears hyperintense on T1-weighted MRI, and it is unclear if it is an this compound residue or a lipoma.
Solution:
-
Review Fat-Suppressed Sequences: This is the most critical step. This compound will remain hyperintense on T1-weighted images with fat suppression, while a lipoma will show a marked decrease in signal intensity.
-
Check Patient History: A history of myelography, particularly before the 1990s, is highly suggestive of this compound residues.
-
Correlate with CT: If available, a non-contrast CT scan will show the characteristic hyperdensity of this compound.
Problem: Imaging findings are suggestive of arachnoiditis, but the cause is unknown.
Solution:
-
Careful History Taking: Inquire about previous spinal procedures, including myelography, spinal surgery, spinal anesthesia, trauma, or infections, as these are all potential causes of arachnoiditis.
-
Look for this compound Droplets: Scrutinize all imaging sequences, particularly T1-weighted MRI and CT, for the tell-tale droplets of this compound, which would confirm the etiology.
-
Consider Other Causes: If no history of this compound exposure is present, other causes such as infection (e.g., tuberculosis), inflammatory conditions, or prior subarachnoid hemorrhage should be investigated.
Data Presentation
Table 1: Imaging Characteristics of this compound Residues vs. Differential Diagnoses
| Pathology | CT Appearance (HU) | T1-Weighted MRI | T2-Weighted MRI | T1-Weighted MRI with Fat Suppression |
| This compound Residue | Hyperdense (High HU) | Hyperintense | Hypointense | Hyperintense |
| Spinal Lipoma | Hypodense (-50 to -100 HU) | Hyperintense | Isointense to Hyperintense | Hypointense (Signal loss) |
| Subacute Hemorrhage | Hyperdense (50-100 HU) | Hyperintense | Hyperintense | Hyperintense |
| Melanoma Metastasis | Variable | Hyperintense | Variable | Hyperintense |
| Arachnoiditis | Normal or soft tissue density | Isointense to CSF | Variable, can be hyperintense | No specific change |
Table 2: Typical MRI Signal Intensities of Spinal Tissues
| Tissue | T1-Weighted Signal | T2-Weighted Signal |
| Cerebrospinal Fluid (CSF) | Low | High |
| Spinal Cord | Intermediate | Intermediate |
| Fat (in bone marrow) | High | Intermediate to High |
| Muscle | Intermediate | Low |
| Intervertebral Disc | Intermediate | High (nucleus), Low (annulus) |
| Cortical Bone | Low | Low |
Experimental Protocols
Standard MRI Protocol for Suspected Spinal Pathology
This protocol is designed to provide a comprehensive evaluation of the spinal cord, nerve roots, and surrounding structures.
-
Patient Positioning: Supine, with the spine centered in the coil.
-
Sequences:
-
Sagittal T1-weighted spin-echo: Provides excellent anatomical detail of the vertebral bodies and spinal cord.
-
Sagittal T2-weighted fast spin-echo: Sensitive for detecting edema and other fluid-related abnormalities within the spinal cord and discs.
-
Sagittal STIR (Short Tau Inversion Recovery): A fat-suppression technique that is very sensitive to fluid and edema in the bone marrow and soft tissues.
-
Axial T1-weighted spin-echo: Provides detailed anatomy of the spinal canal, intervertebral foramina, and nerve roots at specific levels.
-
Axial T2-weighted fast spin-echo: Complements the axial T1, providing better visualization of the thecal sac and nerve roots.
-
Post-contrast T1-weighted spin-echo with fat suppression (if indicated): Performed after intravenous administration of a gadolinium-based contrast agent to evaluate for enhancement in tumors, infections, or areas of inflammation. This is crucial for differentiating this compound from enhancing pathologies.
-
Standard CT Myelography Protocol
CT myelography is typically reserved for cases where MRI is contraindicated.
-
Contrast Injection: A non-ionic, water-soluble iodinated contrast agent is injected into the thecal sac via a lumbar puncture under fluoroscopic guidance.
-
Patient Positioning: The patient is positioned to allow the contrast to flow to the region of interest (e.g., Trendelenburg for cervical spine).
-
CT Acquisition: Helical CT images are acquired through the area of interest.
-
Reconstructions: Multiplanar reformations (sagittal and coronal) are generated from the axial dataset to provide a comprehensive view of the spinal canal and nerve roots.
Mandatory Visualization
Caption: Chemical structure of this compound.
Caption: Workflow for differentiating T1 hyperintense spinal lesions.
Caption: Pathogenesis of this compound-induced arachnoiditis.
References
Technical Support Center: Iophendylate Research Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are working with or referencing historical data from studies involving Iophendylate (also known under the trade names Pantopaque and Myodil).
Troubleshooting Guides
Issue: Misinterpreting historical imaging data due to the presence of this compound remnants.
Question: How can I differentiate this compound remnants from other pathologies on modern imaging like MRI and CT?
Answer: Remnants of this compound, an oil-based contrast medium, can persist in the body for decades and may be incidentally discovered on modern imaging, potentially mimicking other conditions such as tumors, lipomas, hemorrhages, or melanomas.[1][2] It is crucial to be aware of its characteristic appearance on different imaging modalities to avoid misdiagnosis.[1][3]
-
Computed Tomography (CT): On CT scans, this compound appears as multiple, variably sized hyperdense (bright) dots in the subarachnoid space.[1] Its CT number is typically much higher than that of blood, which can aid in differentiation.
-
Magnetic Resonance Imaging (MRI): The MRI appearance of this compound is similar to fat. It typically presents as hyperintense (bright) on T1-weighted images and hypointense (dark) on T2-weighted images. A key differentiating feature is that, unlike fat, this compound remains hyperintense on fat-suppressed T1-weighted images. On gradient-echo MR images, retained intraspinal this compound may appear as focal areas of low signal intensity.
A thorough patient history, specifically inquiring about previous myelography procedures, is essential for accurate diagnosis.
Issue: Evaluating the inflammatory potential of a new compound by comparing it to historical this compound data.
Question: What were the key inflammatory responses observed in historical this compound studies, and what experimental models were used?
Answer: Historical studies consistently demonstrate that this compound is a significant irritant to the meninges, causing both acute and chronic inflammation.
-
Acute Meningeal Irritation: A significant percentage of patients who underwent this compound myelography developed clinical features of meningism, such as fever and neck stiffness, within a few hours to days. This was accompanied by a significant increase in cerebrospinal fluid (CSF) cell counts, particularly neutrophils and lymphocytes, and elevated protein levels. These changes were generally transient.
-
Chronic Arachnoiditis: The most significant long-term complication is chronic adhesive arachnoiditis, a fibrovascular proliferation of the leptomeninges with granuloma formation and infiltration of lymphocytes, plasma cells, and foreign-body giant cells. This can lead to the obliteration of the subarachnoid space in severe cases. The reported incidence of clinically significant arachnoiditis is approximately 1-2%.
Experimental Models: Animal models, primarily involving monkeys and dogs, were instrumental in comparing the inflammatory response of this compound to other contrast agents. A common experimental design involved the intrathecal injection of the contrast media, followed by a period of observation (e.g., 12 weeks), and subsequent myelographic and histologic studies to assess the degree of inflammation and fibrosis.
Frequently Asked Questions (FAQs)
Q1: Why was this compound discontinued for clinical use?
A1: this compound was officially discontinued in 1988 primarily due to its risk of causing severe chronic arachnoiditis. Its extremely slow resorption from the cerebrospinal fluid meant that the contrast medium could persist in the body for decades, leading to chronic irritation of the meninges. Furthermore, complete removal of the agent after a myelogram was often impossible.
Q2: What is the clearance rate of this compound from the body?
A2: this compound is an oil-based contrast medium with a very poor absorption rate. Historical data indicates that it clears from the cerebrospinal fluid at an extremely slow rate of approximately 0.5 to 3 ml per year.
Q3: Can historical this compound research be reliably used as a negative control in modern drug development?
A3: While historical this compound data provides a clear example of a neurotoxic agent, there are several limitations to consider when using it as a direct negative control:
-
Lack of Standardized Protocols: Early research often lacked the rigorous, standardized protocols common today, leading to variability in study design, dosing, and outcome assessment.
-
Limited Molecular Analysis: Historical studies primarily relied on clinical observation, CSF analysis, and histopathology. Modern techniques for assessing inflammatory pathways at the molecular level were not available.
-
Animal Model Differences: While animal studies were conducted, the specific strains and housing conditions may not be directly comparable to those used in modern preclinical research.
Q4: What were the acute changes observed in cerebrospinal fluid (CSF) following this compound myelography?
A4: Studies on patients who underwent this compound myelography revealed significant but transient changes in their CSF. One study of 50 patients showed a substantial increase in the average CSF cell count from 9.81 cells/mm³ pre-myelogram to 532.6 cells/mm³ at 24 hours post-procedure, with both neutrophils and lymphocytes increasing. Total protein levels in the CSF also rose significantly within 24 hours. These values tended to decrease significantly within a week.
Quantitative Data Summary
Table 1: Cerebrospinal Fluid (CSF) Changes Following this compound Myelography
| Parameter | Pre-Myelogram (Mean) | 24 Hours Post-Myelogram (Mean) | 1 Week Post-Myelogram (Mean) |
| Total Cell Count (cells/mm³) | 9.81 | 532.6 | 204 |
| Total Proteins | Baseline | Significantly Increased | Fall not statistically significant |
| Sugar & Chloride | No significant change | No significant change | No significant change |
Source: Based on a study of 50 patients.
Table 2: Incidence of Clinical Features Post-Iophendylate Myelography
| Clinical Feature | Incidence | Duration |
| Meningism | 84% (42 out of 50 patients) | 2-4 days |
Source: Based on a study of 50 patients.
Experimental Protocols
Protocol: Comparative Analysis of Arachnoiditis in an Animal Model
This is a generalized protocol based on methodologies described in historical comparative studies.
-
Animal Model: Rhesus monkeys.
-
Groups:
-
Group 1 (this compound): Intrathecal injection of this compound.
-
Group 2 (Comparator Agent, e.g., Metrizamide): Intrathecal injection of the comparator contrast medium.
-
Group 3 (Control): Intrathecal injection of cerebrospinal fluid.
-
-
Procedure:
-
Anesthetize the animals.
-
Perform a lumbar puncture and withdraw a small amount of CSF for baseline analysis.
-
Inject the respective contrast agent or CSF into the subarachnoid space.
-
Monitor the animals for any acute adverse reactions.
-
-
Follow-up:
-
House the animals under standard conditions for a period of 12 weeks.
-
-
Final Assessment:
-
After 12 weeks, anesthetize the animals and perform a follow-up myelogram on all subjects using a water-soluble contrast agent (e.g., Metrizamide) to assess for myelographic evidence of arachnoiditis.
-
Euthanize the animals and perform a necropsy.
-
Collect spinal cord and meningeal tissues for histologic examination.
-
Grade the tissues for inflammation and fibrosis.
-
Visualizations
Caption: Workflow of this compound administration and long-term pathological consequences.
Caption: Hypothesized signaling cascade leading to this compound-induced arachnoiditis.
References
Addressing confounding variables in Iophendylate toxicity studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of Iophendylate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its toxicity a concern?
A1: this compound (tradenames: Pantopaque, Myodil) is an oil-based contrast agent used for myelography from the 1940s until the late 1980s. Its use was discontinued due to a significant association with chronic, debilitating adhesive arachnoiditis, a neuroinflammatory condition of the spinal cord meninges.[1] The slow resorption of this lipid-soluble compound from the cerebrospinal fluid (CSF) is a primary factor in its long-term toxicity.[2]
Q2: What is the primary mechanism of this compound-induced toxicity?
A2: The exact pathogenesis is not fully elucidated, but it is widely believed to be a chronic inflammatory response to the retained oil-based medium in the subarachnoid space. This leads to fibrosis, adhesion of nerve roots, and potential nerve damage.[3][4] Key signaling pathways implicated in neuroinflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are likely involved in mediating this inflammatory cascade.[5]
Q3: What are the major challenges in studying this compound toxicity in vitro?
A3: The primary challenge is this compound's high lipophilicity and poor aqueous solubility. This makes it difficult to prepare stable and homogenous solutions for cell-based assays, potentially leading to inconsistent results. The use of solvents or surfactants to solubilize this compound can introduce confounding variables by exhibiting their own toxicity.
Q4: Are there established animal models for this compound-induced arachnoiditis?
A4: Yes, animal models, particularly in monkeys and dogs, have been used to study this compound-induced arachnoiditis. These studies have successfully replicated the key histopathological features of the condition, including inflammation and fibrosis of the arachnoid mater. More recent models of adhesive arachnoiditis have used other agents like kaolin to induce a similar pathological state.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in in vitro cytotoxicity assays.
-
Potential Cause: Poor solubility and uneven distribution of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control (the solvent or surfactant used to dissolve this compound) to account for any solvent-induced toxicity.
-
Solubilizing Agents: Test a panel of biocompatible surfactants (e.g., Cremophor EL, Tween 80) or co-solvents (e.g., DMSO) at their lowest effective concentrations. Evaluate the toxicity of the solubilizing agent alone on the cell line being used.
-
Preparation Method: Prepare a high-concentration stock solution of this compound in the chosen solvent and then dilute it in the culture medium with vigorous vortexing or sonication immediately before application to the cells.
-
Visual Inspection: Before adding the this compound solution to the cells, visually inspect it under a microscope to ensure there are no large oil droplets, which would indicate poor dispersion.
-
Lipid-Based Formulation: Consider preparing a lipid-based formulation, such as a microemulsion or liposome, to improve the dispersion of this compound in the aqueous culture medium.
-
Issue 2: Difficulty in distinguishing between direct neurotoxicity and secondary effects of inflammation.
-
Potential Cause: In complex co-culture systems or in vivo models, it can be challenging to determine if neuronal cell death is a direct effect of this compound or a consequence of the inflammatory response from glial cells.
-
Troubleshooting Steps:
-
Cell-Specific Assays: In co-culture systems, use cell-specific markers to differentiate between neuronal and glial cell death. For example, use NeuN for neurons and GFAP for astrocytes.
-
Time-Course Experiments: Conduct time-course studies to establish the temporal relationship between the onset of inflammation (e.g., cytokine release) and the initiation of neuronal cell death.
-
Glial-Conditioned Media: Treat pure neuronal cultures with conditioned media from this compound-treated glial cell cultures. This will help determine if soluble factors released by activated glia are neurotoxic.
-
Inhibitor Studies: Use specific inhibitors of inflammatory pathways (e.g., NF-κB or MAPK inhibitors) to see if they can attenuate neuronal cell death in the presence of this compound and glial cells.
-
Issue 3: High background or variability in neuroinflammation assays.
-
Potential Cause: Contamination with endotoxins (lipopolysaccharides - LPS) or variability in the pro-inflammatory response of the cell cultures.
-
Troubleshooting Steps:
-
Endotoxin Testing: Test all reagents, including the this compound solution and culture media, for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay.
-
Cell Line Authentication and Passage Number: Use authenticated cell lines and maintain a consistent passage number for your experiments, as the inflammatory response of cells can change with prolonged culturing.
-
Pre-stimulation Controls: Include a positive control, such as LPS, to ensure that your cells are responsive to pro-inflammatory stimuli.
-
Multiplex Cytokine Analysis: Instead of measuring a single cytokine, use a multiplex assay to get a broader profile of the inflammatory response. This can provide a more robust and reliable readout of neuroinflammation.
-
Data Presentation
Table 1: Histopathological Findings in a Monkey Model of this compound-Induced Arachnoiditis
| Group | N | Inflammation Score (Mean ± SD) | Fibrosis Score (Mean ± SD) | Myelographic Evidence of Arachnoiditis |
| This compound | 8 | 2.5 ± 0.5 | 2.0 ± 0.8 | Present in all animals |
| Metrizamide | 4 | 0.8 ± 0.5 | 0.5 ± 0.6 | Absent in all animals |
| Control (CSF) | 4 | 0.5 ± 0.6 | 0.3 ± 0.5 | Absent in all animals |
Data adapted from Haughton et al., Radiology, 1982. Scores are on a scale of 0 (none) to 3 (severe).
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound-Induced Neurotoxicity
-
Cell Culture:
-
Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons in appropriate media.
-
Plate cells in 96-well plates at a suitable density for the chosen endpoint assay.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in a low-toxicity solvent (e.g., DMSO) or with a solubilizing agent (e.g., 0.1% Cremophor EL).
-
Prepare serial dilutions of the this compound stock solution in culture medium immediately before use. Include a vehicle control with the same concentration of the solvent/surfactant.
-
-
Cell Treatment:
-
Expose cells to a range of this compound concentrations for a predetermined duration (e.g., 24, 48, 72 hours).
-
-
Endpoint Assays:
-
Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Cell Membrane Integrity (LDH Assay):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
Oxidative Stress (ROS Assay):
-
Load cells with a fluorescent ROS indicator (e.g., DCFH-DA).
-
Measure the fluorescence intensity, which is proportional to the level of intracellular reactive oxygen species (ROS).
-
-
Protocol 2: Assessment of this compound-Induced Neuroinflammation in vitro
-
Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2) in appropriate media.
-
Plate cells in 24-well plates.
-
-
This compound Treatment:
-
Prepare this compound solutions as described in Protocol 1.
-
Treat the microglial cells with this compound for a specified time (e.g., 6, 12, 24 hours).
-
-
Cytokine Profiling:
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
-
Signaling Pathway Analysis (Western Blot):
-
Lyse the cells to extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against key proteins in the NF-κB and MAPK signaling pathways (e.g., phosphorylated p65, phosphorylated p38).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound neurotoxicity in vitro.
Caption: Proposed signaling pathway for this compound-induced neuroinflammation.
Caption: Confounding variables in this compound toxicity studies.
References
- 1. Thoracic spinal this compound-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential Dietary Bioactive Lipids in Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachnoid response to contrast media: a comparison of this compound and metrizamide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachnoiditis from experimental myelography with aqueous contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Ethical Considerations in Studying Patients with Historical Iophendylate Exposure: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the ethical and methodological considerations for conducting research involving individuals with a history of Iophendylate (Pantopaque®/Myodil®) exposure. Given the long-term health implications associated with this oil-based contrast agent, which was discontinued in the 1980s, such research is crucial for understanding its pathophysiology and developing potential therapies. However, it also presents unique ethical challenges related to studying a vulnerable population with a legacy of exposure to a withdrawn medical product.
Frequently Asked Questions (FAQs)
Q1: What are the primary ethical principles to consider when designing a study on patients with historical this compound exposure?
A1: The foundational ethical principles, as outlined in the Belmont Report and subsequent international guidelines, are paramount. These include:
-
Respect for Persons: This principle requires that individuals be treated as autonomous agents and that persons with diminished autonomy are entitled to protection. For this patient population, it is crucial to ensure a fully informed consent process that clearly distinguishes between research and clinical care.[1] Researchers must be transparent about the historical context of this compound use and its known risks, including arachnoiditis.[2][3][4]
-
Beneficence: This involves the obligation to maximize potential benefits and minimize possible harms. Researchers must carefully weigh the potential scientific and societal benefits of the study against the risks to participants, which may include physical discomfort from examinations, psychological distress from revisiting past medical trauma, and potential breaches of privacy.
-
Justice: This principle requires the fair distribution of the benefits and burdens of research. Selection of participants should be equitable and not unduly burden any specific group. Given the historical use of this compound, this population is often older and may have multiple comorbidities, making them a vulnerable population that requires special protections.[5]
Q2: How can we obtain meaningful informed consent from a patient population that may feel let down by past medical interventions?
A2: Obtaining informed consent in this context requires a sensitive and thorough approach. Key considerations include:
-
Comprehensive Disclosure: Clearly explain the purpose of the research, the procedures involved, and any potential risks and benefits. It is essential to explain that the research is not a treatment for their condition.
-
Voluntariness: Emphasize that participation is entirely voluntary and that refusal to participate will not affect their current or future medical care.
-
Capacity Assessment: Ensure that potential participants have the decisional capacity to provide consent. For individuals with cognitive impairment, consent should be obtained from a legally authorized representative.
-
Ongoing Process: Informed consent should be viewed as an ongoing dialogue. Researchers should be prepared to answer questions throughout the study and remind participants of their right to withdraw at any time.
Q3: What are the key considerations for protecting the privacy and confidentiality of participants in such studies?
A3: Protecting patient privacy is a critical ethical and legal obligation, especially when dealing with historical medical records. Researchers must adhere to regulations such as the Health Insurance Portability and Accountability Act (HIPAA) in the United States. Key practices include:
-
Data Minimization: Collect only the data that is strictly necessary for the research.
-
Anonymization and De-identification: Whenever possible, data should be de-identified by removing personal identifiers.
-
Secure Data Storage: Implement robust data security measures to prevent unauthorized access.
-
Data Use Agreements: When sharing data with other researchers, use legally binding agreements that outline the terms of use and prohibit re-identification of participants.
Q4: What is the role of an Institutional Review Board (IRB) in this type of research?
A4: The IRB plays a crucial role in safeguarding the rights and welfare of research participants. Before any research can begin, the IRB must review and approve the study protocol. The IRB will assess:
-
The scientific merit and ethical soundness of the research design.
-
The risks and potential benefits to participants.
-
The adequacy of the informed consent process and document.
-
The provisions for protecting participant privacy and data confidentiality.
-
The equitable selection of participants.
Troubleshooting Guides for Experimental Protocols
While specific, standardized protocols for studying historical this compound exposure are not widely published, this section provides guidance on methodologies adapted from related research areas.
Guide 1: Retrospective Data Collection and Analysis
Objective: To analyze existing medical records to identify correlations between this compound exposure and long-term health outcomes.
| Potential Issue | Troubleshooting/Methodology |
| Incomplete or inaccessible historical medical records. | * Utilize multiple sources for data triangulation (e.g., hospital archives, physician notes, patient-provided documents).* Clearly document the extent of missing data and perform sensitivity analyses to assess its potential impact on the results.* When seeking patient records, ensure a clear and IRB-approved authorization process is in place to comply with privacy regulations. |
| Variability in this compound administration and documentation. | * Develop a standardized data extraction form to capture details such as the volume of this compound used, the date of the procedure, and any immediate complications noted.* If precise dosage is unknown, categorize exposure as "documented" vs. "undocumented" or by the type of procedure (e.g., myelogram, ventriculogram). |
| Difficulty in establishing a definitive diagnosis of arachnoiditis from historical records. | * Use a multi-faceted diagnostic approach combining historical clinical notes (e.g., descriptions of chronic pain, neurological deficits), radiological reports (if available), and, where feasible, contemporary imaging (MRI) to confirm the diagnosis. |
Guide 2: Non-invasive Imaging Studies
Objective: To characterize the long-term structural changes in the spinal canal of individuals with historical this compound exposure using Magnetic Resonance Imaging (MRI).
| Potential Issue | Troubleshooting/Methodology |
| Differentiating retained this compound from other tissues on MRI. | * this compound has signal characteristics similar to fat, appearing hyperintense on T1-weighted images and of variable intensity on T2-weighted images. * Utilize fat-suppression sequences. Unlike fat, this compound will remain hyperintense on T1-weighted fat-suppressed images. |
| Quantifying the extent of arachnoiditis and fibrosis. | * Employ a standardized scoring system for epidural fibrosis, which can be adapted to assess arachnoid adhesions. This may involve dividing the spinal canal into quadrants on axial images and grading the extent of fibrosis in each. * Assess for characteristic signs of arachnoiditis, including nerve root clumping, adhesions to the thecal sac, and loculations of cerebrospinal fluid. |
| Participant discomfort or inability to tolerate the MRI procedure. | * Implement comfort measures such as padding and offering breaks.* Consider using shorter imaging protocols that prioritize the most critical sequences.* Ensure thorough screening for contraindications to MRI. |
Quantitative Data Summary
Due to the historical nature of this compound exposure and the subsequent lack of large-scale, systematic follow-up studies, comprehensive quantitative data is scarce. The following tables are illustrative and based on findings from case series and descriptive reports. They are intended to provide a general overview rather than definitive statistics.
Table 1: Illustrative Patient Demographics and Clinical Presentation in this compound-Induced Arachnoiditis Case Reports
| Parameter | Description | Source(s) |
| Age at Onset of Symptoms | Often decades after initial exposure; typically in middle to older age. | |
| Latency from Exposure to Symptom Onset | Highly variable, ranging from a few years to over 40 years. | |
| Common Presenting Symptoms | Chronic, debilitating pain (often described as burning or stinging), sensory disturbances (numbness, tingling), motor weakness in the lower extremities, and bowel/bladder dysfunction. | |
| Location of Arachnoiditis | Most commonly affects the lumbar and thoracic spine. |
Table 2: Illustrative Comparison of Inflammatory Response to Intrathecal Contrast Agents in Animal Models
| Contrast Agent | Inflammatory Cell Infiltration | Fibrosis and Adhesion Formation | Source(s) |
| This compound (Oil-based) | Severe, with a pronounced cellular reaction including lymphocytes, plasma cells, and giant cells. | Significant and extensive. | |
| Metrizamide (Water-soluble) | Mild to moderate. | Minimal to mild. |
Signaling Pathways and Experimental Workflows
Proposed Inflammatory Signaling Pathway in this compound-Induced Arachnoiditis
The introduction of this compound into the subarachnoid space is thought to act as a chronic irritant, triggering a foreign body inflammatory response. While the precise molecular pathways have not been fully elucidated for this compound specifically, it is hypothesized to involve the activation of resident immune cells in the central nervous system, such as microglia and macrophages. This leads to the production of pro-inflammatory cytokines and the activation of downstream signaling cascades, notably the NF-κB pathway, which is a central regulator of inflammation.
Experimental Workflow for an Animal Model of this compound-Induced Arachnoiditis
The development of a robust animal model is essential for studying the pathophysiology of this compound-induced arachnoiditis and for testing potential therapeutic interventions. The following workflow is a proposed model based on methodologies from related studies.
Logical Framework for Ethical Review of a Proposed Study
This diagram outlines the key decision points for an Institutional Review Board (IRB) when evaluating a research protocol involving patients with historical this compound exposure.
References
- 1. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System [mdpi.com]
- 2. Cranial Polyneuropathy Secondary to Remote this compound Myelography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thoracic spinal this compound-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thoracic arachnoiditis, arachnoid cyst and syrinx formation secondary to myelography with Myodil, 30 years previously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MyodilActionGroup [myodilaction.info]
Validation & Comparative
A Comparative Analysis of Iophendylate and Metrizamide Neurotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of two myelographic contrast agents, iophendylate (Pantopaque) and metrizamide (Amipaque), based on experimental data from animal models. The distinct chemical properties of this compound, an oil-based agent, and metrizamide, a water-soluble, non-ionic agent, result in markedly different neurotoxic manifestations. The primary adverse effect associated with this compound is a chronic inflammatory condition of the meninges known as adhesive arachnoiditis, whereas metrizamide is more frequently linked to acute, dose-dependent neurotoxicity, including seizures.
Quantitative Comparison of Neurotoxic Effects
The following table summarizes the key neurotoxic endpoints observed in animal studies comparing this compound and metrizamide. Data indicates a higher propensity for this compound to cause severe, chronic inflammatory changes, while metrizamide is associated with a greater risk of acute neurological events.
| Neurotoxic Endpoint | This compound (Oil-Based) | Metrizamide (Water-Soluble) | Animal Model(s) | Key Findings & Citations |
| Arachnoiditis | Severe arachnoiditis, characterized by significant inflammation and fibrosis.[1][2] | Minimal to no arachnoiditis at standard doses.[1][2][3] | Monkey | This compound produced significantly more severe inflammation and fibrosis of the arachnoid mater compared to metrizamide 12 weeks post-injection. |
| Cellular Reaction | Pronounced and qualitatively different cellular reaction in the arachnoid. | Less severe cellular reaction compared to this compound. | Monkey | The cellular response to this compound was notably more intense than that observed with metrizamide. |
| Seizures | Not a commonly reported adverse effect. | Dose-dependent seizures are a known complication. | Dog, Rabbit | Metrizamide is known to induce convulsive seizures, a risk not typically associated with this compound. |
| Meningeal Irritation | Acute and chronic meningeal reactions are the primary adverse effects. | Less associated with chronic meningeal reactions compared to this compound. | General Review | The primary toxicity of this compound involves meningeal reactions, in contrast to the acute CNS excitation seen with metrizamide. |
Experimental Protocols
The methodologies cited in the literature for evaluating the neurotoxicity of these agents typically involve direct administration into the subarachnoid space of animal models, followed by observational and histological analysis.
Protocol 1: Induction of Arachnoiditis in Monkeys
-
Objective: To compare the inflammatory response of the arachnoid mater to this compound and metrizamide.
-
Animal Model: Macaque monkeys.
-
Administration:
-
Animals are anesthetized.
-
A baseline myelogram is performed via intrathecal injection into the lumbar subarachnoid space.
-
Test Group: Receives this compound.
-
Comparator Group: Receives metrizamide (e.g., 300 mg I/ml).
-
Control Group: Receives an equivalent volume of cerebrospinal fluid.
-
-
Post-Administration Monitoring: Animals are observed for a prolonged period (e.g., 12 weeks) to allow for the development of chronic inflammatory changes.
-
Endpoint Analysis:
-
A follow-up myelogram is performed to assess for radiographic evidence of arachnoiditis (e.g., nerve root clumping, obstruction of CSF flow).
-
Animals are euthanized, and the spinal cords are perfusion-fixed.
-
The arachnoid and dura mater are dissected and prepared for histological examination (e.g., Hematoxylin and Eosin staining).
-
Histological sections are scored by a pathologist blinded to the treatment groups for the degree of inflammation and fibrosis.
-
Protocol 2: Assessment of Seizure Activity in Dogs
-
Objective: To evaluate the epileptogenic potential of metrizamide following myelography.
-
Animal Model: Dogs.
-
Administration:
-
Dogs are placed under general anesthesia.
-
Metrizamide is injected into the cerebellomedullary cistern for cervical myelography.
-
-
Post-Administration Monitoring: Following recovery from anesthesia, animals are closely observed for any signs of seizure activity (e.g., tremors, tonic-clonic convulsions).
-
Endpoint Analysis: The incidence and severity of seizures are recorded for each animal. Electroencephalography (EEG) can be used for a more quantitative assessment of epileptiform activity.
Signaling Pathways and Mechanisms of Neurotoxicity
The distinct neurotoxic profiles of this compound and metrizamide stem from different underlying mechanisms. This compound acts as a foreign body, inciting a chronic inflammatory response, while metrizamide directly interferes with neuronal metabolism.
This compound: Chronic Inflammatory Pathway
This compound, being an oily, non-absorbable substance, persists in the subarachnoid space and triggers a classic foreign body inflammatory response. This process evolves over weeks to months, culminating in the formation of fibrous adhesions that can lead to chronic pain and neurological deficits.
Caption: this compound-induced chronic inflammation leading to adhesive arachnoiditis.
Metrizamide: Neuronal Hexokinase Inhibition Pathway
Metrizamide is a glucose analogue. Its neurotoxicity, particularly seizures, is hypothesized to result from competitive inhibition of hexokinase, a critical enzyme in cerebral glucose metabolism. This inhibition impairs neuronal energy production, leading to membrane instability and hyperexcitability.
Caption: Metrizamide-induced seizure pathway via competitive inhibition of hexokinase.
Experimental Workflow Overview
The general workflow for comparative neurotoxicity studies of intrathecal agents in animal models follows a standardized process from administration to analysis.
Caption: General experimental workflow for animal model neurotoxicity studies.
References
A Comparative Analysis of Iophendylate and Iopamidol-Induced Arachnoiditis for Researchers and Drug Development Professionals
An in-depth guide to the contrasting inflammatory potential of two myelographic contrast agents, Iophendylate and Iopamidol, supported by experimental data, detailed protocols, and mechanistic diagrams.
This guide provides a comprehensive comparison of this compound (an oil-based contrast agent) and Iopamidol (a non-ionic, water-soluble contrast agent) concerning their propensity to induce arachnoiditis, a debilitating inflammatory condition of the arachnoid mater, one of the membranes surrounding the brain and spinal cord.[1][2] For decades, this compound was a widely used agent for myelography until its association with chronic adhesive arachnoiditis became evident.[3][4] The subsequent development of water-soluble agents like Iopamidol marked a significant advancement in the safety of myelographic procedures. This report synthesizes findings from key experimental studies to elucidate the differences in the pathological responses elicited by these two agents.
Executive Summary of Comparative Findings
Experimental evidence from animal models, primarily in monkeys and dogs, consistently demonstrates a stark contrast in the inflammatory potential of this compound and Iopamidol. This compound is a potent inducer of severe, chronic arachnoiditis characterized by significant inflammation and fibrosis. In contrast, Iopamidol is associated with minimal to no arachnoidal reaction, establishing it as a significantly safer alternative.
| Parameter | This compound | Iopamidol |
| Arachnoiditis Induction | Severe | Minimal to None |
| Histopathological Findings | Marked inflammation, fibrosis, cellular infiltration | No significant changes from control |
| Primary Animal Models | Monkeys, Dogs | Monkeys, Dogs |
Quantitative Analysis of Inflammatory Response
While many studies describe the effects of this compound in qualitative terms such as "severe," some studies provide data that allow for a semi-quantitative comparison. For instance, studies comparing Iopamidol with its predecessor, metrizamide, in dogs, offer insights into the milder inflammatory response of newer agents.
Table 1: Cerebrospinal Fluid (CSF) Analysis in Dogs Following Myelography
| Agent | Post-Myelographic Protein Concentration | Post-Myelographic Total White Blood Cell (WBC) Count |
| Metrizamide* | Greater increase | Greater increase |
| Iopamidol | Lesser increase | Lesser increase |
*Metrizamide, a first-generation water-soluble agent, is used here as a proxy to illustrate the comparatively lower inflammatory potential of Iopamidol. Direct quantitative comparisons with this compound are scarce due to its recognized toxicity.
Note: While the differences in the study were not statistically significant, they indicated a trend towards a milder inflammatory response with Iopamidol.[5]
Pathophysiological Mechanisms and Signaling Pathways
The induction of arachnoiditis by contrast agents is a complex process involving direct chemical irritation and a subsequent inflammatory cascade. While the precise signaling pathways for this compound and Iopamidol have not been fully elucidated in the context of arachnoiditis, the general mechanisms of neuroinflammation provide a framework for understanding their differential effects.
This compound, being an oil-based substance, persists in the subarachnoid space for extended periods, acting as a chronic irritant. This prolonged presence is thought to trigger a foreign body reaction, leading to a chronic inflammatory response mediated by macrophages and fibroblasts, ultimately resulting in fibrosis and adhesions.
The inflammatory response likely involves the activation of key signaling pathways within meningeal cells and resident immune cells like microglia.
Iopamidol, being water-soluble and rapidly cleared from the cerebrospinal fluid, does not persist as a chronic irritant. Its low osmolality and non-ionic nature contribute to its lower propensity for causing direct cellular damage and triggering a significant inflammatory response.
Detailed Experimental Protocols
The following are summaries of the methodologies employed in key comparative studies.
Study 1: Arachnoid Response to this compound and Metrizamide in Monkeys
-
Objective: To compare the severity of arachnoiditis induced by this compound and metrizamide.
-
Animal Model: 16 monkeys.
-
Experimental Groups:
-
Group 1 (n=8): this compound myelography.
-
Group 2 (n=4): Metrizamide myelography.
-
Group 3 (n=4): Control (cerebrospinal fluid injection).
-
-
Procedure:
-
Initial myelography was performed with the respective agents.
-
After 12 weeks, all animals underwent a second myelogram with metrizamide.
-
Following the second myelogram, the animals were sacrificed for histologic studies.
-
-
Analysis: Histological examination of the arachnoid mater for inflammation and fibrosis.
Study 2: Evaluation of this compound, Iopamidol, and Iohexol in Dogs
-
Objective: To evaluate the histologic response of the brain, spinal cord, and meninges to this compound, Iopamidol, and Iohexol.
-
Animal Model: Dogs.
-
Procedure:
-
Myelography was performed with one of the three contrast agents.
-
The animals were observed for four months.
-
After the observation period, the animals were sacrificed for histologic study.
-
-
Analysis: Histological examination of the brain, spinal cord, and meninges for evidence of arachnoidal reaction.
Conclusion
References
- 1. Orphanet: Arachnoiditis [orpha.net]
- 2. radsource.us [radsource.us]
- 3. This compound myelography induced thoracic arachnoiditis, arachnoid cyst and syrinx, four decades later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thoracic spinal this compound-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid changes after iopamidol and metrizamide myelography in clinically normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Iophendylate vs. Water-Soluble Contrast Agents for Myelography
For Immediate Release
This guide provides a detailed comparison of the safety profiles of the oil-based contrast agent iophendylate (Pantopaque/Myodil) and the newer generation of water-soluble contrast agents used in myelography. The shift from this compound to water-soluble agents was driven by significant safety concerns, primarily the high incidence of chronic arachnoiditis associated with the oil-based medium. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Executive Summary
This compound, an oil-based contrast agent, was widely used for myelography from the 1940s until the late 1980s. Its primary drawback is its slow and incomplete absorption from the subarachnoid space, leading to a high risk of chronic adhesive arachnoiditis, a painful and debilitating inflammatory condition of the meninges. In contrast, water-soluble contrast agents, such as metrizamide, iohexol, and iopamidol, are readily absorbed into the bloodstream and excreted, significantly reducing the risk of long-term complications like arachnoiditis. While water-soluble agents are associated with a higher incidence of acute and transient side effects like headache, nausea, and vomiting, they are considered a much safer alternative to this compound.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events associated with this compound and various water-soluble contrast agents based on clinical and experimental studies.
Table 1: Incidence of Major Adverse Events in Myelography
| Adverse Event | This compound | Metrizamide | Iohexol | Iopamidol |
| Arachnoiditis (Chronic) | High (clinically significant in ~1-2% of cases, but evidence of inflammation is more widespread) | Low to negligible | Not reported as a significant long-term complication | Not reported as a significant long-term complication |
| Headache | Less frequent acutely | 27% - 48% | 11% - 50% | 28.3% (thoracocervical); Lower in lumbar myelography |
| Nausea | Less frequent acutely | ~10% | Reported, but incidence varies | ~8% (thoracocervical); 17% in another study |
| Vomiting | Less frequent acutely | ~7% | Reported, but incidence varies | Reported, but incidence varies |
| Seizures | Rare, but can occur as a late complication | 0.2% - 0.6% | Very rare | Very rare, but reported |
| Meningeal Irritation (Acute) | Can occur | 5% | Reported | Reported |
Note: The incidence of adverse effects for water-soluble agents can vary significantly based on factors such as the dose, concentration, injection technique, and patient population.
Key Experimental Findings
This compound-Induced Arachnoiditis: An Experimental Primate Study
A pivotal study comparing this compound and the water-soluble agent metrizamide in monkeys provided clear evidence of the severe inflammatory potential of this compound.
Experimental Protocol:
-
Subjects: 16 monkeys.
-
Groups:
-
Group 1 (n=8): Underwent this compound myelography.
-
Group 2 (n=4): Underwent metrizamide myelography.
-
Group 3 (n=4): Control group, received cerebrospinal fluid only.
-
-
Procedure:
-
Initial myelography was performed on each group with their assigned agent.
-
After 12 weeks, all 16 animals underwent a second myelography with metrizamide.
-
Following the second procedure, the animals were sacrificed for histologic examination of the arachnoid membrane.
-
-
Evaluation: The severity of arachnoiditis was assessed based on inflammation, fibrosis, and myelographic evidence.
Results:
The study found that the arachnoiditis produced by this compound was significantly more severe than that caused by metrizamide. The inflammatory reaction to this compound was also qualitatively different, showing a more cellular response. This animal model provided strong preclinical evidence supporting the clinical observations of this compound's propensity to cause chronic arachnoiditis.
Signaling Pathways and Logical Relationships
The distinct physicochemical properties of this compound and water-soluble contrast agents dictate their interaction with the central nervous system and subsequent safety profiles.
Caption: Comparative pathways of this compound and water-soluble contrast agents.
Experimental Workflow: Comparative Animal Study
The workflow for the comparative study of this compound and metrizamide in a primate model is outlined below.
Caption: Workflow of the comparative primate study on contrast agent-induced arachnoiditis.
Conclusion
The evidence overwhelmingly supports the superior safety profile of water-soluble contrast agents over this compound for myelography. The significant risk of chronic, debilitating arachnoiditis associated with this compound, stemming from its oil-based nature and subsequent poor clearance from the cerebrospinal fluid, led to its discontinuation in clinical practice. While water-soluble agents are associated with a higher incidence of transient, acute side effects, these are generally manageable and do not carry the long-term morbidity of this compound-induced arachnoiditis. For researchers and professionals in drug development, the history of this compound serves as a critical case study on the importance of biocompatibility and clearance kinetics in the design of intrathecally administered agents.
A Comparative Analysis of Oil-Based vs. Water-Soluble Contrast Media: A Guide for Researchers and Drug Development Professionals
An in-depth evaluation of the performance, physicochemical properties, and clinical applications of oil-based and water-soluble contrast media, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of oil-based and water-soluble contrast media, designed to inform researchers, scientists, and drug development professionals. The following sections detail the intrinsic properties of these agents, their performance in various imaging modalities, and the experimental protocols used for their evaluation.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between oil-based and water-soluble contrast media lie in their physicochemical properties. These characteristics, including viscosity, osmolality, and iodine concentration, significantly influence their in-vivo behavior, imaging efficacy, and safety profiles.
| Property | Oil-Based Contrast Media (e.g., Lipiodol/Ethiodized Oil) | Water-Soluble Contrast Media (e.g., Iohexol, Iopamidol) |
| Solubility | Insoluble in water, soluble in lipids | Soluble in water |
| Viscosity | High (e.g., Lipiodol: 34 - 70 mPa·s at 20°C)[1][2] | Generally lower, but variable (e.g., ranges from ~2 to ~30 mPa·s depending on concentration and temperature) |
| Osmolality | Not applicable (insoluble in water) | Varies from high to low and iso-osmolar (290 - >2000 mOsm/kg H₂O) |
| Iodine Concentration | High (e.g., Lipiodol: 480 mg/mL)[1][2] | Variable, typically ranging from 150 to 400 mg/mL |
| Chemical Structure | Iodinated ethyl esters of fatty acids of poppyseed oil[1] | Typically tri-iodinated benzene ring derivatives (monomers or dimers) |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The route of administration and the chemical nature of the contrast agent dictate its pharmacokinetic profile.
| Parameter | Oil-Based Contrast Media | Water-Soluble Contrast Media |
| Absorption & Distribution | Slow absorption from the injection site. Selectively retained in tumor vessels and phagocytized by Kupffer cells in the liver. Can remain in the body for several months. | Rapidly distributed throughout the extracellular fluid space after intravenous injection. Does not typically cross the blood-brain barrier. |
| Metabolism | Minimal metabolism; the fate of ethiodized oil has been studied in animals, showing slow breakdown and release of iodide. | Not metabolized. |
| Excretion | Primarily cleared via the lymphatic system and urinary excretion of inorganic iodine over a prolonged period. | Rapidly excreted unchanged by glomerular filtration in the kidneys, with a half-life of approximately 2 hours in patients with normal renal function. |
Comparative Imaging Performance
The choice between oil-based and water-soluble contrast media often depends on the specific clinical application and the desired imaging characteristics.
Hysterosalpingography (HSG)
In the evaluation of uterine and fallopian tube patency, both types of contrast media are used, with studies showing distinct advantages for each.
| Parameter | Oil-Based Contrast Media (Lipiodol) | Water-Soluble Contrast Media |
| Image Quality | Provides more detailed and accurate images due to higher viscosity and better adherence to mucosal surfaces. Superior in terms of image quality improvement. | Generally provides acceptable diagnostic image quality, though visualization of fine details like fimbrial rugae may be less clear compared to oil-based agents. |
| Therapeutic Effect | Associated with higher rates of subsequent pregnancy and live births. | Lower therapeutic effect on fertility compared to oil-based contrast. |
| Patient Comfort | Associated with a lower incidence of abdominal pain after the procedure. | May cause more discomfort during and after the procedure. |
Lymphangiography
Lymphangiography is a key application for oil-based contrast media due to their unique lymphatic uptake.
| Parameter | Oil-Based Contrast Media (Lipiodol) | Water-Soluble Contrast Media |
| Lymphatic Visualization | Excellent and prolonged opacification of lymphatic vessels and nodes, allowing for detailed anatomical assessment. | Poor opacification of the lymphatic system beyond the pelvis in adults. Can be used in pediatric patients with certain contraindications to oil-based media. |
| Clinical Utility | Gold standard for imaging the lymphatic system, particularly for thoracic duct interventions and identifying lymphatic leaks. | Limited utility for comprehensive lymphatic imaging. |
Patient Tolerance and Adverse Effects
The safety profile is a critical consideration in the selection of a contrast agent.
| Adverse Effect | Oil-Based Contrast Media | Water-Soluble Contrast Media |
| Common Reactions | Abdominal pain, nausea, and foreign body reactions. Risk of oil embolism if inadvertently injected intravascularly. | Nausea, vomiting, flushing, warmth, and headache. The incidence and severity are generally higher with high-osmolality agents. |
| Hypersensitivity Reactions | Rare, but can occur. | Anaphylactoid reactions (non-IgE mediated) are a known risk, with an incidence of 1-3% for non-ionic agents. Premedication can reduce the risk in susceptible patients. |
| Nephrotoxicity | Not a primary concern as it is not typically administered intravenously for systemic circulation and is not cleared renally in the same manner as water-soluble agents. | A significant risk, particularly in patients with pre-existing renal impairment. The risk is related to osmolality and viscosity. |
| Thyroid Dysfunction | Can interfere with thyroid function due to the high iodine content and prolonged retention in the body. | Can also affect thyroid function, but the effect is generally transient. |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of oil-based and water-soluble contrast media.
Measurement of Viscosity
Objective: To determine the resistance to flow of the contrast medium.
Methodology:
-
A commercially available viscometer is used.
-
The contrast medium is brought to a specific temperature (e.g., 20°C, 37°C) using a water bath, as viscosity is temperature-dependent.
-
The viscometer is calibrated according to the manufacturer's instructions.
-
The viscosity of the contrast medium is measured in millipascal-seconds (mPa·s).
-
Measurements are typically repeated multiple times to ensure accuracy and reproducibility.
Determination of Osmolality
Objective: To measure the osmotic concentration of a water-soluble contrast medium.
Methodology:
-
A freezing point depression osmometer is commonly used.
-
The osmometer is calibrated with standard solutions of known osmolality.
-
A sample of the contrast medium is placed in the osmometer.
-
The instrument supercools the sample and then induces crystallization.
-
The freezing point of the sample is measured, and the osmolality is calculated based on the principle that the freezing point of a solution is depressed in proportion to the number of solute particles.
-
The result is expressed in milliosmoles per kilogram of water (mOsm/kg H₂O).
Assessment of Imaging Performance
Objective: To quantitatively and qualitatively evaluate the diagnostic quality of images obtained with different contrast media.
Quantitative Assessment:
-
Hounsfield Units (HU): In Computed Tomography (CT), regions of interest (ROIs) are drawn over the enhanced structure (e.g., blood vessel, organ) and adjacent tissues. The mean HU value within the ROI provides a measure of radiodensity and contrast enhancement.
-
Signal-to-Noise Ratio (SNR): SNR is calculated to assess the level of true signal relative to the background noise. A common formula is the mean signal intensity of a region of interest (ROI) divided by the standard deviation of the signal in a background ROI.
-
Contrast-to-Noise Ratio (CNR): CNR is a measure of the visibility of an object against its background. It is often calculated as the absolute difference in signal intensity between a region of interest (ROI) and a background region, divided by the standard deviation of the noise in the background.
Qualitative Assessment:
-
Blinded radiologists independently review the images.
-
A scoring system is used to grade various aspects of image quality, such as:
-
Overall diagnostic quality (e.g., on a 5-point scale from non-diagnostic to excellent).
-
Vessel or structure opacification (e.g., poor, moderate, good, excellent).
-
Sharpness of anatomical details.
-
Presence of artifacts.
-
-
Inter-reader agreement is assessed using statistical methods like the kappa statistic.
Evaluation of Patient Tolerance
Objective: To assess the level of comfort and the incidence of adverse effects experienced by patients.
Methodology:
-
Patients are asked to complete a standardized questionnaire following the procedure.
-
The questionnaire may use a visual analog scale (VAS) or a numerical rating scale (e.g., 0-10) to quantify the level of pain or discomfort.
-
Patients are asked to report the presence and severity of specific symptoms (e.g., warmth, nausea, itching).
-
The incidence and nature of any observed adverse reactions are recorded by the clinical staff.
-
Statistical analysis is used to compare the tolerance profiles of different contrast media.
Signaling Pathways and Experimental Workflows
Cellular Mechanisms of Contrast-Induced Nephrotoxicity
The diagram below illustrates the signaling pathways involved in renal cell injury induced by water-soluble contrast media.
Caption: Signaling pathways in contrast-induced nephrotoxicity.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for comparing oil-based and water-soluble contrast media.
Caption: Experimental workflow for contrast media comparison.
References
A Comparative Analysis of Iophendylate and Modern Myelographic Contrast Agents: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the historical myelographic contrast agent Iophendylate (also known as Pantopaque or Myodil) with modern water-soluble, non-ionic contrast agents. It is intended for researchers, scientists, and drug development professionals involved in the study of contrast media and their potential side effects. This document summarizes key performance differences, presents available quantitative data on adverse events, details experimental protocols for evaluating arachnoiditis, and proposes a signaling pathway for this compound-induced neuroinflammation.
Historical Context and Overview of Side Effects
This compound, an oil-based iodinated contrast medium, was widely used for myelography from the 1940s until it was discontinued in the late 1980s. Its primary drawback was its slow absorption, leading to the persistence of the agent in the subarachnoid space for years, and in some cases, decades. This prolonged presence was associated with a range of serious, chronic side effects. The most significant of these is adhesive arachnoiditis, a painful and debilitating inflammatory condition of the arachnoid mater, one of the membranes surrounding the spinal cord. The incidence of clinically significant arachnoiditis following this compound myelography has been estimated to be approximately 1%.
In contrast, modern myelography utilizes water-soluble, non-ionic contrast agents such as Iohexol and Iopamidol. These agents are readily absorbed from the cerebrospinal fluid (CSF) and excreted by the kidneys, significantly reducing the risk of long-term retention and associated complications. While not entirely without side effects, the adverse event profile of these modern agents is considerably more favorable than that of this compound.
Quantitative Comparison of Side Effects
The following table summarizes the reported incidence of key side effects for this compound and two commonly used modern water-soluble, non-ionic contrast agents, Iohexol and Iopamidol. It is important to note that the data for this compound, particularly regarding arachnoiditis, is largely based on historical clinical observations and case series, while the data for modern agents is derived from more recent prospective clinical studies.
| Side Effect | This compound | Iohexol | Iopamidol |
| Adhesive Arachnoiditis | ~1% (clinically significant)[1]; Animal studies show severe arachnoiditis[2][3][4] | No reported cases of adhesive arachnoiditis in major studies; animal studies show no significant evidence of arachnoiditis[5] | No reported cases of adhesive arachnoiditis in major studies; animal studies show no histologic evidence of arachnoiditis |
| Headache | Commonly reported, often chronic | 11% - 38% | 58% (mild and transient in most cases) |
| Nausea/Vomiting | Reported, but incidence not well quantified | 4.9% - 12% | 16.7% |
| Seizures | Rare, but reported | Rare, estimated at 0.093%–0.847% for modern non-ionic agents | Rare |
| Other Neurological | Arachnoid cysts, syringomyelia, cranial nerve palsies | Minor mental symptoms (rare), radicular symptoms (rare) | Back pain (16.7%) |
Experimental Protocols for Evaluating Myelographic Contrast Agent-Induced Arachnoiditis
The following is a generalized experimental protocol for the induction and evaluation of arachnoiditis in an animal model, based on methodologies described in studies comparing this compound with other contrast agents.
Objective: To assess the inflammatory response and the development of arachnoiditis following intrathecal administration of a test contrast agent compared to a control (e.g., saline) and a known inflammatory agent (e.g., this compound).
Animal Model: Non-human primates (e.g., macaque monkeys) or canines (e.g., beagle dogs) are commonly used due to the anatomical and physiological similarities of their spinal columns to humans.
Procedure:
-
Animal Preparation: Healthy, adult animals are selected and acclimated to the laboratory environment. A baseline neurological examination is performed and recorded.
-
Anesthesia: Animals are anesthetized using a standard, approved protocol to ensure immobility and minimize distress during the procedure.
-
Intrathecal Injection:
-
Under sterile conditions, a lumbar puncture is performed to access the subarachnoid space.
-
A small amount of cerebrospinal fluid (CSF) may be withdrawn for baseline analysis.
-
The test contrast agent, this compound (positive control), or saline (negative control) is slowly injected into the intrathecal space. The volume and concentration of the injectate are carefully calculated based on the animal's weight and the specific aims of the study.
-
-
Post-Procedure Monitoring:
-
Animals are closely monitored during recovery from anesthesia.
-
Regular neurological examinations are conducted to assess for any motor or sensory deficits.
-
General health and behavior are observed and documented daily.
-
-
Follow-up Imaging: At predetermined time points (e.g., 4, 8, 12 weeks post-injection), follow-up myelography or magnetic resonance imaging (MRI) is performed to non-invasively assess for signs of arachnoiditis, such as nerve root clumping, dural adhesions, or obstruction of CSF flow.
-
Histopathological Analysis:
-
The spinal cord and meninges are carefully dissected and fixed in formalin.
-
Tissue sections are prepared and stained with hematoxylin and eosin (H&E) and other relevant stains (e.g., Masson's trichrome for fibrosis).
-
A pathologist, blinded to the treatment groups, examines the sections for evidence of inflammation (e.g., infiltration of inflammatory cells), fibrosis, and thickening of the arachnoid mater. The severity of arachnoiditis is scored using a standardized grading system.
Proposed Signaling Pathway for this compound-Induced Arachnoiditis
The precise molecular mechanism by which this compound induces arachnoiditis is not fully elucidated but is thought to be a chronic inflammatory response akin to a foreign body reaction. The oil-based nature of this compound and its prolonged retention in the subarachnoid space are key contributing factors. The following diagram illustrates a proposed signaling pathway.
Proposed signaling pathway for this compound-induced arachnoiditis.
Conclusion
The historical findings on this compound's side effects, particularly its propensity to cause adhesive arachnoiditis, are well-documented and supported by both clinical and experimental evidence. The development and adoption of water-soluble, non-ionic contrast agents have significantly improved the safety profile of myelography. This guide provides a consolidated resource for understanding the comparative risks associated with these agents and a framework for future research into the mechanisms of contrast agent-induced neurotoxicity.
References
- 1. Crucial Roles of Systemic and Tissue Lipid Peroxidation Levels and Anti-Oxidant Defences Following Contrast Agent Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumbar myelography with iohexol in outpatients: prospective multicenter evaluation of safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iopamidol in lumbar myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lumbar myelography with iohexol. Adverse effects compared with spinal puncture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myelography with iohexol (Omnipaque): review of 300 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Referencing Iophendylate Case Studies with Modern Diagnostic Criteria for Arachnoiditis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical presentations found in historical case studies of Iophendylate-induced arachnoiditis with the current diagnostic standards for this debilitating neurological condition. By cross-referencing historical data with modern diagnostic methodologies, this document aims to offer a clearer perspective on the long-term consequences of intrathecal contrast agents and to aid in the development of safer alternatives.
Introduction: The Legacy of this compound
This compound, an oil-based contrast agent marketed as Pantopaque and Myodil, was widely used for myelography from the 1940s to the 1980s.[1] Its lipophilic nature and slow absorption from the cerebrospinal fluid (CSF) space led to its retention in the spinal canal for extended periods.[1] This prolonged contact with the delicate arachnoid mater, one of the membranes surrounding the spinal cord, often incited a chronic inflammatory response, leading to adhesive arachnoiditis.[1] Case studies have documented the emergence of severe neurological symptoms decades after the initial myelography procedure.[2]
Cross-Referencing Clinical Findings
The following table cross-references the signs and symptoms reported in historical this compound case studies with the components of modern diagnostic criteria for adhesive arachnoiditis.
| Clinical Feature Category | Signs and Symptoms from this compound Case Studies | Modern Diagnostic Criteria Component |
| Pain Characteristics | - Chronic, persistent, and often debilitating pain in the lower back and legs.[3] - Burning or stinging sensations ("pins and needles"). - Radicular pain that may not follow a specific dermatomal pattern. | - History and Physical Examination: Chronic neuropathic pain in the back and/or lower extremities is a hallmark symptom. |
| Sensory Deficits | - Numbness, tingling, or a loss of sensation in the lower extremities. | - Neurological Examination: Objective sensory loss to pinprick, light touch, or vibration. |
| Motor Deficits | - Progressive weakness in the lower limbs. - Muscle cramps, spasms, or fasciculations. - Gait disturbance and impaired mobility. | - Neurological Examination: Objective motor weakness, changes in reflexes (hypo- or hyperreflexia), and observation of gait abnormalities. |
| Autonomic Dysfunction | - Bladder and bowel dysfunction (e.g., incontinence, retention). - Sexual dysfunction. | - History and Physical Examination: Patient-reported changes in bladder, bowel, or sexual function. |
| Neurological Examination Findings (Historical) | - Abnormal reflexes (e.g., Babinski sign). - Sensory level deficits. | - Neurological Examination: Comprehensive assessment of motor strength, sensation, reflexes, and coordination. |
| Imaging Findings (Historical) | - Myelography showing obstruction of dye flow. | - Modern Imaging (MRI/CT): The cornerstone of diagnosis, revealing characteristic structural changes. |
Modern Diagnostic Workflow for Adhesive Arachnoiditis
The diagnosis of adhesive arachnoiditis today is a multi-faceted process that relies on a combination of clinical evaluation and advanced imaging.
Experimental Protocols: Imaging
Magnetic Resonance Imaging (MRI) is the primary imaging modality for diagnosing adhesive arachnoiditis. Recommended protocols include:
-
T1-weighted images: Provide excellent anatomical detail of the spinal cord and nerve roots.
-
T2-weighted images: Are highly sensitive to inflammation and edema, making them crucial for identifying the pathological changes in arachnoiditis. On T2-weighted images, cerebrospinal fluid appears bright, highlighting abnormalities within the thecal sac.
-
Contrast-enhanced T1-weighted images: While not always necessary, they can be useful in demonstrating active inflammation through enhancement of the nerve roots or dura.
Computed Tomography (CT) Myelography may be used when MRI is contraindicated. It can reveal blockages in CSF flow and nerve root abnormalities.
Key Diagnostic Imaging Findings
Modern imaging techniques, particularly MRI, have identified several key indicators of adhesive arachnoiditis:
| MRI Finding | Description |
| Nerve Root Clumping | The nerve roots of the cauda equina lose their normal distribution and become clumped together centrally within the thecal sac. |
| Adherence to the Thecal Sac ("Empty Thecal Sac" Sign) | Nerve roots adhere to the periphery of the thecal sac, leaving the central portion appearing empty. |
| Soft Tissue Mass | A mass-like collection of inflamed and adhered nerve roots can fill the subarachnoid space. |
| Arachnoid Cysts | Loculated collections of cerebrospinal fluid can form due to adhesions. |
| Spinal Cord Atrophy | A decrease in the size of the spinal cord may be observed in chronic cases. |
| Syringomyelia | The formation of a fluid-filled cavity (syrinx) within the spinal cord can occur. |
Electromyography (EMG) and Nerve Conduction Studies (NCS) may be used as adjuncts to assess the functional integrity of the nerve roots and the severity of nerve damage.
Visualizing the Diagnostic Process
The following diagrams illustrate the logical flow from a patient's historical presentation consistent with this compound exposure to a modern diagnostic workup for arachnoiditis.
Conclusion
The cross-referencing of historical this compound case studies with modern diagnostic criteria for adhesive arachnoiditis reveals a consistent clinical picture. While the tools for diagnosis have evolved significantly, with MRI now providing definitive evidence of the underlying pathology, the patient-reported symptoms and neurological deficits remain remarkably similar. This guide underscores the importance of long-term safety monitoring for all intrathecally administered agents and provides a framework for understanding the enduring impact of historical medical practices. For researchers and drug development professionals, these insights are critical for designing preclinical safety studies and developing safer, more effective diagnostic and therapeutic agents for the central nervous system.
References
A Comparative Review of Complications Associated with Pantopaque and Myodil
An Objective Analysis for Researchers and Drug Development Professionals
Pantopaque and Myodil, both trade names for the oil-based myelographic contrast agent iophendylate, were widely used for decades before the advent of water-soluble agents and advanced imaging techniques like MRI. While instrumental in diagnosing spinal pathologies, their use has been linked to significant long-term complications, primarily chronic adhesive arachnoiditis. This guide provides a comparative review of the complications associated with these chemically identical contrast agents, presenting available quantitative data, detailing experimental protocols from key studies, and visualizing the proposed inflammatory pathways.
Performance and Complication Profile
Pantopaque and Myodil are formulations of this compound, an iodized fatty acid ester. Due to their identical chemical composition, their complication profiles are indistinguishable. The primary and most severe complication associated with this compound is chronic adhesive arachnoiditis, an inflammatory condition of the arachnoid mater, one of the membranes surrounding the spinal cord. This condition can lead to debilitating chronic pain, neurological deficits, and syringomyelia.[1][2][3][4][5]
The incidence of clinically significant arachnoiditis following the use of Myodil has been reported to be approximately 1%. However, the actual prevalence is difficult to ascertain due to the delayed onset of symptoms, which can manifest decades after the initial procedure. Other reported, though less common, complications include aseptic meningitis, headache, and hypersensitivity reactions.
The retention of the oil-based medium within the subarachnoid space is a critical factor in the development of arachnoiditis. Unlike water-soluble agents, this compound is not readily absorbed by the body, and its incomplete removal post-myelography significantly increases the risk of a chronic inflammatory response.
Quantitative Data Summary
Direct comparative studies of "Pantopaque" versus "Myodil" are absent in the scientific literature as they are the same compound. The following table summarizes quantitative data on the complications of this compound (Pantopaque/Myodil) from various studies, including comparisons with other contrast agents.
| Contrast Agent | Study Population | Key Complication | Incidence/Severity | Citation |
| This compound (Pantopaque/Myodil) | Monkeys | Arachnoiditis (Inflammation and Fibrosis) | Significantly more severe inflammation and fibrosis compared to metrizamide and control (CSF). | |
| This compound (Myodil) | Human (Clinical Reports) | Clinically Significant Arachnoiditis | Approximately 1% | |
| This compound (Pantopaque/Myodil) | Human (Retrospective Study, n=109) | Chronic Adhesive Arachnoiditis | 68 of 109 patients showed signs of arachnoiditis on MRI. Significantly related to pre-existing spinal stenosis or previous surgery. | |
| This compound (Pantopaque/Myodil) | Human (Case Reports) | Aseptic Meningitis, Hypersensitivity | Documented but incidence not quantified. | |
| Metrizamide (water-soluble) | Monkeys | Arachnoiditis | Minimal arachnoid changes, significantly less severe than this compound. |
Experimental Protocols
Animal Model of this compound-Induced Arachnoiditis
Several experimental studies in animals, particularly monkeys and dogs, have been conducted to understand the pathophysiology of this compound-induced arachnoiditis. A representative experimental protocol is summarized below:
Objective: To compare the arachnoid response to intrathecally administered this compound and a water-soluble contrast agent (metrizamide).
Experimental Subjects: 16 monkeys.
Methodology:
-
Group Allocation:
-
Group 1 (n=8): Underwent myelography with this compound (Pantopaque).
-
Group 2 (n=4): Underwent myelography with metrizamide.
-
Group 3 (n=4): Control group, received only cerebrospinal fluid (CSF).
-
-
Procedure:
-
Anesthesia was administered to the animals.
-
A lumbar puncture was performed to access the subarachnoid space.
-
The respective contrast agent or CSF was injected.
-
Myelographic imaging was performed.
-
-
Follow-up:
-
The animals were observed for a period of 12 weeks.
-
At 12 weeks, all 16 animals underwent a second myelogram with metrizamide to radiographically assess for signs of arachnoiditis.
-
-
Histopathological Analysis:
-
Following the second myelogram, the animals were euthanized.
-
The spinal cords and meninges were harvested for histological examination.
-
Tissues were sectioned and stained to evaluate the degree of inflammation and fibrosis in the arachnoid mater.
-
Key Findings: The study demonstrated that this compound produced a significantly more severe inflammatory reaction and fibrosis in the arachnoid mater compared to metrizamide and the control group. The cellular reaction to this compound was also qualitatively different.
Pathophysiological Mechanisms and Signaling Pathways
The precise molecular signaling pathways leading to this compound-induced arachnoiditis have not been fully elucidated. However, based on the histopathological findings of a chronic inflammatory and fibrotic process, a plausible cascade of events can be proposed. The retained this compound droplets in the subarachnoid space act as a chronic foreign body irritant.
This irritation is believed to trigger a classic inflammatory response involving the activation of resident immune cells in the central nervous system, such as microglia and astrocytes, as well as the recruitment of peripheral immune cells. The pathogenesis involves a fibrovascular proliferation of the leptomeninges with granuloma formation and infiltration of lymphocytes, plasma cells, and foreign-body giant cells. This chronic inflammation leads to the deposition of collagen and the formation of adhesions, which can obliterate the subarachnoid space, tether nerve roots, and disrupt cerebrospinal fluid flow.
Below is a conceptual diagram illustrating the proposed inflammatory signaling cascade initiated by retained this compound.
Caption: Proposed inflammatory cascade in this compound-induced arachnoiditis.
The following diagram illustrates a simplified experimental workflow for investigating contrast agent complications in an animal model.
Caption: Experimental workflow for animal studies on myelographic contrast agents.
Conclusion
The available evidence strongly indicates that the oil-based contrast agents Pantopaque and Myodil (this compound) pose a significant risk for the development of chronic adhesive arachnoiditis, a debilitating and painful condition. The risk is exacerbated by the retention of the agent in the subarachnoid space. While direct comparative data between the two brands is not applicable due to their identical nature, studies comparing this compound to newer, water-soluble agents have demonstrated the latter's superior safety profile in terms of inducing arachnoiditis. For researchers and professionals in drug development, the history of this compound serves as a critical case study in the importance of biocompatibility and long-term safety profiles of implantable or injectable medical products. Future research should focus on fully elucidating the specific molecular pathways involved in foreign body-induced arachnoiditis to develop targeted therapeutic interventions.
References
- 1. Arachnoid response to contrast media: a comparison of this compound and metrizamide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Outpatient lumbar myelography. Analysis of complications after myelography comparing outpatients with inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Contrast-Induced Neurotoxicity: A Narrative Review of Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thoracic spinal this compound-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound myelography induced thoracic arachnoiditis, arachnoid cyst and syrinx, four decades later - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Risk of Arachnoiditis: Iophendylate vs. Other Contrast Agents
A Comparative Guide for Researchers and Drug Development Professionals
The selection of contrast agents for intrathecal administration is a critical decision in neuroradiology, with the potential for adverse events such as arachnoiditis being a significant concern. This guide provides a comprehensive comparison of the relative risk of arachnoiditis associated with the oil-based contrast agent Iophendylate (Pantopaque®, Myodil®) and other, primarily water-soluble, agents used in myelography. The information presented is based on experimental data from animal studies and clinical observations.
Arachnoiditis is a debilitating condition characterized by inflammation of the arachnoid mater, one of the membranes surrounding the brain and spinal cord.[1] This inflammation can lead to chronic pain, neurological deficits, and the formation of adhesions that disrupt the normal flow of cerebrospinal fluid (CSF).[1][2] While multiple factors can induce arachnoiditis, the introduction of foreign substances into the subarachnoid space, including contrast media, is a well-documented cause.[2]
Comparative Analysis of Arachnoiditis Risk
This compound, an iodized fatty acid ester, was widely used for myelography from the 1940s until the late 1980s.[3] However, its use has been largely discontinued due to its association with chronic adhesive arachnoiditis. The primary drawback of this compound is its poor absorption from the subarachnoid space, leading to a prolonged inflammatory response.
In contrast, the development of water-soluble contrast agents, particularly non-ionic monomers and dimers, has significantly reduced the incidence of post-myelographic arachnoiditis. These agents are readily absorbed from the CSF and excreted by the kidneys.
The following table summarizes the key differences in the risk of arachnoiditis between this compound and other notable contrast agents based on preclinical and clinical findings.
| Contrast Agent | Type | Key Findings on Arachnoiditis Risk | Supporting Evidence |
| This compound | Oil-based, Ionic | Consistently demonstrated to induce a more severe inflammatory response, fibrosis, and arachnoiditis compared to water-soluble agents in animal models. Associated with long-term complications, including arachnoid cysts and syringomyelia, sometimes appearing decades after administration. The presence of blood in the CSF may potentiate the inflammatory effects of this compound. The reported incidence of clinically significant arachnoiditis is approximately 1%, but may be higher in the presence of spinal stenosis or previous surgery. | |
| Metrizamide | Water-soluble, Non-ionic Monomer | Significantly less inflammatory than this compound in animal studies. While generally safer than this compound, high concentrations have been shown to cause arachnoiditis in animal models. Largely replaced by newer, safer non-ionic agents. | |
| Iocarmate | Water-soluble, Ionic Dimer | Demonstrated a higher propensity to cause moderate to severe arachnoiditis compared to non-ionic agents like metrizamide and iopamidol in animal studies. | |
| Iopamidol | Water-soluble, Non-ionic Monomer | Shown to be significantly safer than iocarmate and equivalent to metrizamide in terms of arachnoiditis risk in animal models. Produces minimal to no arachnoid changes at clinical concentrations. | |
| Iohexol | Water-soluble, Non-ionic Monomer | Demonstrated a greater margin of safety than metrizamide in animal studies, producing little arachnoiditis even under adverse conditions (high doses and concentrations). Considered a very low-risk agent for arachnoiditis. |
Experimental Protocols for Assessing Arachnoiditis
The comparative data presented above are largely derived from preclinical studies in animal models, primarily monkeys. These studies provide a controlled environment to assess the direct effects of contrast agents on the arachnoid mater. A generalized experimental workflow is described below.
Generalized Experimental Workflow for Assessing Contrast Agent-Induced Arachnoiditis
Caption: Generalized workflow for preclinical assessment of contrast agent-induced arachnoiditis.
A key study comparing this compound and metrizamide in monkeys involved an initial myelogram with either agent or a control injection of CSF. Twelve weeks later, all animals underwent a metrizamide myelogram before being sacrificed for histologic studies. The animals that initially received this compound showed significantly more inflammation and fibrosis.
Pathophysiological Signaling in this compound-Induced Arachnoiditis
The pathogenesis of this compound-induced arachnoiditis is understood as a chronic foreign body inflammatory response. The retained oil-based droplets in the subarachnoid space trigger a cascade of cellular and molecular events, ultimately leading to fibrosis and adhesions.
Proposed Signaling Pathway for this compound-Induced Arachnoiditis
Caption: Proposed signaling pathway in this compound-induced arachnoiditis.
Conclusion
The evidence strongly indicates that this compound poses a significantly higher risk for inducing arachnoiditis compared to water-soluble contrast agents. The development of non-ionic water-soluble media, such as iopamidol and iohexol, has substantially improved the safety profile of myelographic procedures. For researchers and drug development professionals, these findings underscore the importance of biocompatibility and clearance kinetics in the design of new intrathecal diagnostic and therapeutic agents. The historical experience with this compound serves as a critical case study in the long-term consequences of persistent foreign materials in the central nervous system.
References
A Comparative Analysis of Iophendylate and Its Alternatives on Long-Term Neurological Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of iophendylate (Pantopaque), an oil-based contrast agent historically used in myelography, and its successors, including water-soluble iodinated agents (metrizamide, iohexol) and gadolinium-based contrast agents (GBCAs) used in MRI. The focus is on the long-term neurological outcomes associated with exposure to these agents, with a particular emphasis on the development of adhesive arachnoiditis. This document summarizes quantitative data from available studies, details experimental protocols, and presents visual representations of key concepts to aid in research and development of safer contrast media.
Executive Summary
This compound, an oil-based contrast agent, was widely used for myelography from the 1940s until the late 1980s. Its use was largely discontinued due to a significant association with long-term neurological complications, most notably adhesive arachnoiditis, a chronic and painful inflammatory condition of the arachnoid mater. Subsequent development led to the introduction of water-soluble iodinated contrast agents like metrizamide and iohexol, which demonstrated a lower propensity for inducing arachnoiditis. The advent of Magnetic Resonance Imaging (MRI) has further shifted the landscape, with gadolinium-based contrast agents becoming a primary tool for neuraxis imaging. However, recent concerns have emerged regarding gadolinium deposition in the brain and a distinct clinical entity known as Gadolinium Deposition Disease (GDD). This guide provides a comparative analysis of these agents, drawing on clinical and experimental data to inform future research and drug development in the field of contrast media.
Data Presentation: Comparative Neurological Outcomes
The following tables summarize the long-term neurological outcomes associated with this compound and its alternatives. It is important to note that direct comparative clinical studies, especially for this compound, are limited due to its historical use. The data presented is compiled from a combination of clinical reports, retrospective studies, and experimental animal studies.
Table 1: Comparison of Long-Term Neurological Outcomes of Myelographic Contrast Agents
| Feature | This compound (Oil-Based) | Metrizamide (Water-Soluble, Ionic) | Iohexol (Water-Soluble, Non-ionic) | Gadolinium-Based Contrast Agents (for MRI) |
| Primary Long-Term Complication | Adhesive Arachnoiditis | Acute neurotoxicity (seizures, confusion); low incidence of arachnoiditis.[1] | Generally well-tolerated; very low incidence of long-term complications.[2][3][4][5] | Gadolinium Deposition Disease (GDD); Gadolinium retention in the brain. |
| Reported Incidence of Arachnoiditis (Clinical) | Approximately 1% for clinically significant cases; higher rates of asymptomatic arachnoiditis observed. | Very low in non-operated patients. One study reported 29% with an older water-soluble agent (methiodal sodium) in non-operated patients. | Not a commonly reported long-term complication in clinical trials. | Not applicable for intrathecal use in routine MRI. |
| Severity of Arachnoiditis (Experimental) | Severe inflammation and fibrosis observed in animal models (monkeys). | Milder inflammatory response compared to this compound in animal models (monkeys). | No significant arachnoiditis observed in animal models at clinical concentrations. | Not typically studied for intrathecal-induced arachnoiditis. |
| Other Long-Term Neurological Sequelae | Spinal cord cysts (syringomyelia), nerve root entrapment, chronic pain syndromes, cranial neuropathies. | Post-myelographic headache, dizziness. Irreversible neurological deficits have been rarely reported. | Headaches are the most common acute side effect. Long-term neurological deficits are rare. | GDD symptoms include "brain fog," bone and joint pain, burning skin sensations, and muscle fasciculations. |
| Time to Onset of Long-Term Effects | Years to decades after myelography. | Acute effects within hours to days. Long-term effects are not well-characterized due to its replacement by newer agents. | Primarily acute and transient side effects. | GDD symptoms can appear from immediately to one month after contrast administration. |
Experimental Protocols
Detailed methodologies from key experimental studies are crucial for understanding the preclinical assessment of neurotoxicity.
Protocol 1: Comparative Arachnoiditis Study in Monkeys (this compound vs. Metrizamide)
-
Objective: To compare the severity of arachnoiditis induced by this compound and metrizamide.
-
Animal Model: 16 macaque monkeys.
-
Experimental Groups:
-
Group 1 (n=8): Intrathecal injection of this compound.
-
Group 2 (n=4): Intrathecal injection of metrizamide.
-
Group 3 (n=4): Control group, received no contrast agent.
-
-
Procedure:
-
A baseline myelogram was performed on all animals.
-
Contrast agents were injected into the lumbar subarachnoid space.
-
Animals were observed for 12 weeks.
-
A follow-up myelogram was performed on all animals.
-
Animals were euthanized, and the spinal cords with meninges were removed for histological examination.
-
-
Endpoints:
-
Myelographic evidence of arachnoiditis (e.g., nerve root sleeve blunting, contrast medium loculation).
-
Histological evaluation of the arachnoid mater for inflammation (cellular infiltration) and fibrosis.
-
-
Key Findings: this compound produced significantly more severe inflammation and fibrosis compared to metrizamide.
Protocol 2: Neurotoxicity Assessment of Iohexol in Animal Models
-
Objective: To evaluate the neurotoxicity of iohexol compared to metrizamide and ionic contrast agents.
-
Animal Models:
-
In vitro: Rat hippocampal slices.
-
In vivo: Cats undergoing thoracic aortography.
-
-
Procedures:
-
In Vitro: Rat hippocampal slices were exposed to different concentrations of iohexol, metrizamide, and ionic contrast agents. Changes in electrical activity (excitatory and inhibitory postsynaptic potentials) were recorded.
-
In Vivo: Contrast agents were injected into the thoracic aorta of anesthetized cats. The effect on the spinal cord was assessed by measuring changes in the ventral root reflexes.
-
-
Endpoints:
-
In Vitro: Alterations in synaptic transmission and neuronal excitability.
-
In Vivo: Changes in the amplitude and latency of ventral root reflexes, indicative of spinal cord neurotoxicity.
-
-
Key Findings: Iohexol was found to be less neurotoxic than metrizamide and ionic contrast agents in both experimental models.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the pathophysiology of contrast agent-induced neurotoxicity and the experimental workflows used to assess these effects.
Caption: Pathophysiological cascade of this compound-induced arachnoiditis.
References
- 1. Adhesive arachnoiditis following lumbar radiculography with water-soluble contrast agents. A clinical report with special reference to metrizamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iohexol in lumbar myelography: preliminary results from an open, noncomparative multicenter clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial of iohexol for lumbar myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myelography with iohexol (Omnipaque): review of 300 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experience with iohexol in lumbar myelography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the adverse event profiles of iophendylate (Pantopaque/Myodil), a historically significant oil-based contrast agent for myelography, and its modern water-soluble, non-ionic successors. Drawing upon a meta-review of published studies, including clinical reports and experimental animal data, this document aims to offer an objective analysis to inform research and development in neuroradiology and spinal diagnostics.
Executive Summary
This compound, an oil-based contrast medium used extensively from the 1940s to the 1980s, has been largely abandoned due to its association with severe, long-term adverse events, most notably chronic adhesive arachnoiditis. Modern water-soluble, non-ionic contrast agents, such as metrizamide and its successor iohexol, exhibit a significantly more favorable safety profile. While these agents are associated with acute, transient side effects, the incidence of chronic, debilitating conditions like arachnoiditis is dramatically reduced. This guide will detail the comparative incidence of adverse events, delve into the pathophysiological mechanisms, and present the experimental data that underpinned this shift in clinical practice.
Data Presentation: Comparative Adverse Event Profiles
The following tables summarize the reported incidence of key adverse events for this compound and its water-soluble alternatives. It is important to note that the data for this compound is largely from older, retrospective analyses, while the data for modern agents is from more systematic prospective studies.
Table 1: Incidence of Major Adverse Events in Myelography
| Adverse Event | This compound | Metrizamide | Iohexol |
| Chronic Adhesive Arachnoiditis | ~1% (clinically significant)[1]; up to 70% in some series[2] | Very low to none in non-operated patients[2][3] | Not reported in comparative studies; considered lower risk than metrizamide[1] |
| Headache | Not a primary reported acute adverse event | 27% - 48% | 11% - 38% |
| Nausea & Vomiting | Not a primary reported acute adverse event | Nausea: ~10%, Vomiting: ~7% | Nausea: ~12% |
| Seizures | Rare | Reported, especially with high doses or intracranial spill | Rare |
| Other Long-term Sequelae (Arachnoid Cysts, Syringomyelia) | Reported in case studies | Not a commonly reported long-term complication | Not a commonly reported long-term complication |
Note: The adverse event profile for iohexol is often reported to be similar to that of a diagnostic lumbar puncture alone.
Pathophysiology of this compound-Induced Arachnoiditis
The primary mechanism underlying the severe adverse effects of this compound is a chronic inflammatory response to a foreign body. Unlike water-soluble agents that are readily absorbed and excreted, this compound is an oil-based substance that is cleared from the subarachnoid space very slowly, with remnants persisting for years. This prolonged presence triggers a classic foreign body reaction in the arachnoid mater.
The proposed signaling pathway, based on general principles of foreign body reaction to biomaterials, is as follows:
-
Protein Adsorption: Upon injection, this compound droplets are coated with host proteins from the cerebrospinal fluid (CSF).
-
Macrophage Recruitment: The adsorbed proteins are recognized by the immune system, leading to the recruitment of macrophages to the surface of the this compound droplets.
-
Macrophage Fusion and Giant Cell Formation: Adherent macrophages can fuse to form multinucleated foreign body giant cells (FBGCs) in an attempt to phagocytose the large foreign material.
-
Chronic Inflammation and Fibrosis: Macrophages and FBGCs release a variety of pro-inflammatory cytokines and growth factors. This sustained inflammatory environment stimulates fibroblasts, leading to excessive collagen deposition and the formation of dense fibrous adhesions between nerve roots and the arachnoid mater. This fibrosis obliterates the subarachnoid space, tethering the spinal cord and nerve roots, which is characteristic of adhesive arachnoiditis.
Experimental Protocols: Comparative Animal Studies
Animal studies, particularly in non-human primates, were instrumental in demonstrating the superior safety of water-soluble contrast agents over this compound. A common experimental design is outlined below.
Objective: To compare the propensity of different contrast agents to induce arachnoiditis.
Experimental Model:
-
Species: Monkeys (e.g., Macaca species) are often used due to their phylogenetic proximity to humans and similar cerebrospinal fluid dynamics.
-
Groups:
-
Control Group: Injection of sterile cerebrospinal fluid or saline.
-
This compound Group: Intrathecal injection of this compound.
-
Metrizamide/Iohexol Group: Intrathecal injection of the water-soluble contrast agent.
-
-
Procedure:
-
Anesthesia: Animals are anesthetized for the procedure.
-
Myelography: Under fluoroscopic guidance, a lumbar puncture is performed, and the designated contrast agent is injected into the subarachnoid space. The volume and concentration of the contrast agent are typically scaled to be equivalent to a clinical dose in humans.
-
Observation Period: Animals are monitored for a period of several weeks to months (e.g., 12 weeks) to allow for the development of chronic inflammatory changes.
-
-
Evaluation:
-
Repeat Myelography: A follow-up myelogram is performed at the end of the observation period to radiographically assess for signs of arachnoiditis, such as nerve root clumping, obliteration of the subarachnoid space, and impaired CSF flow.
-
Histopathology: Following euthanasia, the spinal cord and meninges are harvested for histological examination. Tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to evaluate the degree of inflammation (cellular infiltrates), fibrosis, and thickening of the arachnoid mater.
-
Key Findings from Experimental Studies:
-
Studies consistently demonstrated that this compound produced a significantly more severe inflammatory reaction, characterized by marked fibrosis and cellular infiltration, compared to both control groups and groups receiving water-soluble contrast agents like metrizamide and iohexol.
-
Metrizamide was found to have the potential to cause arachnoiditis at high concentrations, but at clinically relevant doses, the reaction was minimal. Iohexol was shown to be even less reactive than metrizamide.
Conclusion
The replacement of this compound with water-soluble, non-ionic contrast agents represents a major advancement in the safety of myelography. The available evidence overwhelmingly indicates that this compound's persistence in the subarachnoid space leads to a chronic foreign body reaction and a significant risk of adhesive arachnoiditis, a debilitating condition. In contrast, modern agents have a much lower incidence of severe adverse events, with the most common side effects being acute, transient, and often related to the lumbar puncture procedure itself. The experimental data corroborates the clinical findings, providing a clear rationale for the discontinued use of this compound. This historical perspective underscores the critical importance of biocompatibility and clearance kinetics in the development of safe and effective injectable medical products.
References
- 1. Thoracic arachnoiditis, arachnoid cyst and syrinx formation secondary to myelography with Myodil, 30 years previously - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late meningeal effects of myelographic contrast media with special reference to metrizamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adhesive arachnoiditis following lumbar radiculography with water-soluble contrast agents. A clinical report with special reference to metrizamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Iophendylate: A Procedural Guide for Laboratory Professionals
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to establish a safe working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Iophendylate is an oily substance and can be difficult to remove from surfaces and equipment.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and direct contact with the eyes. |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile) and a lab coat. For larger quantities or potential for significant contact, wear fire/flame resistant and impervious clothing.[1] | Prevents skin contact and absorption. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | Protects against inhalation of any aerosols or vapors. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste management.
1. Waste Identification and Segregation:
-
Isolate all waste materials contaminated with this compound.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
-
Segregate waste into three categories:
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and empty product vials.
-
Liquid Waste: Unused or expired this compound, solutions containing this compound, and the initial solvent rinsate from decontamination procedures.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound.
-
2. Containment and Labeling:
Proper containment and labeling are critical for safe storage and transport.
| Waste Type | Container | Labeling Requirements |
| Solid Waste | A chemically compatible, leak-proof container with a secure lid. | "Hazardous Waste", "this compound Solid Waste", and the date of accumulation. |
| Liquid Waste | A dedicated, leak-proof, and shatter-resistant container compatible with the waste. | "Hazardous Waste", "this compound Liquid Waste", and the date of accumulation. |
| Sharps Waste | A rigid, puncture-resistant sharps container. | "Hazardous Sharps Waste", "Contains this compound", the universal biohazard symbol, and the date the container was sealed. |
3. Storage:
-
Store all this compound waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are kept away from incompatible materials.
-
Adhere to your institution's guidelines for the maximum allowable time for hazardous waste accumulation.
4. Disposal:
-
Never dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department or a licensed hazardous waste disposal vendor to schedule a pickup.
-
Provide the waste vendor with a copy of the this compound Safety Data Sheet (SDS).
III. Decontamination Procedures
Decontamination of labware and surfaces is essential to prevent cross-contamination and ensure a safe working environment.
Experimental Protocol for Labware and Surface Decontamination:
-
Initial Rinse: For reusable labware, perform an initial rinse with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the oily this compound residue. This initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Wash: Following the initial solvent rinse, wash the labware with a laboratory-grade detergent and hot water.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
-
Drying: Allow the labware to air dry completely before reuse.
-
Surface Decontamination: For work surfaces, use absorbent pads to soak up any spills. Then, wipe the area with a cloth dampened with a suitable solvent, followed by a laboratory detergent solution. All cleaning materials must be disposed of as solid hazardous waste.
IV. This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iophendylate
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Iophendylate. Adherence to these protocols is critical for ensuring a safe laboratory environment and the proper disposal of this chemical. This compound, an oil-based iodinated contrast agent, requires careful handling to prevent potential health risks.
Personal Protective Equipment (PPE)
The cornerstone of safe this compound handling is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the required PPE for various laboratory operations involving this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1] | Protects against accidental splashes and aerosols, preventing eye irritation and absorption. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene). It is recommended to wear two pairs of gloves ("double gloving"). | Prevents dermal absorption, which can be a primary route of exposure. Double gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or a disposable gown made of a suitable material like Tyvek®.[1] | Protects skin from contact with this compound and prevents contamination of personal clothing. |
| Respiratory Protection | A full-face respirator with an appropriate organic vapor cartridge is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Use should be in accordance with a comprehensive respiratory protection program. | Protects against the inhalation of any aerosols, mists, or vapors that may be generated, especially during heating or agitation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.
Routine Handling and Storage
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. The storage area should be clearly labeled.
-
Hygiene: Avoid direct contact with the skin and eyes.[1] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Spill Management
In the event of a spill, immediate and appropriate action is essential. The following workflow outlines the necessary steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
